molecular formula C47H73N11O14S B15604707 Carbetocin acetate

Carbetocin acetate

Número de catálogo: B15604707
Peso molecular: 1048.2 g/mol
Clave InChI: AWSBRHKQUFVWPU-HFQUWDDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbetocin acetate is a useful research compound. Its molecular formula is C47H73N11O14S and its molecular weight is 1048.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H73N11O14S

Peso molecular

1048.2 g/mol

Nombre IUPAC

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(6S,9S,12S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30?,31-,32?,33-,38-;/m0./s1

Clave InChI

AWSBRHKQUFVWPU-HFQUWDDXSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Carbetocin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502), is a critical therapeutic agent in the prevention of postpartum hemorrhage. Its efficacy stems from a nuanced mechanism of action centered on the selective activation of oxytocin receptors (OTR) in the myometrium. This technical guide provides a comprehensive exploration of the molecular pharmacology of carbetocin acetate, detailing its receptor binding kinetics, downstream signaling cascades, and the key experimental methodologies used to elucidate its function. Particular emphasis is placed on its biased agonism, favoring the Gq protein pathway over β-arrestin recruitment, a characteristic that distinguishes it from endogenous oxytocin and contributes to its prolonged therapeutic effect.

Receptor Binding and Selectivity

This compound exerts its primary pharmacological effect through its interaction with the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The binding of carbetocin to the OTR initiates a cascade of intracellular events that culminate in uterine muscle contraction.[3][4]

1.1. Binding Affinity and Kinetics

Carbetocin binds with high affinity to the human oxytocin receptor, although its affinity is approximately 10-fold lower than that of native oxytocin.[5] This is reflected in its dissociation constant (Ki). Despite this lower affinity, carbetocin exhibits a longer duration of action, which is attributed to its greater resistance to enzymatic degradation compared to oxytocin.[4]

1.2. Receptor Selectivity

A key feature of carbetocin's pharmacological profile is its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V1b).[3][6] While oxytocin can bind to and activate both V1a and V1b receptors, carbetocin demonstrates negligible agonist activity at these receptors and may even act as a competitive antagonist.[3][6] This selectivity is clinically significant as it may contribute to a more favorable side-effect profile, particularly concerning cardiovascular effects mediated by vasopressin receptors.

Signal Transduction Pathways

Upon binding to the oxytocin receptor, carbetocin initiates a series of intracellular signaling events. It has been characterized as a biased agonist, preferentially activating the Gq protein-coupled signaling pathway.[3][6]

2.1. Gq Protein Activation and Downstream Effectors

The binding of carbetocin to the OTR induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, specifically the Gαq subunit.[7] The activated Gαq subunit then stimulates phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7]

The subsequent increase in intracellular calcium concentration is the primary driver of myometrial contraction. Calcium ions bind to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.

2.2. Biased Agonism and β-Arrestin Recruitment

Carbetocin is considered a "biased agonist" because it selectively activates the Gq signaling pathway with minimal recruitment of β-arrestin.[3][6] In contrast, oxytocin activates both Gq and β-arrestin pathways.[3] β-arrestin recruitment is typically involved in receptor desensitization and internalization, which can lead to a dampening of the signal over time.[8] By avoiding significant β-arrestin recruitment, carbetocin may induce a more sustained signaling response, contributing to its long-lasting uterotonic effect.[3]

2.3. Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of GPCRs, including the oxytocin receptor, can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[9] While the direct activation of the MAPK pathway by carbetocin is not as extensively studied as the Gq pathway, it is plausible that downstream signaling from Gq activation and protein kinase C can lead to the activation of MAPK cascades such as the ERK1/2 pathway.[10][11] Further research is needed to fully elucidate the role of the MAPK pathway in the overall mechanism of action of carbetocin.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action of this compound, providing a comparative perspective with oxytocin where data is available.

Parameter Carbetocin Oxytocin Reference(s)
Binding Affinity (Ki) to Oxytocin Receptor 7.1 nM0.71 nM[5][12]
EC50 for Gq Activation 48.8 ± 16.09 nM9.7 ± 4.43 nM[12]
Maximal Gq Activation (BRETmax) ~45% of Oxytocin100%[12]
Binding Affinity (Ki) to Vasopressin V1a Receptor 7.24 ± 0.29 nMNot specified[1]
Binding Affinity (Ki) to Vasopressin V2 Receptor 61.3 ± 14.6 nMNot specified[1]
Maximal Contractile Effect on Myometrial Strips 2.70 ± 0.12 g5.22 ± 0.26 g[1]
EC50 for Myometrial Contraction 48.0 ± 8.20 nM5.62 ± 1.22 nM[1]

Table 1: Receptor Binding and Functional Potency of Carbetocin and Oxytocin

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin).

    • Competition Binding: Perform competitive binding experiments by adding increasing concentrations of unlabeled carbetocin.

    • Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the carbetocin concentration. The IC50 (concentration of carbetocin that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

4.2. G-protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

  • Objective: To measure the activation of Gq protein by carbetocin in live cells.

  • Methodology:

    • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the human oxytocin receptor, a Gαq subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gγ subunit fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).

    • Assay Preparation: Plate the transfected cells in a 96-well plate.

    • Stimulation: Add increasing concentrations of carbetocin to the wells.

    • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein activation (dissociation of Gα from Gβγ). Plot the change in BRET ratio against the logarithm of the carbetocin concentration to determine the EC50 and Emax.

4.3. β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

  • Objective: To measure the recruitment of β-arrestin to the oxytocin receptor upon carbetocin stimulation.

  • Methodology:

    • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the human oxytocin receptor fused to a BRET donor (e.g., Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., GFP).

    • Assay Preparation: Plate the transfected cells in a 96-well plate.

    • Stimulation: Add increasing concentrations of carbetocin to the wells.

    • BRET Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths.

    • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Plot the change in BRET ratio against the logarithm of the carbetocin concentration.

4.4. Inositol Phosphate (B84403) (IP) Accumulation Assay

  • Objective: To measure the production of inositol phosphates, a downstream product of PLC activation.

  • Methodology:

    • Cell Culture and Labeling: Culture cells expressing the oxytocin receptor and label them with [3H]-myo-inositol overnight.

    • Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of carbetocin.

    • Extraction: Stop the reaction and extract the inositol phosphates.

    • Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

    • Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the carbetocin concentration.

4.5. Intracellular Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following carbetocin stimulation.

  • Methodology:

    • Cell Culture and Dye Loading: Culture cells expressing the oxytocin receptor on a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Place the plate in a fluorescence plate reader and add varying concentrations of carbetocin.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths.

    • Data Analysis: Plot the peak change in fluorescence (or fluorescence ratio) against the logarithm of the carbetocin concentration to determine the EC50.

4.6. In Vitro Uterine Muscle Contraction Assay

  • Objective: To measure the contractile response of uterine tissue to carbetocin.

  • Methodology:

    • Tissue Preparation: Obtain myometrial tissue strips from biopsies (e.g., from women undergoing cesarean section).

    • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen. Connect one end of the strip to a force transducer.

    • Equilibration: Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.

    • Drug Addition: Add increasing cumulative concentrations of carbetocin to the organ bath.

    • Data Recording and Analysis: Record the isometric tension of the muscle strips. Analyze the frequency, amplitude, and duration of contractions. Plot the contractile response against the logarithm of the carbetocin concentration to determine the EC50 and maximal effect.

4.7. Western Blot for MAPK Activation

  • Objective: To detect the phosphorylation and activation of MAPK pathway proteins (e.g., ERK1/2).

  • Methodology:

    • Cell Culture and Treatment: Culture cells expressing the oxytocin receptor and treat them with carbetocin for various time points.

    • Protein Extraction: Lyse the cells and extract the total protein.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK1/2) and total MAPK proteins.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities and express the level of MAPK activation as the ratio of phosphorylated protein to total protein.

Visualizations of Core Mechanisms

5.1. Signaling Pathway of this compound

Carbetocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Carbetocin Carbetocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to G_protein Gq Protein (α, β, γ subunits) OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Co-activates Contraction Myometrial Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: Carbetocin signaling cascade via the Gq pathway.

5.2. Experimental Workflow for G-protein Activation BRET Assay

BRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection 1. Co-transfect HEK293 cells (OTR, Gαq-Rluc, Gγ-GFP) Plating 2. Plate cells in 96-well plate Transfection->Plating Stimulation 3. Add increasing concentrations of Carbetocin Plating->Stimulation Substrate 4. Add Coelenterazine h (Luciferase Substrate) Stimulation->Substrate Measurement 5. Measure luminescence at Donor (Rluc) and Acceptor (GFP) wavelengths Substrate->Measurement Ratio 6. Calculate BRET Ratio (Acceptor/Donor) Measurement->Ratio Plot 7. Plot ΔBRET vs. [Carbetocin] Ratio->Plot Result 8. Determine EC50 and Emax Plot->Result

Caption: Workflow for G-protein activation BRET assay.

5.3. Logical Relationship of Carbetocin's Biased Agonism

Biased_Agonism cluster_receptor Oxytocin Receptor cluster_pathways Signaling Pathways cluster_legend Legend Carbetocin Carbetocin Oxytocin Oxytocin OTR OTR Carbetocin->OTR Gq Gq Pathway Activation (Uterine Contraction) Carbetocin->Gq BetaArrestin β-Arrestin Recruitment (Receptor Desensitization) Carbetocin->BetaArrestin Oxytocin->OTR Oxytocin->Gq Oxytocin->BetaArrestin OTR->Gq Strongly Activates OTR->BetaArrestin Weakly Activates Strong Strong Activation Weak Weak Activation

Caption: Biased agonism of Carbetocin at the OTR.

Conclusion

This compound's mechanism of action is a compelling example of targeted therapeutic design. Its high selectivity for the oxytocin receptor and its biased agonism towards the Gq signaling pathway, with minimal β-arrestin recruitment, underpin its prolonged and effective uterotonic activity. This in-depth understanding of its molecular pharmacology, supported by robust experimental methodologies, is crucial for the ongoing development of novel uterotonic agents and for optimizing clinical strategies to manage postpartum hemorrhage. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals in the field of obstetrics and pharmacology.

References

Carbetocin Acetate: A Technical Guide to Structure, Function, and Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the human hormone oxytocin (B344502), utilized primarily for the prevention of postpartum hemorrhage (PPH). Its structural modifications confer a significantly longer half-life and greater receptor selectivity compared to endogenous oxytocin. This technical guide provides an in-depth analysis of the structure, function, and molecular pharmacology of carbetocin acetate. It includes a comprehensive summary of its binding affinity and pharmacokinetic properties, detailed protocols for key experimental assays, and visualizations of its signaling pathways and experimental workflows.

Structure of this compound

Carbetocin is an octapeptide analogue of oxytocin. The chemical modifications from native oxytocin include the deamination of the N-terminal cysteine, the substitution of the disulfide bridge with a thioether linkage, and the methylation of the tyrosine at position 2. These changes contribute to its increased resistance to enzymatic degradation and prolonged duration of action.

Chemical and Physical Properties

PropertyValue
Chemical Formula C47H73N11O14S[1]
Molecular Weight 1048.22 g/mol (acetate salt)[1][2]
Amino Acid Sequence [But1-Cys6] But-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[3]
IUPAC Name (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1]
CAS Number 1631754-28-3 (acetate salt)[1]

Function and Mechanism of Action

This compound is a selective agonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4] Its primary physiological effect is to induce powerful and sustained contractions of the uterine smooth muscle, thereby preventing uterine atony, the leading cause of postpartum hemorrhage.[5]

Oxytocin Receptor Signaling Pathway

Upon binding to the OTR, carbetocin initiates a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G-protein complex.[4] This triggers a downstream signaling cascade as depicted below.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Carbetocin Carbetocin OTR Oxytocin Receptor (OTR) Carbetocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ MLCK Myosin Light Chain Kinase (MLCK) Ca2_cyto->MLCK Activates Contraction Uterine Contraction PKC->Contraction Promotes MLCK->Contraction Phosphorylates myosin Radioligand_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing human OTR Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled oxytocin ([3H]-OT) and varying concentrations of carbetocin Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of the bound fraction using a scintillation counter Separate->Measure Analyze Analyze data using non-linear regression to determine IC50 Measure->Analyze Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Analyze->Calculate_Ki End End Calculate_Ki->End B_Arrestin_Workflow Start Start Transfect Co-transfect cells with OTR fused to a donor molecule (e.g., Rluc) and β-arrestin fused to an acceptor molecule (e.g., YFP) Start->Transfect Stimulate Stimulate cells with varying concentrations of carbetocin Transfect->Stimulate Measure_Signal Measure the signal generated by the proximity of the donor and acceptor (e.g., BRET or FRET) Stimulate->Measure_Signal Analyze Plot the signal change against the logarithm of the carbetocin concentration to determine EC50 Measure_Signal->Analyze End End Analyze->End

References

Carbetocin Acetate: A Synthetic Analogue of Oxytocin - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the neurohypophysial hormone oxytocin (B344502).[1] Structurally similar to oxytocin, carbetocin is modified to have a longer half-life and increased resistance to degradation, making it a valuable therapeutic agent, particularly in the prevention of postpartum hemorrhage (PPH).[1][2] This technical guide provides an in-depth overview of carbetocin acetate, focusing on its comparative pharmacology with oxytocin, including receptor binding affinity, signaling pathways, pharmacokinetics, and clinical efficacy. Detailed experimental protocols and visual representations of key pathways are included to support further research and drug development.

Molecular Structure

Oxytocin is a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[3][4] Carbetocin is chemically modified from oxytocin, featuring a deamination at the N-terminus, a methyl group on the tyrosine residue, and a carba-1 bridge (a methylene (B1212753) group replacing the disulfide bond).[1] These modifications contribute to its prolonged half-life and greater stability.[5]

Table 1: Comparison of Molecular Structures

FeatureOxytocinThis compound
Amino Acid Sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[3][4]Deamino-Cys(CH2)-Tyr(OMe)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[1]
Molecular Formula C43H66N12O12S2[6]C45H69N11O12S[7]
Molecular Weight 1007.19 g/mol [3]988.17 g/mol [8]
Key Modifications Disulfide bridge[3][9]Deamination of N-terminus, O-methylation of Tyrosine, Carba-1 bridge[1]

Mechanism of Action and Signaling Pathways

Carbetocin, like oxytocin, exerts its effects by binding to oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs).[5][10] The primary signaling pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels lead to the contraction of smooth muscle, particularly in the uterus.[11]

While both ligands activate the Gq pathway, carbetocin has been shown to be a partial agonist for the OXTR/Gq coupling, with a maximal activation that is approximately half that of oxytocin.[11] Interestingly, carbetocin does not appear to activate vasopressin V1a and V1b receptors and may act as a competitive antagonist at these receptors, which differentiates it from oxytocin.[11]

Signaling_Pathway cluster_cell Myometrial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carbetocin Carbetocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds Oxytocin Oxytocin Oxytocin->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Induces PKC->Contraction Modulates

Caption: Oxytocin/Carbetocin Signaling Pathway.

Receptor Binding Affinity

Carbetocin exhibits high affinity for the oxytocin receptor, although it is approximately 10-fold lower than that of oxytocin.[5] Notably, carbetocin displays greater selectivity for the oxytocin receptor over vasopressin receptors compared to oxytocin.[7]

Table 2: Receptor Binding Affinity (Ki values in nM)

LigandOxytocin Receptor (OTR)Vasopressin V1a ReceptorVasopressin V1b ReceptorVasopressin V2 Receptor
Oxytocin 0.71[11]1.73[12]1.32[12]2.44[12]
Carbetocin 7.1[5]7.24[13]Not Reported61.3[7][13]

Pharmacokinetics

The structural modifications of carbetocin result in a significantly longer half-life compared to oxytocin.[1] This extended duration of action is a key advantage in clinical settings, as a single dose can provide sustained uterine contraction.[2]

Table 3: Pharmacokinetic Parameters

ParameterOxytocinCarbetocin
Half-life 4-10 minutes[2]~40 minutes[1][10]
Onset of Action (IV) < 1 minute< 2 minutes[1][2]
Duration of Action (IV) ~16 minutes~60 minutes[2]
Bioavailability (IM) Not applicable~80%[14]

Clinical Efficacy in Postpartum Hemorrhage Prevention

Numerous clinical trials and meta-analyses have compared the efficacy of carbetocin and oxytocin in preventing PPH, primarily after cesarean section. Generally, carbetocin has been shown to be at least as effective, and in some cases more effective, than oxytocin in reducing the need for additional uterotonic agents and decreasing blood loss.

Table 4: Summary of Clinical Efficacy in PPH Prevention (Cesarean Section)

Outcome MeasureCarbetocinOxytocinKey Findings
Need for Additional Uterotonics 0%[1]23.5%[1]Significantly fewer women in the carbetocin group required additional uterotonics.[1]
Mean Blood Loss (ml) 424.75 ± 182.59[15]679.5 ± 200.25[15]Carbetocin was associated with significantly less blood loss.[15]
Postpartum Hemorrhage (>500ml) 18.4%[16]25.7%[16]Carbetocin reduced the incidence of PPH.[16]
Blood Transfusion 3.3%[17]13.3%[17]The need for blood transfusions was significantly lower with carbetocin.[17]
Adverse Effects (Hypotension) 2%[18]17%[18]Carbetocin was associated with a lower incidence of hypotension.[18]

For vaginal deliveries, a meta-analysis of five randomized trials including over 30,000 women showed no significant difference between carbetocin and oxytocin in preventing blood loss of ≥500 ml.[19]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., carbetocin) for the oxytocin receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing OTR B Incubate membranes with radiolabeled oxytocin and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioligand (e.g., scintillation counting) C->D E Analyze data to determine IC50 and Ki values D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer.[20]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled oxytocin analogue (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled test compound (carbetocin).[20] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold buffer to remove unbound radioligand.[20]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[20]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[20]

In Vitro Myometrial Contraction Assay

This protocol describes an organ bath experiment to assess the functional activity of carbetocin on uterine muscle contractility.

Myometrial_Contraction_Workflow A Isolate myometrial strips from uterine tissue B Mount strips in an organ bath with physiological saline solution A->B C Record baseline spontaneous contractions B->C D Administer cumulative concentrations of carbetocin C->D E Measure changes in contraction frequency, amplitude, and duration D->E F Analyze data to determine EC50 and Emax E->F

Caption: Experimental Workflow for Myometrial Contraction Assay.

Methodology:

  • Tissue Preparation: Obtain fresh myometrial tissue and dissect it into small, uniform strips.[21]

  • Mounting: Mount the myometrial strips in an organ bath filled with physiological saline solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the strip to a fixed point and the other to a force transducer.[21]

  • Equilibration: Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.[21]

  • Drug Administration: Add cumulative concentrations of carbetocin to the organ bath at regular intervals.[22]

  • Data Recording: Continuously record the isometric tension generated by the myometrial strips using a data acquisition system.[21]

  • Data Analysis: Analyze the recorded contractions to determine the effects of carbetocin on the frequency, amplitude, and duration of contractions. Construct a concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).[22]

Conclusion

This compound represents a significant advancement in the management of postpartum hemorrhage. Its favorable pharmacokinetic profile, particularly its prolonged half-life, offers a distinct advantage over oxytocin. While its receptor binding affinity is slightly lower than that of oxytocin, its high selectivity for the oxytocin receptor and its efficacy in clinical settings underscore its therapeutic value. The detailed information and protocols provided in this guide are intended to facilitate further research into the nuanced pharmacology of carbetocin and the development of novel oxytocin analogues.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbetocin Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Carbetocin acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, quantitative data, and detailed experimental methodologies to facilitate further investigation and application of this important uterotonic agent.

Introduction

Carbetocin acetate is a synthetic octapeptide analogue of oxytocin with agonist properties at the oxytocin receptor. Its primary clinical application is the prevention of uterine atony and subsequent postpartum hemorrhage (PPH) following cesarean section and vaginal delivery.[1] Compared to endogenous oxytocin, Carbetocin exhibits a significantly longer duration of action, which offers a therapeutic advantage in maintaining adequate uterine tone in the postpartum period.[2] This guide will explore the molecular interactions, signaling cascades, and the physiological responses elicited by this compound.

Pharmacodynamics

The pharmacodynamic effects of Carbetocin are primarily mediated through its selective binding to and activation of oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) predominantly expressed on the myometrial smooth muscle cells of the uterus.

Mechanism of Action and Signaling Pathway

Upon binding to the oxytocin receptor, Carbetocin initiates a conformational change that activates the Gq alpha subunit of the heterotrimeric G-protein complex. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration is a critical step leading to the contraction of uterine smooth muscle fibers. This rise in intracellular calcium is crucial for reducing uterine bleeding after childbirth.[3] DAG, in concert with Ca2+, activates protein kinase C (PKC), which is involved in modulating the contractile response and other cellular processes. The sustained uterotonic activity of Carbetocin is a key benefit over the shorter-acting oxytocin.[3]

Carbetocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbetocin Carbetocin Acetate OTR Oxytocin Receptor (OTR) Carbetocin->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Activates Contraction Uterine Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: this compound Signaling Pathway.
Receptor Binding Affinity and Potency

Carbetocin demonstrates high affinity for the oxytocin receptor, although it is approximately 10-fold lower than that of oxytocin.[4] Despite this, its greater stability and prolonged receptor occupancy contribute to its extended duration of action.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

ParameterValueSpecies/TissueReference(s)
Ki (Oxytocin Receptor) 7.1 nMHuman[5]
EC50 (Uterine Contraction) 48 nMRat (isolated uterine strips)[6]
Selectivity Selective for Oxytocin Receptor over Vasopressin V1a and V2 receptorsHuman[4]
Uterine Contractility

In vitro studies on isolated uterine strips have demonstrated that Carbetocin induces rhythmic contractions.[7] In vivo, both intravenous (IV) and intramuscular (IM) administration of Carbetocin lead to a rapid onset of uterine contractions. An IV injection typically produces tetanic contractions within two minutes, lasting for about six minutes, followed by rhythmic contractions for up to an hour.[2] An IM injection results in tetanic contractions in under two minutes, lasting approximately 11 minutes, with subsequent rhythmic contractions for an additional two hours.[2]

Pharmacokinetics

The pharmacokinetic profile of Carbetocin is characterized by rapid absorption after intramuscular administration and a longer half-life compared to oxytocin.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intramuscular administration, Carbetocin is rapidly absorbed, with peak plasma concentrations reached in less than 30 minutes.[8] The absolute bioavailability of an IM injection is approximately 80%.[8] Carbetocin exhibits a biphasic elimination pattern after intravenous administration.[8] Like oxytocin, it is primarily eliminated by non-renal routes, with only a small fraction (approximately 0.7%) of the dose excreted unchanged in the urine.[8]

Table 2: Pharmacokinetic Parameters of this compound in Non-pregnant Women

ParameterIntravenous (0.4 mg)Intravenous (0.8 mg)Intramuscular (0.4 - 0.8 mg)Reference(s)
Distribution Half-life (t1/2α) 5.5 ± 1.6 min6.1 ± 1.2 min-[8]
Elimination Half-life (t1/2β) 41.0 ± 11.9 min42.7 ± 10.6 min~40 min[8][9]
Time to Peak Concentration (Tmax) --< 30 min[8]
Absolute Bioavailability (F) --~80%[8][9]
Renal Clearance ~0.7% of dose~0.7% of dose-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Carbetocin's pharmacokinetics and pharmacodynamics.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of Carbetocin for the oxytocin receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Myometrial Tissue (e.g., human, rat) Homogenization Homogenize in Tris-HCl buffer Tissue->Homogenization Centrifugation1 Centrifuge at low speed (remove debris) Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend pellet in assay buffer Centrifugation2->Resuspension ProteinAssay Determine protein concentration (e.g., BCA assay) Resuspension->ProteinAssay Incubation Incubate membranes with: - [³H]Oxytocin (radioligand) - Varying concentrations of Carbetocin - Buffer (total binding) - Excess unlabeled Oxytocin (non-specific binding) ProteinAssay->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Measure radioactivity of filters using liquid scintillation counting Washing->Scintillation IC50 Calculate IC₅₀ of Carbetocin (concentration inhibiting 50% of specific binding) Scintillation->IC50 Ki Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Myometrial tissue from a suitable species (e.g., human uterine biopsies or rat uterus) is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at low speed to remove cellular debris, and the resulting supernatant is centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]Oxytocin) and varying concentrations of unlabeled Carbetocin.[10][11] Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled oxytocin) are included.

  • Separation and Detection: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contractility Assay

This protocol describes the measurement of uterine contractility in response to Carbetocin using isolated uterine tissue strips.

Uterine_Contractility_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Uterus Excise uterus from non-pregnant, estrogen-primed rat Strips Dissect longitudinal myometrial strips Uterus->Strips Mounting Mount strips in organ baths containing Krebs-Henseleit solution Strips->Mounting Equilibration Equilibrate under tension and bubble with 95% O₂ / 5% CO₂ at 37°C Mounting->Equilibration Baseline Record baseline spontaneous contractions Equilibration->Baseline Carbetocin_Addition Add cumulative concentrations of Carbetocin Baseline->Carbetocin_Addition Recording Record changes in contractile force and frequency using an isometric force transducer Carbetocin_Addition->Recording Parameters Measure: - Amplitude of contractions - Frequency of contractions - Area under the curve (AUC) Recording->Parameters DoseResponse Construct dose-response curves Parameters->DoseResponse EC50 Calculate EC₅₀ (concentration producing 50% of maximal response) DoseResponse->EC50

Caption: Workflow for In Vitro Uterine Contractility Assay.

Detailed Methodology:

  • Tissue Preparation: Uterine horns are isolated from non-pregnant, estrogen-primed rats. Longitudinal strips of myometrium are carefully dissected and mounted vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Experimental Setup: The tissue strips are connected to isometric force transducers to record contractile activity. The tissues are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Drug Administration: After recording a stable baseline, cumulative concentrations of Carbetocin are added to the organ baths.

  • Data Acquisition and Analysis: The contractile responses (amplitude and frequency) are recorded continuously. Dose-response curves are constructed, and the EC₅₀ value (the concentration of Carbetocin that produces 50% of the maximal contractile response) is calculated.

Quantification of Carbetocin in Human Plasma by LC-MS/MS

This section outlines a general workflow for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Carbetocin in human plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample IS Add Internal Standard (e.g., stable isotope-labeled Carbetocin) Plasma->IS Extraction Protein Precipitation or Solid-Phase Extraction (SPE) IS->Extraction Evaporation Evaporate supernatant/eluate Extraction->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Injection Inject sample into LC system Reconstitution->Injection Separation Chromatographic separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->MassAnalysis PeakIntegration Integrate peak areas of Carbetocin and Internal Standard MassAnalysis->PeakIntegration CalibrationCurve Generate calibration curve from standards of known concentration PeakIntegration->CalibrationCurve Quantification Quantify Carbetocin concentration in unknown samples CalibrationCurve->Quantification

Caption: Workflow for LC-MS/MS Quantification of Carbetocin.

Detailed Methodology:

  • Sample Preparation: An internal standard (ideally a stable isotope-labeled version of Carbetocin) is added to the plasma samples. Proteins are then precipitated using an organic solvent (e.g., acetonitrile), or the sample is subjected to solid-phase extraction (SPE) to isolate the analyte. The resulting supernatant or eluate is evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) for chromatographic separation. The eluent is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The quantification is performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound is a potent and long-acting oxytocin receptor agonist with a well-defined pharmacokinetic and pharmacodynamic profile. Its sustained uterotonic effect makes it a valuable therapeutic option for the prevention of postpartum hemorrhage. This technical guide provides researchers and drug development professionals with a comprehensive understanding of its mechanism of action, quantitative properties, and the experimental methodologies required for its continued investigation. The provided protocols and data serve as a foundation for further research into the clinical applications and optimization of Carbetocin therapy.

References

A Technical Guide to the Discovery and Synthesis of Carbetocin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the human neurohypophysial hormone oxytocin (B344502). It is a potent oxytocic agent used primarily for the prevention of postpartum hemorrhage (PPH), particularly following cesarean section. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Carbetocin acetate. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Development

Carbetocin was first described in the scientific literature in 1974.[1] It was developed as a longer-acting alternative to oxytocin, with the goal of providing a single-dose prophylactic treatment for uterine atony and subsequent postpartum hemorrhage.[2][3] After extensive preclinical and clinical development, Carbetocin was approved for medical use in Canada and the United Kingdom in 1997.[1] It is now on the World Health Organization's List of Essential Medicines.[1]

Chemical Structure and Properties

Carbetocin is a synthetic octapeptide analogue of oxytocin.[2] Its structure has been modified to increase its half-life and duration of action compared to native oxytocin. The key modifications include the deamination of the N-terminal cysteine, the substitution of the disulfide bridge with a thioether linkage, and the O-methylation of the tyrosine residue.

  • IUPAC Name: (2S)-1-[(3S,6S,9S,12S,15S)-12-[(2S)-butan-2-yl]- 9-(2-carbamoylethyl)-6-(carbamoylmethyl)-15- [(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17- pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane- 3-carbonyl]-N-[(1S)-1-(carbamoylmethylcarbamoyl)- 3-methyl-butyl]pyrrolidine-2-carboxamide[1]

  • Molecular Formula: C45H69N11O12S[1]

  • Molar Mass: 988.17 g·mol−1[1]

Synthesis of this compound

The synthesis of Carbetocin is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is a generalized representation of the solid-phase synthesis of Carbetocin based on established methods.[4][5]

  • Resin Preparation: An appropriate amino resin, such as Rink Amide-AM Resin, is used as the solid support. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBT).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the resin-bound glycine (B1666218) using a solution of 20% piperidine (B6355638) in DMF.

  • Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(Me)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by an Fmoc deprotection step. Side-chain protecting groups (e.g., Trityl for Cys and Asn) are used to prevent unwanted side reactions.

  • N-terminal Modification: After the final amino acid is coupled, the N-terminal is acylated with butyric acid.

  • Cleavage and Deprotection: The linear peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Cyclization: The linear peptide is cyclized in a dilute solution under basic conditions to form the thioether bond.

  • Purification: The crude Carbetocin is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Acetate Salt Formation: The purified peptide is converted to its acetate salt by lyophilization from a solution containing acetic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_AA Sequential Coupling of Fmoc-Amino Acids Deprotection1->Coupling_AA N_Terminal_Mod Couple Butyric Acid Coupling_AA->N_Terminal_Mod Cleavage Cleavage from Resin & Side-Chain Deprotection N_Terminal_Mod->Cleavage Cyclization Intramolecular Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization with Acetic Acid Purification->Lyophilization Carbetocin_Acetate This compound Lyophilization->Carbetocin_Acetate

Caption: Solid-phase synthesis workflow for this compound.

Mechanism of Action

Carbetocin is a selective agonist of the oxytocin receptor (OTR).[6] The OTR is a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).[1][6]

Binding of Carbetocin to the OTR activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of the uterine smooth muscle.[1][3]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbetocin Carbetocin OTR Oxytocin Receptor (OTR) Carbetocin->OTR Binds G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction PKC->Contraction

Caption: Carbetocin-induced signaling pathway for uterine contraction.

Pharmacological Data

Pharmacokinetic Properties

Carbetocin exhibits a significantly longer half-life than oxytocin, allowing for a single administration to achieve a sustained therapeutic effect.[1]

ParameterIntravenous (IV) AdministrationIntramuscular (IM) Administration
Bioavailability 100%~80%[1][7]
Time to Peak Plasma Concentration N/A< 30 minutes[7][8]
Onset of Action ~2 minutes[2]~2 minutes[2]
Duration of Action ~60 minutes[9]~120 minutes[9]
Elimination Half-life ~40 minutes[1][6]85-100 minutes[1]
Volume of Distribution 22 L[9]N/A
Renal Clearance <1% as unchanged drug[7][9]N/A
Receptor Binding Affinity and Efficacy

Carbetocin demonstrates high affinity for the oxytocin receptor, although it is a partial agonist compared to oxytocin.

ParameterCarbetocinOxytocinReference
Ki for Oxytocin Receptor (nM) 7.1~0.7[10][11]
EC50 for Gq activation (nM) 48.8 ± 16.099.7 ± 4.43[11]
Maximal Contractile Effect ~50% of oxytocin's maximum100%[12]

Key Experimental Protocols

Receptor Binding Assay

This protocol describes a method to determine the binding affinity of Carbetocin to the oxytocin receptor.

  • Membrane Preparation: Myometrial tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors.

  • Competitive Binding: A constant concentration of radiolabeled oxytocin (e.g., [3H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Carbetocin.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Uterotonic Activity Assay (In Vitro)

This protocol measures the contractile effect of Carbetocin on uterine tissue.

  • Tissue Preparation: Strips of myometrium are dissected from a suitable animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Drug Administration: After an equilibration period, cumulative concentrations of Carbetocin are added to the organ bath.

  • Data Acquisition: The tension developed by the muscle strip is recorded at each concentration.

  • Data Analysis: A dose-response curve is constructed, and the EC50 (the concentration that produces 50% of the maximal response) and the maximum contractile force are determined.

Clinical Significance and Applications

Carbetocin is primarily used for the prevention of postpartum hemorrhage in women undergoing cesarean section under epidural or spinal anesthesia.[1][8] Its long duration of action provides a significant advantage over oxytocin, which often requires a continuous infusion.[2][13] Clinical trials have demonstrated that a single 100 mcg intravenous injection of Carbetocin is as effective as a continuous infusion of oxytocin in maintaining uterine tone and reducing blood loss.[14][15]

Conclusion

This compound represents a significant advancement in the management of postpartum hemorrhage. Its rational design, based on the structure of oxytocin, has resulted in a molecule with a superior pharmacokinetic profile, allowing for a more convenient and effective single-dose administration. The solid-phase synthesis of Carbetocin is a well-established and scalable process. A thorough understanding of its mechanism of action and pharmacological properties is crucial for its safe and effective clinical use and for the development of future oxytocic agents.

References

Carbetocin Acetate's Affinity for Oxytocin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and molecular interactions of carbetocin (B549339) acetate (B1210297) with oxytocin (B344502) receptors. Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical therapeutic agent in obstetrics, primarily for the prevention of postpartum hemorrhage. Its efficacy is rooted in its specific interaction with oxytocin receptors, initiating a cascade of physiological responses. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for their determination, and the downstream signaling pathways it activates.

Quantitative Analysis of Binding Affinity

The binding affinity of carbetocin for the oxytocin receptor (OTR) has been characterized and compared to the endogenous ligand, oxytocin. The data, summarized below, highlights key quantitative metrics such as the inhibition constant (Kᵢ) and the half-maximal effective concentration (EC₅₀), which are crucial for understanding the pharmacological profile of carbetocin.

LigandReceptorAssay TypeSpeciesKᵢ (nM)EC₅₀ (nM)Reference
Carbetocin Acetate Oxytocin ReceptorRadioligand BindingHuman7.1-[1][2][3][4]
Oxytocin ReceptorGq BRET BiosensorHuman~748.8 ± 16.09[5]
Myometrial Oxytocin ReceptorRadioligand BindingRat1.9648.0 ± 8.20[5][6]
Vasopressin V1a ReceptorRadioligand BindingRat7.24-[5][6]
Vasopressin V2 ReceptorRadioligand BindingRat61.3-[5][6]
Oxytocin Oxytocin ReceptorGq BRET BiosensorHuman0.719.7 ± 4.43[5]
Myometrial Oxytocin ReceptorFunctional AssayRat-5.62 ± 1.22[6]

Key Insights from the Data:

  • Carbetocin exhibits a high affinity for the human oxytocin receptor, with a Kᵢ value of 7.1 nM.[1][2][3][4]

  • Compared to oxytocin (Kᵢ = 0.71 nM), carbetocin has an approximately 10-fold lower binding affinity for the human oxytocin receptor.[5]

  • The functional potency (EC₅₀) of carbetocin in activating the Gq signaling pathway is also lower than that of oxytocin.[5]

  • Carbetocin demonstrates selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors, with significantly lower binding affinities for the latter.[5][6] This selectivity is a key pharmacological feature that distinguishes it from oxytocin.[7]

Experimental Protocols

The characterization of carbetocin's binding affinity and functional activity relies on a suite of sophisticated in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., CHO-hOTR cells).[6]

  • Radioligand: A high-affinity radiolabeled ligand for the oxytocin receptor, such as [³H]-Oxytocin.[6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).[6]

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C).[6]

Procedure:

  • Membrane Preparation: Culture cells expressing the oxytocin receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.[8]

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of this compound (or vehicle for total binding), and the radioligand at a concentration close to its dissociation constant (Kd).[6]

  • Initiation of Binding: Add the prepared cell membranes to each well to start the binding reaction. For determining non-specific binding, add a high concentration of unlabeled oxytocin to designated wells.[6]

  • Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of carbetocin is then calculated from the IC₅₀ value (the concentration of carbetocin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[8]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Add Membranes Ligand_Prep Ligand & Compound Dilution Ligand_Prep->Incubation Add Ligands Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Data Analysis (IC50 -> Ki) Detection->Data_Analysis

Workflow for a Radioligand Binding Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Coupling

BRET assays are used to study protein-protein interactions in live cells. In the context of GPCRs, they can measure the conformational changes that occur upon ligand binding and subsequent G-protein activation.

Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293) co-transfected with constructs for the oxytocin receptor and a BRET sensor pair fused to G-protein subunits (e.g., Gαq-Rluc8 and GFP10-Gγ₂).[5]

  • Test Compound: this compound.

  • BRET Substrate: Coelenterazine h.

  • Assay Plate: White, opaque 96-well plates suitable for luminescence measurements.

  • Plate Reader: A plate reader capable of detecting both luminescence and fluorescence signals at specific wavelengths.

Procedure:

  • Cell Culture and Transfection: Culture the host cells and transfect them with the appropriate DNA constructs for the receptor and BRET-tagged G-protein subunits. Allow 24-48 hours for protein expression.[5]

  • Cell Plating: Harvest the transfected cells and plate them into the 96-well assay plate.

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Substrate Addition: Just prior to measurement, add the BRET substrate (coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~485 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for GFP10).[9]

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. A change in this ratio upon agonist stimulation indicates a conformational change in the G-protein complex, signifying activation. Dose-response curves are generated to determine the EC₅₀ of carbetocin.[9]

Oxytocin Receptor Signaling Pathway

Carbetocin, upon binding to the oxytocin receptor, primarily activates the Gq/11 signaling pathway.[7][10] This G-protein-coupled receptor (GPCR) is widely expressed in various tissues, including the myometrium of the uterus.[11][12] The activation of this pathway leads to a series of intracellular events culminating in smooth muscle contraction.

Carbetocin Carbetocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Modulates

Carbetocin-activated OTR signaling pathway.

Pathway Description:

  • Receptor Binding: Carbetocin binds to the extracellular domain of the oxytocin receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαq subunit.[7]

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[8]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8]

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[8]

  • Cellular Response: The elevated intracellular Ca²⁺ levels are the primary drivers of smooth muscle contraction, such as the uterine contractions necessary to prevent postpartum hemorrhage. PKC further modulates various downstream cellular processes.

References

Unraveling the Molecular Nuances: A Comparative Analysis of Carbetocin and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxytocin (B344502), a nonapeptide hormone, is a cornerstone in obstetric care, primarily for its role in inducing and augmenting labor and preventing postpartum hemorrhage. However, its short half-life necessitates continuous intravenous infusion. Carbetocin (B549339), a synthetic analogue of oxytocin, was developed to overcome this limitation, offering a prolonged duration of action. While clinically utilized for its enhanced stability, the molecular distinctions that underpin the pharmacological differences between Carbetocin and its endogenous counterpart, Oxytocin, are multifaceted. This technical guide provides a comprehensive exploration of these differences, focusing on structural modifications, receptor binding kinetics, and divergent intracellular signaling pathways. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this document aims to equip researchers and drug development professionals with a deeper understanding of Carbetocin's unique molecular profile.

Structural Modifications: The Foundation of Altered Pharmacology

Carbetocin is an octapeptide analogue of oxytocin, engineered with specific structural modifications to enhance its enzymatic stability and, consequently, its in vivo half-life. These key alterations are:

  • Deamination at Position 1: The N-terminal cysteine residue is deaminated, which protects the molecule from degradation by aminopeptidases.

  • Thioether Bond: The disulfide bridge between cysteine residues at positions 1 and 6 is replaced with a more stable thioether bond.[1]

  • Methylation at Position 2: The tyrosine residue at position 2 is O-methylated, further increasing resistance to metabolic degradation.[1]

These changes collectively contribute to Carbetocin's significantly longer half-life (approximately 17 minutes) compared to Oxytocin (around 6 minutes), allowing for a single bolus administration to achieve a sustained uterotonic effect.[1]

Receptor Binding Affinity and Selectivity

Both Oxytocin and Carbetocin exert their effects primarily through the Oxytocin Receptor (OTR), a Class A G-protein coupled receptor (GPCR). However, their binding characteristics and selectivity for related vasopressin receptors differ.

Quantitative Comparison of Receptor Binding

The binding affinities of Oxytocin and Carbetocin for the human OTR and vasopressin V1a and V2 receptors are summarized below. These values, typically determined through competitive radioligand binding assays, are crucial for understanding the on-target potency and potential off-target effects of each ligand.

LigandReceptorBinding Affinity (Ki, nM)Reference
Oxytocin OTR~0.71[2]
V1aRBinds and Activates[2]
V1bRBinds and Activates[2]
Carbetocin OTR~7.1 - 7.24[3][4]
V1aRBinds, but acts as an antagonist[2][5]
V1bRBinds, but acts as an antagonist[2][5]
V2RVery low affinity (~61.3 nM)[4]

Table 1: Comparative Receptor Binding Affinities. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Carbetocin exhibits a roughly 10-fold lower affinity for the OTR compared to Oxytocin.[2] A significant distinction lies in their activity at vasopressin receptors. While Oxytocin can bind to and activate V1a and V1b receptors, Carbetocin acts as an antagonist at these sites.[2][5] This increased selectivity for the OTR may contribute to a more favorable side-effect profile for Carbetocin, particularly concerning cardiovascular effects mediated by vasopressin receptors.[6][7]

Divergent Signal Transduction: The Concept of Biased Agonism

Upon ligand binding, the OTR can activate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i), which is central to myometrial contraction.[8] Additionally, the OTR can couple to other G-proteins (e.g., Gi/o) and recruit β-arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[9][10][11]

Recent evidence strongly suggests that Carbetocin acts as a biased agonist at the OTR. This means it preferentially activates a subset of the downstream signaling pathways engaged by the endogenous ligand, Oxytocin. Specifically, Carbetocin shows a strong bias towards the Gq pathway while demonstrating significantly reduced or absent recruitment of β-arrestin.[2][5][12]

Oxytocin-Mediated Signaling

Oxytocin robustly activates both the Gq-PLC-Ca2+ pathway and the β-arrestin pathway. The recruitment of β-arrestin leads to receptor desensitization and internalization, which can terminate the signal and, in clinical settings of prolonged exposure, may contribute to uterine atony.[10][11]

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates B_Arrestin β-Arrestin OTR->B_Arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (ER) IP3->Ca Triggers Contraction Myometrial Contraction Ca->Contraction Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization OXT Oxytocin OXT->OTR Binds

Figure 1. Canonical Oxytocin signaling pathway.
Carbetocin's Biased Agonism

Carbetocin is a potent, albeit partial, agonist of the Gq pathway.[2][5] However, it fails to promote the recruitment of β-arrestins.[2] This functional selectivity has profound implications:

  • Sustained Gq Signaling: By avoiding β-arrestin-mediated desensitization, Carbetocin may promote a more sustained activation of the Gq pathway, contributing to its long-lasting uterotonic effect.

  • β-Arrestin-Independent Internalization: Interestingly, Carbetocin does induce OTR internalization, but through a novel, β-arrestin-independent mechanism.[2][5]

  • No Receptor Recycling: Unlike Oxytocin-induced internalization, the pathway triggered by Carbetocin does not lead to receptor recycling back to the plasma membrane.[2][5] This could lead to a long-term downregulation of receptor availability.

Carbetocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Strongly Activates (Partial Agonist) B_Arrestin β-Arrestin (Not Recruited) Internalization β-Arrestin-Independent Internalization (No Recycling) OTR->Internalization Induces PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (ER) IP3->Ca Triggers Contraction Sustained Contraction Ca->Contraction CBT Carbetocin CBT->OTR Binds

Figure 2. Biased agonism of Carbetocin at the OTR.
Quantitative Functional Data

The functional selectivity of Carbetocin is evident in its potency (EC50) and efficacy (Emax) for different signaling pathways.

LigandPathwayPotency (EC50, nM)Efficacy (Emax, % of Oxytocin)Reference
Oxytocin Gq Activation (Ca2+)~5.6 - 9.7100%[2][4]
β-Arrestin 2 Recruitment-100%[13]
Carbetocin Gq Activation (Ca2+)~48.0 - 48.8~45 - 50% (Partial Agonist)[2][4]
β-Arrestin 2 RecruitmentNo significant recruitment-[2]

Table 2: Comparative Functional Potency and Efficacy. EC50 is the concentration for 50% maximal response. Emax is the maximum response.

Experimental Protocols

The characterization of molecular differences between Oxytocin and Carbetocin relies on a suite of established in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., Carbetocin) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

  • Objective: To determine the Ki of Carbetocin and Oxytocin for the OTR.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human OTR (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-Oxytocin.

    • Unlabeled ligands: Oxytocin, Carbetocin.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Methodology:

    • Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-Oxytocin and a range of concentrations of the unlabeled competitor ligand (Oxytocin or Carbetocin).

    • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the Gq pathway by quantifying the resulting increase in intracellular calcium.

  • Objective: To determine the EC50 and Emax of Carbetocin and Oxytocin for OTR-mediated calcium release.

  • Materials:

    • CHO or HEK293 cells stably expressing the human OTR.

    • Black, clear-bottom 96- or 384-well plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[8][14]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test ligands: Oxytocin, Carbetocin.

    • A fluorescence plate reader with an injection module (e.g., FlexStation or FLIPR).[15]

  • Methodology:

    • Cell Plating: Seed the OTR-expressing cells into the microplates and allow them to adhere overnight.[8]

    • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye solution. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

    • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 15-20 seconds).

    • Ligand Addition: Inject varying concentrations of the agonist (Oxytocin or Carbetocin) into the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).[15]

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are widely used to measure protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.[16]

  • Objective: To quantify Oxytocin- and Carbetocin-induced recruitment of β-arrestin to the OTR.

  • Materials:

    • HEK293 cells.

    • Expression plasmids: OTR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[13]

    • Transfection reagent (e.g., Lipofectamine).

    • White, opaque 96-well microplates.

    • Luciferase substrate (e.g., Coelenterazine h).

    • BRET-capable plate reader with dual emission filters.

  • Methodology:

    • Transfection: Co-transfect HEK293 cells with the OTR-Rluc and β-arrestin-YFP plasmids and plate them in the microplates. Allow 24-48 hours for protein expression.

    • Ligand Stimulation: Replace the medium with assay buffer. Add varying concentrations of the test ligand (Oxytocin or Carbetocin) to the wells.

    • Substrate Addition: Add the luciferase substrate (Coelenterazine h) to each well.

    • BRET Measurement: Immediately measure the light emission simultaneously at two wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

    • Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). The net BRET is the ratio in the presence of the ligand minus the ratio in the absence of the ligand. Plot the net BRET ratio against the log concentration of the agonist to generate dose-response curves and determine EC50 and Emax.[13]

BRET_Workflow Start Start: HEK293 Cells Transfect Co-transfect with: 1. OTR-Luciferase (Donor) 2. β-Arrestin-YFP (Acceptor) Start->Transfect Incubate Incubate 24-48h for protein expression Transfect->Incubate Stimulate Stimulate with Ligand (Oxytocin or Carbetocin) Incubate->Stimulate AddSubstrate Add Luciferase Substrate Stimulate->AddSubstrate Measure Measure Light Emission at Donor & Acceptor Wavelengths AddSubstrate->Measure Analyze Calculate BRET Ratio & Plot Dose-Response Curve Measure->Analyze End End: Determine EC₅₀ & Eₘₐₓ Analyze->End

Figure 3. Experimental workflow for a BRET-based β-arrestin recruitment assay.

Conclusion

The molecular differences between Carbetocin and Oxytocin are substantial and extend far beyond simple pharmacokinetics. Carbetocin's structural modifications not only confer a longer half-life but also fundamentally alter its interaction with the Oxytocin Receptor. Its profile as a Gq-biased partial agonist, which avoids the canonical β-arrestin desensitization pathway, provides a molecular basis for its prolonged clinical efficacy. Furthermore, its increased selectivity against vasopressin receptors may translate to an improved safety profile. For researchers and drug developers, understanding these nuances—from receptor affinity to biased signaling and pathway-specific functional outcomes—is critical for the rational design of next-generation OTR modulators with tailored therapeutic properties. The experimental protocols detailed herein provide a roadmap for elucidating such complex pharmacological profiles.

References

Carbetocin acetate's effect on uterine smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effect of Carbetocin (B549339) Acetate (B1210297) on Uterine Smooth Muscle

Executive Summary

Carbetocin acetate is a long-acting synthetic octapeptide analogue of the neurohypophysial hormone oxytocin (B344502).[1] Primarily utilized for the prevention of uterine atony and postpartum hemorrhage (PPH), its pharmacodynamic profile offers distinct advantages over native oxytocin, including a significantly longer half-life and sustained uterotonic action from a single administration.[2][3][4] This document provides a comprehensive technical overview of carbetocin's mechanism of action on uterine smooth muscle, detailing its receptor binding kinetics, post-receptor signaling pathways, and pharmacodynamic effects. Quantitative data are summarized for clarity, key experimental methodologies are described, and signaling and workflow diagrams are provided to visually articulate complex processes for researchers, scientists, and drug development professionals.

Mechanism of Action

Carbetocin exerts its uterotonic effects by acting as a selective agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[5][6] The density of these receptors in the myometrium increases significantly during pregnancy, reaching a peak at the time of delivery, which makes the uterus highly responsive to oxytocin and its analogues like carbetocin.[5]

Receptor Binding and Selectivity

Carbetocin binds with high affinity to oxytocin receptors (OTR) on the myometrium.[5] While it is a selective OTR agonist, it exhibits substantially lower affinity for vasopressin (V1 and V2) receptors, contributing to a favorable side-effect profile compared to less selective analogues.[7] The binding initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the initiation of downstream signaling cascades.

Post-Receptor Signaling Cascade

Upon binding to the OTR, carbetocin activates the Gq/11 alpha subunit of the associated G-protein. This initiates a well-defined signaling pathway critical for smooth muscle contraction:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding triggers the release of Ca²⁺ from the SR into the cytoplasm.[2][3]

  • Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM).

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK).

  • Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.

This cascade effectively translates the hormonal signal from carbetocin into the mechanical force of uterine contraction.

G_protein_signaling This compound Signaling Pathway in Myometrial Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (GPCR) G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on SR Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activates Myosin Myosin Light Chain (Inactive) MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin (Active) Myosin->Myosin_P Contraction Uterine Smooth Muscle Contraction Myosin_P->Contraction Initiates Carbetocin Carbetocin Acetate Carbetocin->OTR Binds

Caption: Signaling cascade of carbetocin in uterine smooth muscle cells.

Pharmacodynamics on Uterine Smooth Muscle

Carbetocin induces potent and sustained contractions of the uterine myometrium. Its synthetic structure confers resistance to enzymatic degradation, resulting in a longer duration of action compared to oxytocin.[2]

In Vitro Effects

Studies using isolated uterine strips from pregnant women have demonstrated that carbetocin induces dose-dependent contractions.[8] However, some in vitro research indicates that its maximal contractile effect may be lower than that of oxytocin, and its EC₅₀ is approximately ten times higher, suggesting it may act as a partial agonist in these experimental setups.[7] Another study found that contractions produced by oxytocin were superior to those by carbetocin in both control and oxytocin-pretreated human myometrium.[8]

In Vivo Response

When administered postpartum, carbetocin produces a rapid and sustained uterine response.

  • Intravenous (IV) Administration: An IV injection leads to a firm, tetanic uterine contraction within two minutes, which lasts for approximately 6 minutes. This is followed by rhythmic contractions that persist for about an hour.[1][9]

  • Intramuscular (IM) Administration: An IM injection also produces a tetanic contraction within two minutes, but this initial phase lasts longer, for about 11 minutes. The subsequent rhythmic contractions continue for an additional two hours.[1][9]

This prolonged action from a single 100 microgram dose is a key clinical advantage, potentially reducing the need for continuous infusions or additional uterotonic agents.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of carbetocin has been characterized through various binding and functional assays. The data below are compiled from multiple studies.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Parameter Receptor Value Species Source(s)
Kᵢ (Inhibition Constant) Oxytocin Receptor 7.1 nM - [6][10][11]
Kᵢ (Inhibition Constant) Chimeric N-terminus (E1) of OTR 1.17 µM - [6][10][11]
Kᵢ (Inhibition Constant) Vasopressin V1 Receptor 7.24 ± 0.29 nM Rat [7]
KᏧ (Dissociation Constant) Oxytocin Receptor 1.96 nM Rat [12]

| KᏧ (Dissociation Constant) | Vasopressin V2 Receptor | 61.3 nM | Rat |[7][12] |

Table 2: In Vitro Potency and Efficacy on Uterine Myometrium

Parameter Value Comparison with Oxytocin Species Source(s)
EC₅₀ (Contraction) 48.0 ± 8.20 nM ~10x higher than Oxytocin (5.62 nM) Rat [7]
Maximal Contractile Effect 2.70 ± 0.12 g ~50% lower than Oxytocin (5.22 g) Rat [7]

| pA₂ (Antagonist Activity) | 8.21 | - | Rat |[7] |

Table 3: In Vivo Pharmacodynamic Properties of Carbetocin

Route of Administration Onset of Action Duration of Tetanic Contraction Duration of Rhythmic Contractions Total Duration of Action Source(s)
Intravenous (IV) < 2 minutes ~6 minutes ~60 minutes ~1 hour [1][9]
Intramuscular (IM) < 2 minutes ~11 minutes ~119 minutes ~2 hours [1][9]

| Half-life | - | - | - | ~40 minutes |[3][4][13] |

Key Experimental Protocols

The characterization of carbetocin's effects relies on standardized in vitro and in vivo methodologies.

In Vitro Uterine Contractility Assay (Organ Bath)

This protocol is used to assess the direct effect of carbetocin on myometrial tissue contractility.

  • Tissue Preparation: Myometrial biopsies are obtained from women undergoing elective cesarean deliveries. The tissue is dissected into longitudinal strips (e.g., 2x2x10 mm).[8]

  • Mounting: Each strip is suspended vertically in an individual organ bath chamber filled with a physiologic salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.[14]

  • Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 2 g) for a period (e.g., 60-90 minutes) until spontaneous contractions are stable. The bath solution is changed periodically.

  • Dose-Response Testing: A cumulative concentration-response curve is generated by adding increasing concentrations of carbetocin (e.g., 10⁻¹² to 10⁻⁶ M) to the bath at set intervals.[8]

  • Data Acquisition: The isometric force of contractions is recorded continuously. Key parameters such as amplitude (g), frequency (contractions/10 min), motility index (amplitude × frequency), and area under the curve are analyzed to quantify the contractile response.[8]

organ_bath_workflow Experimental Workflow: In Vitro Organ Bath Assay cluster_prep 1. Tissue Preparation cluster_setup 2. Experimental Setup cluster_exp 3. Experimentation cluster_analysis 4. Data Analysis A1 Obtain Myometrial Biopsy (e.g., Cesarean Section) A2 Dissect Tissue into Longitudinal Strips A1->A2 B1 Suspend Strip in Organ Bath (37°C) A2->B1 B2 Attach to Isometric Force Transducer B1->B2 B3 Equilibrate Under Tension (e.g., 60-90 min) B2->B3 C1 Add Cumulative Doses of Carbetocin B3->C1 C2 Continuously Record Isometric Force C1->C2 D1 Measure Contraction: - Amplitude - Frequency - Motility Index C2->D1 D2 Generate Dose-Response Curve D1->D2

Caption: Workflow for assessing uterine contractility in vitro.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ or KᏧ) of carbetocin for a specific receptor.

  • Membrane Preparation: Cell lines expressing the target receptor (e.g., OTR) or homogenized tissue containing the receptor (e.g., myometrium) are prepared and centrifuged to isolate the cell membrane fraction.

  • Assay Incubation: The membranes are incubated in a buffer solution with:

    • A fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]-Oxytocin).

    • Varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: After incubation reaches equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (carbetocin). A sigmoidal competition curve is generated, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

Conclusion

This compound is a potent, long-acting oxytocin receptor agonist that stimulates uterine smooth muscle contraction through the canonical Gq/PLC/IP₃ signaling pathway. Its favorable pharmacokinetic profile, characterized by a rapid onset and sustained duration of action, provides a reliable method for preventing uterine atony and postpartum hemorrhage. Quantitative analysis reveals high binding affinity for the oxytocin receptor and predictable pharmacodynamic effects. The established experimental protocols for in vitro and in vivo assessment continue to be crucial for further characterizing its clinical efficacy and for the development of future uterotonic agents.

References

Methodological & Application

Carbetocin Acetate In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the in-vitro characterization of carbetocin (B549339) acetate (B1210297), a long-acting oxytocin (B344502) analogue. Geared towards researchers, scientists, and drug development professionals, this document outlines key experimental procedures to assess the binding affinity, functional potency, and downstream signaling pathways of carbetocin acetate, focusing on its interaction with the oxytocin receptor (OXTR).

Introduction

Carbetocin is a synthetic analogue of the neuropeptide hormone oxytocin, utilized primarily for the prevention of postpartum hemorrhage.[1] Its pharmacological effects are mediated through agonist activity at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[2] A comprehensive in vitro evaluation is crucial to understanding its molecular mechanisms of action. This document details protocols for competitive receptor binding assays, Gq-protein coupled signaling functional assays, and downstream signaling pathway analysis.

Receptor Binding Affinity and Selectivity

Carbetocin exhibits a high affinity and selectivity for the human oxytocin receptor (OXTR) over the related vasopressin V1a (V1aR) and V1b (V1bR) receptors.[3][4] Unlike oxytocin, which can activate vasopressin receptors, carbetocin acts as a competitive antagonist at these sites.[2][3]

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor (CHO-hOTR) in appropriate media.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of unlabeled this compound.

    • Add a constant concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Atosiban).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each carbetocin concentration by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of carbetocin that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Binding Data

The following table summarizes the binding affinities of carbetocin and related compounds for the oxytocin and vasopressin receptors.

CompoundReceptorKi (nM)SpeciesReference
CarbetocinOxytocin Receptor (OXTR)7.1Not Specified[5]
CarbetocinOxytocin Receptor (OXTR)1.96Rat[6]
CarbetocinVasopressin V1a Receptor (V1aR)7.24Rat[6]
CarbetocinVasopressin V2 Receptor (V2R)61.3Rat[6][7]
OxytocinOxytocin Receptor (OXTR)0.71Not Specified[3]

Functional Potency at the Gq Signaling Pathway

Carbetocin is a functional selective agonist that primarily activates the Gq signaling pathway upon binding to the OXTR.[4] This leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of intracellular calcium.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, providing a functional readout of Gq-coupled GPCR activity.[8]

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-hOTR cells in a black-walled, clear-bottom 96-well plate until confluent.

  • Dye Loading:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate in the dark at 37°C for 60 minutes.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the carbetocin dilutions to the respective wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each carbetocin concentration.

    • Plot the peak response against the carbetocin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of carbetocin that produces 50% of the maximal response).

Quantitative Functional Data

The following table presents the functional potency (EC50) of carbetocin in activating the OXTR/Gq pathway.

CompoundAssayEC50 (nM)Emax (% of Oxytocin)SpeciesReference
CarbetocinGq BRET Assay48.8 ± 16.09~50%Human[3]
CarbetocinRat Uterine Strip Contraction48.0 ± 8.20~50%Rat[6]
OxytocinGq BRET Assay9.7 ± 4.43100%Human[3]
OxytocinRat Uterine Strip Contraction5.62 ± 1.22100%Rat[6]

Downstream Signaling Pathway Analysis: ERK Phosphorylation

Activation of the OXTR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a key downstream signaling event.[9]

In-Cell Western™ / Western Blot for Phospho-ERK

This assay quantifies the level of phosphorylated ERK (p-ERK) in response to carbetocin treatment.

Protocol:

  • Cell Culture and Treatment:

    • Seed CHO-hOTR cells in a 96-well plate and grow to confluence.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[10]

    • Stimulate the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • For Western Blot: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

    • For In-Cell Western™: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunodetection:

    • Western Blot:

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST.[10]

      • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[10]

    • In-Cell Western™:

      • Block the fixed and permeabilized cells.

      • Incubate with primary antibodies for both phospho-ERK (e.g., rabbit anti-p-ERK) and a normalization protein (e.g., mouse anti-total ERK or another housekeeping protein).

      • Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Data Analysis:

    • Quantify the band intensities (Western Blot) or fluorescence intensities (In-Cell Western™).

    • Normalize the phospho-ERK signal to the total ERK or normalization protein signal.

    • Plot the normalized signal against the carbetocin concentration to generate a dose-response curve and determine the EC50.

Visualizing Workflows and Signaling Pathways

To aid in the conceptual understanding of the described protocols and the underlying biological processes, the following diagrams have been generated.

G_Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis CHO_hOTR CHO-hOTR Cells Membrane_Prep Membrane Preparation CHO_hOTR->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Radioligand [3H]-Atosiban Radioligand->Incubation Carbetocin Carbetocin Dilutions Carbetocin->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 & Ki Calculation Scintillation->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

G_Calcium_Mobilization_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis CHO_hOTR CHO-hOTR Cells in 96-well Plate Dye_Loading Fluo-4 AM Loading CHO_hOTR->Dye_Loading FLIPR Fluorescence Measurement (FLIPR) Dye_Loading->FLIPR Carbetocin Carbetocin Dilutions Carbetocin->FLIPR Compound Addition Data_Analysis EC50 Calculation FLIPR->Data_Analysis

Caption: Workflow for the calcium mobilization assay.

G_Carbetocin_Signaling_Pathway Carbetocin Carbetocin OXTR Oxytocin Receptor (OXTR) Carbetocin->OXTR binds Gq Gαq OXTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC PKC DAG->PKC activates ERK ERK Phosphorylation PKC->ERK

Caption: Simplified signaling pathway of carbetocin via the OXTR/Gq axis.

References

Application Notes and Protocols for Preclinical Evaluation of Carbetocin Acetate in Animal Models of Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide, primarily due to uterine atony. Carbetocin acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502), is a uterotonic agent used for the prevention of PPH.[1] Like oxytocin, Carbetocin binds to oxytocin receptors on the smooth musculature of the uterus, resulting in rhythmic contractions, increased frequency of existing contractions, and increased uterine tone.[2] Its longer half-life compared to oxytocin presents a potential advantage in clinical settings.[3] Robust preclinical evaluation of Carbetocin acetate in relevant animal models is crucial for understanding its pharmacodynamics, optimizing dosage, and developing novel therapeutic strategies.

These application notes provide an overview of animal models and experimental protocols for studying the efficacy of this compound in the context of PPH.

Mechanism of Action and Signaling Pathway

This compound exerts its uterotonic effects by acting as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of Carbetocin to the OTR primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, promotes the phosphorylation of myosin light chains, resulting in myometrial smooth muscle contraction.

Carbetocin_Signaling_Pathway Carbetocin This compound OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to G_protein Gq Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) SR->Ca2 Releases Contraction Myometrial Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Carbetocin signaling pathway in myometrial cells.

Animal Models for PPH Research

The development of a standardized and well-validated animal model of PPH is challenging.[4] However, rodent models, particularly rats, are frequently used to study uterine contractility and hemorrhage due to their anatomical and physiological similarities to humans in certain reproductive aspects. A common approach is to induce uterine atony, the primary cause of PPH, through pharmacological intervention.

Rat Model of Postpartum Hemorrhage

This model aims to simulate PPH due to uterine atony in postpartum rats.

Species: Sprague-Dawley or Wistar rats Time Point: Immediately after parturition (Day 21-22 of gestation)

Induction of Uterine Atony and Hemorrhage:

  • Method 1: Progesterone-induced Atony: Administration of progesterone (B1679170) can antagonize the effects of oxytocin and promote uterine relaxation.

  • Method 2: Nitric Oxide Donor-induced Atony: Administration of a nitric oxide donor, such as nitroglycerin, can induce smooth muscle relaxation and uterine atony.

  • Method 3: Physical Trauma: A standardized surgical incision or trauma to the uterus can be performed to induce bleeding.

Experimental Protocols

In Vivo Evaluation of this compound in a Rat PPH Model

This protocol describes the induction of PPH in postpartum rats and the subsequent evaluation of this compound's efficacy in controlling hemorrhage and improving uterine contractility.

in_vivo_workflow A Postpartum Rat (Day 21-22) B Anesthesia & Surgical Preparation A->B C Induction of PPH (e.g., Uterine Atony) B->C D Baseline Measurements (Blood Loss, IUP) C->D E Treatment Administration D->E F This compound (i.v.) E->F G Vehicle Control (Saline) E->G H Oxytocin (Positive Control) E->H I Continuous Monitoring (Blood Loss, IUP) F->I G->I H->I J Data Analysis I->J

Experimental workflow for in vivo PPH model.

Materials:

  • Postpartum Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • This compound solution

  • Oxytocin solution (positive control)

  • Sterile saline (vehicle control)

  • Intrauterine pressure catheter (IUPC)

  • Blood collection apparatus (e.g., pre-weighed surgical sponges)

  • Data acquisition system

Procedure:

  • Anesthetize the postpartum rat.

  • Perform a laparotomy to expose the uterus.

  • Insert an IUPC into the uterine horn to measure intrauterine pressure.

  • Induce PPH using a validated method.

  • Allow a baseline period of hemorrhage and record blood loss and uterine contractions.

  • Administer this compound, oxytocin, or vehicle control intravenously.

  • Continuously monitor and record blood loss and uterine contractility for a defined period (e.g., 60 minutes).

  • At the end of the experiment, euthanize the animal and collect the uterus for further analysis if required.

Outcome Measures:

  • Total Blood Loss: Quantified by weighing blood-soaked surgical sponges.

  • Uterine Contractility: Measured as the frequency, amplitude, and duration of contractions, and the area under the curve (AUC) of the pressure recordings.

In Vitro Uterine Contractility Assay

This protocol assesses the direct effect of this compound on uterine muscle strips isolated from pregnant rats.

Materials:

  • Uterine horns from pregnant rats (Day 20-22 of gestation)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isometric force transducer

  • This compound solutions of varying concentrations

  • Data acquisition system

Procedure:

  • Euthanize a pregnant rat and dissect the uterine horns.

  • Prepare longitudinal myometrial strips (e.g., 10 mm long, 2 mm wide).

  • Mount the strips in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Allow the tissue to equilibrate and establish spontaneous contractions.

  • Perform a cumulative dose-response to this compound by adding increasing concentrations to the organ bath.

  • Record the isometric tension generated by the muscle strips.

Outcome Measures:

  • Contractile Force: Amplitude and frequency of contractions.

  • EC50: The concentration of this compound that produces 50% of the maximal contractile response.

Data Presentation

The following tables provide a template for summarizing quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat PPH Model

Treatment GroupNDose (µg/kg, i.v.)Total Blood Loss (mL)Contraction Frequency (contractions/10 min)Contraction Amplitude (mmHg)
Vehicle Control10-
Oxytocin10
This compound10

Table 2: In Vitro Uterine Contractility of this compound in Rat Myometrial Strips

CompoundNEC50 (nM)Emax (% of spontaneous contraction)
Oxytocin8
This compound8

Note: The values in these tables are placeholders and should be replaced with actual experimental data. A study on mouse uterine tissue demonstrated a dose-dependent increase in contraction strength with Carbetocin administration.[5]

Conclusion

The described animal models and protocols provide a framework for the preclinical evaluation of this compound for the management of postpartum hemorrhage. These studies are essential for elucidating the drug's mechanism of action, determining its effective dose range, and comparing its efficacy to existing uterotonic agents. Rigorous preclinical data is a prerequisite for the successful clinical development and application of this compound in improving maternal health outcomes.

References

Carbetocin Acetate: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a valuable tool for in vivo research across various physiological and behavioral domains. Its extended half-life and selective agonism at the oxytocin receptor (OTR) offer distinct advantages over native oxytocin in experimental settings.[1] These application notes provide detailed protocols and quantitative data to guide the use of Carbetocin acetate in preclinical research, focusing on its well-established roles in uterine contractility and modulation of social and anxiety-like behaviors, as well as emerging applications in pain, feeding behavior, and substance withdrawal.

Carbetocin exerts its effects by binding to OTRs, which are G-protein coupled receptors. The primary signaling cascade involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key downstream effector, leading to smooth muscle contraction and other cellular responses.

Signaling Pathway of this compound

Carbetocin_Signaling cluster_cell Cell Membrane CBT This compound OTR Oxytocin Receptor (OTR) CBT->OTR Binds to Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Muscle Contraction) PKC->Response Contributes to Ca Ca²⁺ SR->Ca Releases Ca->Response Mediates

Caption: Signaling pathway of this compound upon binding to the oxytocin receptor.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Different Animal Models and Research Areas
Animal ModelResearch AreaDosage RangeRoute of AdministrationKey Findings
RatAnxiety and Social Behavior0.1 - 3.0 mg/kgIntraperitoneal (i.p.)Increased horizontal activity in the open field test, suggesting anxiolytic-like effects.[2][3]
RatAnxietyCentral administrationIntracerebroventricular (i.c.v.)Produced pronounced anxiolytic-like behavioral changes in the elevated plus maze.[4]
MouseOpioid Withdrawal6.4 mg/kgIntraperitoneal (i.p.)Attenuated negative emotional consequences of opioid withdrawal and prevented stress-induced reinstatement of morphine-seeking.[5][6]
CowUterine Contractility0.35 mg/animalIntramuscular (i.m.)Elicited similar uterotonic effects to 50 IU of oxytocin.[7]
CowUterine ContractilityNot specifiedIntramuscular (i.m.)Caused the most enduring increase in intrauterine pressure in both dioestrus and oestrus compared to oxytocin and prostaglandins.[7]
HumanPain Modulation0.1 mgIntravenous (i.v.)Investigated for potential analgesic effects.[8]
HumanUterine Fibroids100 µgIntramyometrial/IntravenousReduced intra-operative bleeding during myomectomy.[9][10][11][12][13]
HumanPrader-Willi Syndrome3.2 mg - 9.6 mgIntranasalReduced hyperphagia and obsessive-compulsive behaviors.[14][15][16][17][18][19]
Table 2: Pharmacokinetic Parameters of Carbetocin in Various Species
SpeciesRoute of AdministrationDoseCmaxTmaxHalf-life (t1/2)Bioavailability
CowIntramuscular (i.m.)350 µ g/animal Not specifiedHigher than IV~0.85 hours>80%
Gilt (Pig)Intramuscular (i.m.)Not specifiedAbout half of IVSimilar to cowsShorter than IV~35%
HorseIntravenous (i.v.)0.175 mgNot specifiedNot applicable17.2 minutesNot applicable
HumanIntravenous (i.v.)100 µgNot specified~2 minutes (onset of firm contraction)~40 minutesNot applicable
HumanIntramuscular (i.m.)100 µgNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior in Rats using the Open Field Test

This protocol is adapted from studies investigating the anxiolytic effects of Carbetocin.[2][3]

1. Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Open field arena (e.g., 100 cm x 100 cm with 40 cm high walls)

  • Video recording and analysis software

2. Animal Model:

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

3. Experimental Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Administration: Administer Carbetocin solution or saline (vehicle control) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

  • Habituation: Allow a 60-minute habituation period after injection before placing the animal in the open field arena.

  • Open Field Test:

    • Gently place the rat in the center of the open field arena.

    • Record the animal's behavior for 5-10 minutes using an overhead video camera.

    • The arena should be cleaned with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

  • Behavioral Analysis: Use automated tracking software to analyze the following parameters:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Grooming duration

4. Expected Outcomes:

  • Anxiolytic effects are typically indicated by an increase in the time spent in the center of the arena and an increase in total distance traveled and rearing frequency.

Caption: Experimental workflow for the Open Field Test with Carbetocin.

Protocol 2: In Vivo Measurement of Uterine Contractility in Mice

This protocol is based on telemetric methods for measuring intrauterine pressure.[20][21]

1. Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Implantable telemetry device for pressure measurement

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

2. Animal Model:

  • Pregnant mice (specify strain and gestational day)

  • House animals individually after surgery in a controlled environment.

3. Experimental Procedure:

  • Surgical Implantation of Telemeter:

    • Anesthetize the mouse.

    • Perform a laparotomy to expose the uterus.

    • Make a small incision at the tip of one uterine horn.

    • Carefully insert the pressure-catheter lead of the telemeter into the uterine horn, between the fetal sacs and the uterine wall.

    • Secure the catheter with a drop of surgical glue.

    • Place the transmitter body in the peritoneal cavity.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesia and allow for recovery.

  • Data Acquisition:

    • After a recovery period of at least 24 hours, begin recording baseline intrauterine pressure.

  • Drug Administration:

    • Administer this compound or saline (vehicle control) via a specified route (e.g., subcutaneous or intraperitoneal injection).

  • Data Analysis:

    • Measure the frequency, amplitude, and duration of uterine contractions before and after drug administration.

    • Calculate the area under the curve (AUC) to quantify total uterine activity.

4. Expected Outcomes:

  • Carbetocin is expected to induce a significant and sustained increase in the frequency and amplitude of uterine contractions compared to the control group.

Caption: Workflow for in vivo measurement of uterine contractility in mice.

Other Potential In Vivo Research Applications

  • Pain Modulation: Studies have explored the analgesic effects of Carbetocin, particularly in the context of post-operative pain.[8] Research protocols could involve models of inflammatory or neuropathic pain, with endpoints such as thermal or mechanical sensitivity.

  • Feeding Behavior and Metabolic Disorders: The role of the oxytocinergic system in appetite regulation has led to the investigation of Carbetocin in conditions like Prader-Willi syndrome, a genetic disorder characterized by hyperphagia.[14][15][16][17][18][19] Animal studies could utilize models of obesity or disordered eating to assess the effects of Carbetocin on food intake, body weight, and metabolic parameters.

  • Substance Use Disorders: Carbetocin has shown promise in reducing drug-seeking behavior and the negative emotional states associated with withdrawal, particularly for opioids.[5][6] In vivo models of addiction, such as conditioned place preference and self-administration paradigms, are relevant for these investigations.

  • Uterine Fibroids: Research suggests that Carbetocin may be effective in reducing bleeding during the surgical removal of uterine fibroids (myomectomy).[9][10][11][12][13] Animal models of uterine fibroids could be used to investigate the direct effects of Carbetocin on fibroid vascularity and growth.

  • Autism Spectrum Disorder (ASD): Given the established role of oxytocin in social bonding, Carbetocin is being investigated as a potential therapeutic for the social deficits observed in ASD.[22][23] Various genetic and environmentally induced animal models of ASD are available to test the efficacy of Carbetocin in improving social interaction and reducing repetitive behaviors.

References

Preparing Carbetocin Acetate Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a potent and selective agonist for the oxytocin receptor (OTR).[1][2] Primarily utilized in clinical settings to prevent postpartum hemorrhage, its distinct pharmacological profile makes it a valuable tool for in vitro and in vivo research aimed at understanding the oxytocin system's role in various physiological processes.[2] Carbetocin acetate binds to oxytocin receptors on the smooth muscle of the uterus, leading to rhythmic contractions, an increased frequency of existing contractions, and an elevated uterine tone.[3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in key laboratory experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[4] Its solubility is a critical factor for the preparation of stock and working solutions for various experimental needs.

Table 1: Solubility of this compound [4][5]

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)≥ 30 mg/mL
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)~5 mg/mL
Water10 mg/mL[6]

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are paramount to ensure the stability and activity of this compound for reproducible experimental results.

Table 2: Recommended Storage Conditions for this compound [5]

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
Protocol for Preparing a 10 mM DMSO Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is approximately 1048.21 g/mol .[7]

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.[5]

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Isolated Uterine Strip Contraction Assay

This ex vivo assay is used to assess the contractile effect of this compound on uterine smooth muscle.

Workflow for Isolated Uterine Strip Contraction Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Obtain uterine tissue sample B Dissect myometrial strips A->B C Mount strips in organ bath B->C D Equilibrate tissue C->D E Add this compound D->E F Record contractile response E->F G Measure amplitude and frequency F->G H Construct dose-response curve G->H I Calculate EC50 H->I

Caption: Workflow for the isolated uterine strip contraction assay.

Protocol:

  • Tissue Preparation:

    • Obtain fresh uterine tissue from a suitable animal model (e.g., rat, human biopsy).[8]

    • Place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition for PSS is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.

    • Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm) from the tissue.

    • Mount the strips vertically in individual organ bath chambers containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[8]

  • Experimental Procedure:

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washes every 15-20 minutes.

    • After equilibration, record the spontaneous contractile activity.

    • Prepare a series of increasing concentrations of this compound in PSS.

    • Add the this compound solutions to the organ baths in a cumulative or non-cumulative manner.

    • Record the contractile response (amplitude and frequency of contractions) for each concentration until a stable response is achieved.

  • Data Analysis:

    • Measure the amplitude (in grams or millinewtons) and frequency (contractions per minute) of the uterine contractions.

    • Calculate the motility index (amplitude × frequency).

    • Construct a dose-response curve by plotting the change in contractile response against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal contractile response.

Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following the activation of the oxytocin receptor by this compound.

Workflow for Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_exp Assay cluster_analysis Data Analysis A Seed cells expressing OTR B Culture overnight A->B C Load cells with calcium indicator dye B->C D Add this compound C->D E Measure fluorescence D->E F Determine fluorescence intensity change E->F G Generate dose-response curve F->G H Calculate EC50 G->H

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Seed cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293, CHO cells) into a black, clear-bottom 96-well microplate.

    • Culture the cells overnight in a suitable growth medium at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • During incubation, prepare a dilution series of this compound in an appropriate assay buffer.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the this compound dilutions to the wells and immediately measure the fluorescence intensity over time (excitation ~494 nm, emission ~516 nm for Fluo-4).

  • Data Analysis:

    • Determine the change in fluorescence intensity from baseline for each concentration of this compound.

    • Plot the fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value for calcium mobilization.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinity (Ki) and functional potency (EC50) of this compound for the oxytocin receptor from various studies.

Table 3: In Vitro Pharmacology of this compound at the Oxytocin Receptor

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
7.1 nMNot specified[7]
1.96 nMRat[4]
Functional Potency (EC50)
Uterine Contraction48 nMRat[4]
Gq Protein Activation48.8 ± 16.09 nMHuman (HEK293 cells)[4]

Signaling Pathway of this compound

This compound exerts its effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] The elevated intracellular calcium levels are a key driver of uterine smooth muscle contraction.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbetocin This compound OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound signaling pathway via the oxytocin receptor.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers working with this compound. Adherence to these guidelines for solution preparation, storage, and experimental execution will contribute to the generation of reliable and reproducible data in studies investigating the pharmacology of the oxytocin system.

References

Application Notes: Carbetocin in the Study of Uterine Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339) is a long-acting synthetic analogue of the human hormone oxytocin (B344502), primarily utilized for the prevention of postpartum hemorrhage (PPH) by stimulating uterine contractions[1][2][3]. Its structural modifications provide greater resistance to enzymatic degradation, resulting in a significantly longer half-life and duration of action compared to oxytocin[2][4]. These properties make Carbetocin a valuable pharmacological tool for both clinical management of uterine atony and for research into the mechanisms of uterine contractility[5][6].

These application notes provide an overview of Carbetocin's mechanism of action, key quantitative data from comparative studies, and detailed protocols for its application in in vitro and in vivo research settings.

Mechanism of Action

Carbetocin exerts its uterotonic effect by selectively binding to oxytocin receptors on the smooth muscle cells of the myometrium[5][7][8]. These are G-protein coupled receptors that, upon activation, initiate an intracellular signaling cascade[1]. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium levels. This rise in Ca2+ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction[1][2][9].

Carbetocin_Signaling_Pathway cluster_cell Myometrial Cell CBT Carbetocin OTR Oxytocin Receptor (GPCR) CBT->OTR Binds Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ (intracellular) SR->Ca Calmodulin Calmodulin Ca->Calmodulin Activates MLCK MLCK (active) Calmodulin->MLCK Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Muscle Contraction MyosinP->Contraction

Caption: Carbetocin signaling cascade in myometrial cells.

Data Presentation: Pharmacokinetics and Comparative Efficacy

Carbetocin's primary advantage over oxytocin is its improved pharmacokinetic profile, leading to a more sustained uterotonic effect from a single administration[1][2].

Table 1: Pharmacokinetic Properties of Carbetocin vs. Oxytocin

Parameter Carbetocin Oxytocin Source(s)
Administration Route IV / IM IV / IM [1][8]
Onset of Action (IV) ~1.2 - 2 minutes Rapid [5][8]
Half-life ~40 minutes ~4 - 10 minutes [1][4]
Duration of Action (IV) ~60 minutes ~16 minutes [8][10]

| Duration of Action (IM) | ~120 minutes | Shorter than IV |[5][8] |

Clinical studies consistently demonstrate that Carbetocin's sustained action reduces the need for additional uterotonic interventions compared to oxytocin, particularly after cesarean sections[5][11][12].

Table 2: Summary of Comparative Clinical Outcomes (Carbetocin vs. Oxytocin)

Outcome Measure Finding Source(s)
Need for Additional Uterotonics Significantly lower in the Carbetocin group. [5][11][12][13][14]
Need for Uterine Massage Significantly lower in the Carbetocin group. [5][15]
Intraoperative Blood Loss Often lower with Carbetocin, though not always statistically significant. [10][13][15][16]
Postpartum Hemorrhage (PPH) No significant difference in rates of PPH (blood loss >500ml or >1000ml). [5][17]
Uterine Tone/Contractility Carbetocin produces contractions of sustained higher amplitude and frequency. [4][13][18]

| Adverse Effects | Similar safety profile; some studies report fewer side effects with Carbetocin. |[12][13][19] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Uterine Contractility

This protocol is designed to compare the contractile effects of Carbetocin and other uterotonic agents on isolated human myometrial tissue strips.

In_Vitro_Workflow A 1. Tissue Acquisition Myometrial biopsy from elective cesarean section. B 2. Sample Preparation Dissect tissue into uniform strips (e.g., 2x2x10 mm). A->B C 3. Organ Bath Setup Mount strips in organ baths with physiologic salt solution (37°C, 95% O₂, 5% CO₂). B->C D 4. Equilibration Allow tissue to equilibrate under a resting tension (e.g., 2g) for 1-2 hours. C->D E 5. Dose-Response Testing Administer cumulative concentrations of Carbetocin (e.g., 10⁻¹² to 10⁻⁶ M). D->E F 6. Data Acquisition Record isometric contractions using a force-displacement transducer. E->F G 7. Data Analysis Calculate amplitude, frequency, motility index, and area under the curve. F->G

Caption: Experimental workflow for in vitro uterine contractility studies.

Methodology:

  • Tissue Acquisition: Obtain human myometrial tissue samples from women undergoing elective cesarean deliveries after informed consent[20]. Place samples immediately in a cold physiologic salt solution (e.g., Krebs solution).

  • Sample Preparation: Under a dissecting microscope, carefully dissect the myometrium into several longitudinal strips of uniform size[20].

  • Organ Bath Setup: Suspend each strip vertically in an organ bath chamber filled with the salt solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed holder and the other to an isometric force-displacement transducer[20].

  • Equilibration: Apply a resting tension and allow the tissue to equilibrate until spontaneous contractions are stable[20].

  • Dose-Response Testing: Add Carbetocin to the organ bath in a cumulative, stepwise manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Continuously record the contractile activity using appropriate data acquisition software.

  • Data Analysis: Quantify the contractile response by measuring the amplitude (g), frequency (contractions/10 min), and duration of contractions. Calculate the motility index (amplitude × frequency) and the area under the curve (AUC) to represent the total contractile activity[20].

Protocol 2: In Vivo Assessment in Clinical Research

This protocol outlines a generalized methodology for a randomized controlled trial comparing the efficacy of Carbetocin to another uterotonic agent (e.g., Oxytocin) in a clinical setting.

In_Vivo_Clinical_Workflow A 1. Patient Recruitment Enroll term pregnant women undergoing delivery (e.g., Cesarean). Obtain informed consent. B 2. Randomization Double-blind allocation to receive either Carbetocin (e.g., 100 µg IV) or control (e.g., Oxytocin infusion). A->B C 3. Drug Administration Administer study drug immediately after delivery of the infant. B->C D 4. Uterine Tone Assessment Obstetrician assesses uterine tone at fixed intervals (e.g., 2, 5, 15 min) as 'satisfactory' or 'unsatisfactory'. C->D E 5. Primary Outcome Measurement Record need for additional uterotonic agents or uterine massage. D->E F 6. Secondary Outcome Measurement - Quantify blood loss. - Monitor vital signs & side effects. - Collect blood samples for Hb/Ht change. D->F G 7. Data Analysis Compare outcomes between groups using appropriate statistical tests. E->G F->G

Caption: Workflow for a clinical trial on Carbetocin's efficacy.

Methodology:

  • Patient Selection and Randomization: Recruit eligible participants (e.g., women undergoing elective cesarean section) based on inclusion/exclusion criteria[12][15]. Randomly assign participants in a double-blind manner to receive either Carbetocin or the standard-of-care uterotonic[12].

  • Drug Administration: Administer a single intravenous dose of Carbetocin (typically 100 µg) or the control drug immediately following the delivery of the infant[15][21].

  • Assessment of Uterine Contractility:

    • Qualitative: The attending obstetrician, blinded to the treatment group, assesses uterine tone by palpating the uterine fundus at predefined intervals. The tone is classified as adequate (firmly contracted) or inadequate (atonic/boggy)[21][22].

    • Quantitative (Optional): For more detailed studies, uterine contractility can be measured using an intrauterine pressure transducer (IUPT) to record the frequency, amplitude, and duration of contractions[14][18]. Alternatively, non-invasive electrohysterography (EHG) can be used to measure myometrial electrical activity[19][23].

  • Outcome Measurement:

    • Primary Endpoint: The primary outcome is often the need for additional uterotonic agents or physical interventions like uterine massage to manage uterine atony[12][21].

    • Secondary Endpoints: Measure estimated blood loss, changes in pre- and post-delivery hemoglobin/hematocrit levels, and the incidence of adverse effects (e.g., hypotension, tachycardia)[15][21].

  • Data Analysis: Analyze the data to compare the efficacy and safety profiles of the two interventions.

Conclusion

Carbetocin is a potent, long-acting uterotonic agent that serves as an important tool for studying uterine physiology. Its distinct pharmacokinetic profile allows for the investigation of sustained oxytocin receptor activation on myometrial contractility. The protocols described provide robust frameworks for quantifying its effects in both controlled laboratory environments and clinically relevant settings, aiding in the development of new therapeutics and a deeper understanding of myometrial function.

References

Application Notes and Protocols for In Vitro Testing of Carbetocin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin acetate (B1210297) is a long-acting synthetic analogue of the human hormone oxytocin (B344502).[1][2] It selectively binds to and activates the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), primarily expressed in the uterine smooth muscle.[1][3] This activation is crucial for stimulating uterine contractions, making Carbetocin a critical therapeutic agent for the prevention of postpartum hemorrhage (PPH), particularly after Cesarean sections.[1][4] Unlike native oxytocin, Carbetocin exhibits a longer half-life, providing a more sustained uterotonic effect from a single administration.[1] Understanding the cellular mechanisms and quantifying the bioactivity of Carbetocin acetate are essential for drug development and quality control. This document provides detailed protocols for cell-based assays to characterize the in-vitro activity of this compound.

Mechanism of Action and Signaling Pathway

Carbetocin functions as an agonist at the oxytocin receptor. The OTR is predominantly coupled to Gαq/11 proteins.[1][5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7] The subsequent increase in cytosolic Ca2+ is a hallmark of OTR activation and a key event leading to the contraction of smooth muscle cells.[6] This Ca2+ mobilization can be quantified in vitro as a measure of receptor activation.

Carbetocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Carbetocin Carbetocin Acetate OTR Oxytocin Receptor (OTR) Carbetocin->OTR Gq Gq OTR->Gq activates PLC PLC IP3 IP3 PLC->IP3 produces Gq->PLC activates IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses (e.g., Contraction) Ca_release->Downstream IP3R->Ca_release triggers Ca_store Ca²⁺ Store Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis Seed Seed OTR-expressing cells in 96-well plate Incubate Incubate for 24h Seed->Incubate Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate->Load Incubate_dye Incubate for 30-60 min Load->Incubate_dye Add_Carbetocin Add varying concentrations of this compound Incubate_dye->Add_Carbetocin Measure Measure fluorescence kinetically (e.g., FLIPR, FlexStation) Add_Carbetocin->Measure Analyze Generate dose-response curve and calculate EC₅₀ Measure->Analyze

References

Application Notes and Protocols for Radioimmunoassay (RIA) of Carbetocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin is a long-acting synthetic analogue of the human neuropeptide hormone oxytocin (B344502).[1] It is primarily used in obstetric settings to prevent postpartum hemorrhage after cesarean section.[1] Carbetocin exerts its effects by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[1] Unlike native oxytocin, Carbetocin exhibits a higher selectivity for the OXTR over the related vasopressin receptors (V1aR and V1bR), and it can act as a competitive antagonist at these vasopressin receptors.[1][2] This selectivity profile contributes to its distinct pharmacological properties.

The quantification of Carbetocin concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and drug development. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as peptides like Carbetocin, in biological samples. This document provides detailed application notes and a general protocol for the determination of Carbetocin concentrations using a competitive RIA.

Principle of the Radioimmunoassay

The radioimmunoassay for Carbetocin is a competitive binding assay. In this assay, a known quantity of radiolabeled Carbetocin (the "tracer") competes with unlabeled Carbetocin (from the sample or standard) for a limited number of binding sites on a specific anti-Carbetocin antibody. The amount of radiolabeled Carbetocin bound to the antibody is inversely proportional to the concentration of unlabeled Carbetocin in the sample. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of Carbetocin in unknown samples can be determined.

Experimental Protocols

This section outlines the general methodology for performing a radioimmunoassay for Carbetocin. Specific parameters such as antibody dilution, tracer concentration, and incubation times should be optimized during assay development and validation.

Reagent Preparation
  • Assay Buffer: A common buffer for peptide RIAs is a phosphate-buffered saline (PBS) solution containing a protein carrier, such as bovine serum albumin (BSA), to prevent non-specific binding. A typical composition is 0.01 M PBS, pH 7.4, with 0.1% BSA and a protease inhibitor cocktail.

  • Carbetocin Standards: Prepare a stock solution of Carbetocin of known concentration in assay buffer. Serial dilutions of this stock solution are then made to create a range of standards for generating the standard curve.

  • Anti-Carbetocin Antibody: The polyclonal or monoclonal antibody specific for Carbetocin should be diluted in the assay buffer to a concentration that binds approximately 30-50% of the radiolabeled tracer in the absence of unlabeled Carbetocin (B₀). The optimal dilution needs to be determined empirically through antibody titration experiments.

  • Radiolabeled Carbetocin (Tracer): Carbetocin can be radiolabeled with isotopes such as Iodine-125 (¹²⁵I). The specific activity of the tracer is a critical parameter for assay sensitivity. The tracer is diluted in the assay buffer to a concentration that provides a sufficient signal for accurate measurement (e.g., 10,000 counts per minute, cpm).

  • Separating Reagent: A secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent like polyethylene (B3416737) glycol (PEG) are used to separate the antibody-bound Carbetocin from the free Carbetocin.

Assay Procedure
  • Set up Assay Tubes: Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples. All tubes should be run in duplicate or triplicate.

  • Pipetting:

    • Add a specific volume of assay buffer to the NSB tubes.

    • Add a specific volume of the Carbetocin standards to their respective tubes.

    • Add the same volume of unknown samples to their respective tubes.

    • Add the diluted anti-Carbetocin antibody to all tubes except the TC and NSB tubes.

    • Add the radiolabeled Carbetocin tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the competitive binding reaction to reach equilibrium.

  • Separation of Bound and Free Fractions:

    • Add the secondary antibody to all tubes except the TC tubes.

    • Incubate for a shorter period (e.g., 2-4 hours) at 4°C.

    • Add the precipitating agent (e.g., PEG) to all tubes except the TC tubes to facilitate the precipitation of the antibody-antigen complexes.

    • Centrifuge the tubes at a sufficient speed and duration (e.g., 3000 x g for 30 minutes at 4°C) to pellet the precipitate.

  • Measurement of Radioactivity:

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

    • Measure the radioactivity of the precipitate in each tube using a gamma counter.

Data Analysis
  • Calculate the average counts per minute (cpm) for each set of duplicates or triplicates.

  • Determine the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(cpm_sample - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100

  • Construct a standard curve by plotting the %B/B₀ for the standards against their known concentrations on a semi-logarithmic scale.

  • Determine the concentration of Carbetocin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Data Presentation

The following tables summarize the type of quantitative data that should be generated during the validation of a Carbetocin radioimmunoassay.

Table 1: Typical Standard Curve Data

Standard Concentration (pg/mL)Average CPM% B/B₀
0 (B₀)8500100
10780091.8
25690081.2
50580068.2
100450052.9
250280032.9
500170020.0
100090010.6
NSB200-
Total Counts20000-

Table 2: Assay Performance Characteristics

ParameterTypical ValueDescription
Sensitivity (Lower Limit of Detection) < 10 pg/mLThe lowest concentration of Carbetocin that can be distinguished from zero with a certain level of confidence.
Specificity (Cross-reactivity) The extent to which the antibody binds to molecules other than Carbetocin.
   Oxytocin< 1%Carbetocin is a structural analogue of oxytocin, so some cross-reactivity is possible but should be minimal for a specific assay.
   Arginine Vasopressin (AVP)< 0.1%Carbetocin shows low affinity for vasopressin receptors, and the antibody should reflect this selectivity.
   Lysine Vasopressin (LVP)< 0.1%
Precision The reproducibility of the assay measurements.
   Intra-assay Coefficient of Variation (CV)< 10%The variation within a single assay run.
   Inter-assay Coefficient of Variation (CV)< 15%The variation between different assay runs.

Mandatory Visualizations

Carbetocin Signaling Pathway

Carbetocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CAR Carbetocin OXTR Oxytocin Receptor (OXTR) CAR->OXTR Binds to GPCR G-Protein (Gq/11) OXTR->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates

Caption: Signaling pathway of Carbetocin via the Oxytocin Receptor.

Radioimmunoassay Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_separation Separation cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Standards - Antibody - Tracer Setup Set up Assay Tubes (TC, NSB, B₀, Stds, Samples) Reagents->Setup Pipette Pipette Reagents: - Buffer/Standards/Samples - Antibody - Tracer Setup->Pipette Incubate1 Incubate (e.g., 18-24h, 4°C) Pipette->Incubate1 Add_Sep Add Separating Reagents (Secondary Antibody, PEG) Incubate1->Add_Sep Incubate2 Incubate (e.g., 2-4h, 4°C) Add_Sep->Incubate2 Centrifuge Centrifuge to Pellet Antibody-Antigen Complexes Incubate2->Centrifuge Measure Measure Radioactivity of Pellet (Gamma Counter) Centrifuge->Measure Calculate Calculate %B/B₀ Measure->Calculate Plot Plot Standard Curve Calculate->Plot Determine Determine Sample Concentrations Plot->Determine

Caption: General workflow for a Carbetocin Radioimmunoassay.

References

Application Notes and Protocols for Measuring Uterine Tone Following Carbetocin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a critical uterotonic agent used in the prevention of postpartum hemorrhage (PPH) by inducing and maintaining uterine contractions. Accurate and reproducible measurement of its effect on uterine tone is paramount for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel uterotonic drugs. These application notes provide a detailed overview of established in vivo and in vitro techniques for quantifying the uterotonic effects of Carbetocin. The included protocols are designed to guide researchers in obtaining robust and reliable data.

Signaling Pathway of Carbetocin Action

Carbetocin exerts its uterotonic effect through a signaling cascade initiated by its binding to oxytocin receptors (OTR) on the surface of myometrial smooth muscle cells. This binding activates a G-protein-coupled receptor (GPCR) pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Carbetocin_Signaling_Pathway

In Vivo Techniques for Measuring Uterine Tone

In vivo assessment of uterine tone provides clinically relevant data on the efficacy of Carbetocin in a physiological setting.

Manual Palpation and Uterine Tone Scoring

A common clinical method for assessing uterine tone is through manual palpation of the uterine fundus by a trained obstetrician. While subjective, it provides a rapid assessment of uterine firmness. To enhance objectivity, a numerical rating scale (NRS) is often employed.

Protocol for Manual Uterine Tone Assessment:

  • Timing of Assessment: Perform assessments at standardized time points after Carbetocin administration (e.g., 2, 5, 10, and 30 minutes).

  • Procedure: The obstetrician places a hand on the maternal abdomen over the uterine fundus.

  • Evaluation: The firmness of the uterus is assessed. A well-contracted uterus will feel firm and hard, while an atonic uterus will feel soft and boggy.

  • Scoring: The uterine tone is rated on an 11-point NRS, where 0 represents a completely atonic (flaccid) uterus and 10 represents a very firm, well-contracted uterus.

  • Data Recording: Record the NRS score at each time point. Note the need for any additional uterotonic agents or uterine massage.

Electrohysterography (EHG)

EHG is a non-invasive technique that measures the electrical activity of the myometrium using electrodes placed on the maternal abdomen. It provides objective, quantitative data on uterine contractility.[1]

Protocol for Electrohysterography:

  • Patient Preparation: The patient should be in a comfortable semi-recumbent position. Ensure the abdominal skin is clean and dry.

  • Electrode Placement: Place Ag/AgCl electrodes on the abdomen in a standardized grid pattern. A common configuration is a 4x4 matrix of 16 electrodes between the pubic symphysis and the umbilicus.[2] A reference electrode is placed on the hip or thigh.

  • Signal Acquisition: Connect the electrodes to a multi-channel EHG recording system. Record the signals continuously. The sampling rate is typically 250 Hz.[3]

  • Data Preprocessing: Filter the raw EHG signals to remove noise and artifacts such as maternal electrocardiogram, respiration, and movement. A low-pass filter (e.g., 0.3-3 Hz) is commonly applied.[3]

  • Quantitative Analysis: Analyze the processed EHG signals to extract key parameters of uterine contractions:

    • Frequency: Number of contractions in a given time period (e.g., contractions per 10 minutes).

    • Duration: The length of time of each contraction.

    • Amplitude/Power: The intensity of the electrical burst, often quantified as the root mean square (RMS) value or power density spectrum (PDS) peak frequency.[4][5]

  • Data Interpretation: Compare the EHG parameters before and after Carbetocin administration to quantify its effect on uterine activity.

Intrauterine Pressure Catheter (IUPC)

An IUPC is an invasive method that provides a direct and quantitative measurement of the pressure generated by uterine contractions. It is considered the gold standard for assessing uterine contractility.[6]

Protocol for Intrauterine Pressure Catheter Measurement:

  • Patient and Catheter Preparation: This procedure is typically performed by a trained obstetrician. Ensure the patient has ruptured membranes and adequate cervical dilation.

  • Catheter Insertion: A sterile, flexible, sensor-tipped catheter is inserted through the cervix into the amniotic cavity, alongside the fetus.[7][8]

  • Zeroing and Calibration: The IUPC is zeroed to atmospheric pressure before or after insertion, according to the manufacturer's instructions.[8]

  • Data Recording: The IUPC is connected to a fetal monitor, which records the intrauterine pressure in millimeters of mercury (mmHg).

  • Quantitative Analysis: Analyze the pressure tracings to determine:

    • Resting Tone: The baseline pressure between contractions (typically 5-25 mmHg at term).[8]

    • Contraction Frequency: The number of contractions in a 10-minute window.

    • Contraction Duration: The time from the beginning to the end of a contraction.

    • Contraction Amplitude: The peak pressure of a contraction minus the resting tone.

    • Montevideo Units (MVUs): The sum of the amplitudes of all contractions in a 10-minute period. MVUs provide a quantitative measure of the total uterine work.[6]

  • Data Interpretation: Compare the IUPC parameters before and after Carbetocin administration to quantify the drug's effect on the strength and pattern of uterine contractions.

In Vitro Technique for Measuring Uterine Tone

In vitro studies using isolated uterine muscle strips allow for a controlled investigation of the direct effects of Carbetocin on myometrial contractility, independent of systemic physiological factors.

Isolated Uterine Muscle Strip Contractility Assay

This assay measures the isometric contractions of myometrial tissue in an organ bath.

Protocol for Isolated Uterine Muscle Strip Assay:

  • Tissue Acquisition and Preparation:

    • Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.

    • Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS). The composition of PSS is typically (in mM): 154 NaCl, 5.6 KCl, 1.2 MgSO4, 7.8 glucose, 10.9 HEPES, and 2.0 CaCl2.[9]

    • Under a dissecting microscope, carefully dissect the myometrium into longitudinal strips (e.g., 2 mm wide and 10 mm long).

  • Organ Bath Setup:

    • Mount the myometrial strips in individual organ bath chambers containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[10]

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate in the organ bath for a period of time (e.g., 2 hours) until stable, spontaneous contractions are observed.

  • Dose-Response Experiment:

    • Once a stable baseline of contractions is established, add Carbetocin to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).[10]

    • Record the contractile activity for a set period after each dose.

  • Data Acquisition and Analysis:

    • The isometric force transducer records the contractile force (in grams or millinewtons).

    • Analyze the recordings to determine the following parameters for each Carbetocin concentration:

      • Amplitude of Contraction: The peak force of contraction.

      • Frequency of Contraction: The number of contractions per unit of time.

      • Area Under the Curve (AUC): The integrated measure of the total contractile activity over a specific time period.

      • Motility Index: Calculated as the amplitude multiplied by the frequency of contractions.[10]

  • Data Interpretation:

    • Construct dose-response curves for each parameter to determine the potency (EC50) and efficacy (Emax) of Carbetocin.

    • Compare the effects of Carbetocin to a control (e.g., oxytocin) or vehicle.

InVitro_Workflow cluster_prep Tissue Preparation cluster_experiment Organ Bath Experiment cluster_analysis Data Analysis Tissue_Acquisition Acquire Myometrial Biopsy Dissection Dissect into Longitudinal Strips Tissue_Acquisition->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate to Stable Contractions Mounting->Equilibration Dose_Response Administer Cumulative Doses of Carbetocin Equilibration->Dose_Response Data_Acquisition Record Contractile Force (Isometric Transducer) Dose_Response->Data_Acquisition Parameter_Analysis Analyze Amplitude, Frequency, AUC, Motility Index Data_Acquisition->Parameter_Analysis Dose_Response_Curve Construct Dose-Response Curves (EC50, Emax) Parameter_Analysis->Dose_Response_Curve

Data Presentation

Quantitative data from studies comparing Carbetocin to Oxytocin or placebo are summarized below for easy comparison.

Table 1: In Vivo Comparison of Carbetocin and Oxytocin on Uterine Tone

ParameterCarbetocin GroupOxytocin Groupp-valueReference
Need for Additional Uterotonics
Cesarean Section3.1% (95% CI 1.7–5.1 %)7.2% (95% CI 5.8–8.9 %)0.0110[11]
Emergency Cesarean Section5.71%12%0.0385[12]
High-Risk for PPH0%23.5%<0.01[13]
Uterine Tone Assessment
Very Good Tone at 2 min (CS)56.25%25.5%0.01[14]
Very Good Tone at 2 hours (CS)35.4%10.63%0.02[14]
Superior Tone at 3 min (Emergency CS)Significantly better-0.023[12]
Superior Tone at 5 min (Emergency CS)Significantly better-0.003[12]
Estimated Blood Loss (EBL)
EBL ≥1000 ml (Emergency CS)7.43%18.86%0.0015[12]

Table 2: In Vitro Comparison of Carbetocin and Oxytocin on Myometrial Contractility

ParameterCarbetocinOxytocinp-valueReference
Motility Index (√g.contractions/10 min)
Control (no pretreatment)LowerHigher0.003[10]
Oxytocin-pretreatedLowerHigher0.001[10]

Table 3: Carbetocin Dose-Response on Uterine Tone (Elective Cesarean Delivery)

Carbetocin DoseSatisfactory Uterine Tone at 2 minNeed for Additional Uterotonics (within 24h)Reference
20 µgNot significantly different from 100 µg13% (overall)[15]
40 µgNot significantly different from 100 µg13% (overall)[15]
60 µgNot significantly different from 100 µg13% (overall)[15]
80 µg87% (within 80-120 µg range)Not specified[16]
100 µg94.2% (overall)13% (overall)[15]
120 µg87% (within 80-120 µg range)Not specified[16]

Conclusion

The selection of a technique for measuring uterine tone after Carbetocin administration depends on the specific research question, available resources, and the desired level of detail and clinical relevance. In vivo methods, particularly IUPC and EHG, provide valuable data on the overall physiological response to Carbetocin. In vitro assays offer a controlled environment to investigate the direct pharmacological effects of the drug on myometrial tissue. By employing these detailed protocols and standardized data analysis methods, researchers can obtain high-quality, reproducible data to advance our understanding of Carbetocin and aid in the development of improved therapies for the prevention of postpartum hemorrhage.

References

Application Notes and Protocols: Assessing Carbetocin's Uterotonic Effects with Electrohysterography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a potent uterotonic agent used for the prevention of postpartum hemorrhage (PPH) by stimulating uterine contractions.[1] Accurate and objective assessment of its pharmacodynamic effects on uterine contractility is crucial for clinical research and drug development. Electrohysterography (EHG), a non-invasive technique for recording the electrical activity of the uterine muscle (myometrium), offers a quantitative method to evaluate the efficacy of uterotonic drugs like Carbetocin.[2] These application notes provide detailed protocols for utilizing EHG to assess the uterotonic effects of Carbetocin, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action: Carbetocin Signaling Pathway

Carbetocin exerts its uterotonic effect by binding to oxytocin receptors (OXTR) on myometrial smooth muscle cells.[3][4] This binding initiates a Gq-protein coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the elevated Ca2+ along with DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the phosphorylation of contractile proteins and subsequent uterine muscle contraction.[4] Carbetocin is noted for its preferential activation of the Gq pathway.[4]

Carbetocin_Signaling_Pathway cluster_cell Myometrial Cell CAR Carbetocin OXTR Oxytocin Receptor (GPCR) CAR->OXTR Binds to Gq Gq-protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ SR->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ Ca2_cyto->PKC Activates Contraction Uterine Contraction Ca2_cyto->Contraction Directly contributes to PKC->Contraction Leads to

Caption: Carbetocin signaling pathway in myometrial cells.

Quantitative Data Presentation

EHG provides a rich dataset for quantifying uterine activity. The following table summarizes key findings from a randomized clinical trial comparing the effects of Carbetocin and Oxytocin on postpartum uterine contractility using EHG. The primary parameter analyzed was the Power Density Spectrum (PDS) peak frequency of EHG pseudo-bursts, which reflects the excitability of the uterine muscle cells.

Parameter Drug Administered Measurement Time Median PDS Peak Frequency (Hz) Interquartile Range (IQR) Statistical Significance (p-value)
PDS Peak FrequencyCarbetocin (100 µg IM)Before Administration0.460.13\multirow{2}{}{p = 0.030[5][6]}
2 Hours After Administration0.390.08
PDS Peak FrequencyOxytocin (5 IU IV)Before Administration0.410.14\multirow{2}{}{Not Significant[5][6]}
2 Hours After Administration0.430.12
Change in PDS Peak FrequencyCarbetocinFirst 2 Hours-0.630.20\multirow{2}{*}{p = 0.004[2][5][6]}
(from baseline)OxytocinFirst 2 Hours0.070.87

Experimental Protocols

This section outlines a detailed protocol for assessing Carbetocin's uterotonic effects using EHG, synthesized from established methodologies.

Protocol 1: Electrohysterography (EHG) Data Acquisition

1. Participant Preparation:

  • Obtain informed consent from the participant.
  • Ensure the participant is in a comfortable, semi-recumbent position to minimize motion artifacts.
  • Prepare the abdominal skin by cleaning with an alcohol wipe to reduce impedance.

2. Electrode Placement:

  • Use Ag/AgCl electrodes for optimal signal quality.
  • Place two pairs of bipolar electrodes on the abdomen around the navel.[6]
  • The electrodes within each pair should be 3-4 cm apart.[6]
  • A reference electrode should be placed on a non-muscular area, such as the hip or thigh.

3. EHG Recording:

  • Connect the electrodes to a multi-channel EHG recording system.
  • Baseline Recording: Record a baseline EHG for 15 minutes prior to drug administration.[2][6]
  • Drug Administration: Administer 100 µg of Carbetocin intramuscularly or intravenously as per the study design.[2][6]
  • Post-Administration Recordings:
  • Commence EHG recording immediately following administration.
  • Conduct a continuous or intermittent recording for a specified duration. For example, a 30-minute EHG recording can be performed two hours after drug application to assess the sustained effects.[2][6]

4. Signal Acquisition Parameters:

  • Sampling Rate: A sampling frequency of 20 Hz is adequate for capturing the relevant EHG signal.
  • Filtering: Apply a bandpass filter, typically between 0.34 Hz and 1 Hz, to remove baseline wander, motion artifacts, and physiological noise from maternal heart rate and respiration.[7]

Protocol 2: EHG Data Processing and Analysis

1. Pre-processing:

  • Visually inspect the raw EHG data to identify and remove segments with excessive noise or artifacts.
  • Apply digital filtering as specified in the acquisition protocol if not done in real-time.

2. Burst Identification:

  • Identify EHG bursts, which correspond to uterine contractions. This can be done using an energy-based method, such as calculating the Root Mean Square (RMS) of the signal in sliding windows. A threshold can then be applied to the RMS signal to detect the onset and offset of contractions.

3. Feature Extraction:

  • For each identified EHG burst, calculate a set of quantitative parameters to characterize the uterine activity. These can include:
  • Temporal Parameters:
  • Contraction Frequency: Number of bursts per unit of time.
  • Burst Duration: Time from the start to the end of a burst.
  • Amplitude: Peak or RMS amplitude of the burst.
  • Spectral Parameters:
  • Power Density Spectrum (PDS) Peak Frequency: The frequency at which the power of the EHG signal is maximal, reflecting myometrial excitability.[2][5][6]
  • Median Frequency: The frequency that divides the PDS into two equal halves.
  • Non-linear Parameters:
  • Sample Entropy: A measure of the regularity and complexity of the EHG signal.

4. Statistical Analysis:

  • Compare the extracted EHG parameters from the baseline recording with those from the post-Carbetocin administration recordings using appropriate statistical tests (e.g., Wilcoxon signed-rank test for paired data).[8]
  • Compare the changes in EHG parameters in the Carbetocin group with a control or comparator group (e.g., Oxytocin).[2][5][6]

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from participant recruitment to the final analysis of Carbetocin's effects on uterine contractility.

EHG_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Recruit Participant Recruitment & Informed Consent Prep Participant Preparation (Positioning, Skin Prep) Recruit->Prep Electrode Electrode Placement (Bipolar pairs around navel) Prep->Electrode Baseline Baseline EHG Recording (15 minutes) Electrode->Baseline Admin Carbetocin Administration (e.g., 100 µg) Baseline->Admin Post_Rec Post-Administration EHG Recording (e.g., 30 min at 2 hours post) Admin->Post_Rec Acquire Signal Acquisition (Filtering: 0.34-1 Hz) Post_Rec->Acquire Raw EHG Signal PreProc Pre-processing (Artifact Removal) Acquire->PreProc BurstID Burst Identification (RMS, Thresholding) PreProc->BurstID FeatureExt Feature Extraction (Temporal, Spectral, Non-linear) BurstID->FeatureExt Stats Statistical Analysis (Comparison of parameters) FeatureExt->Stats Results Results Interpretation Stats->Results

Caption: Workflow for EHG assessment of Carbetocin's effects.

References

Troubleshooting & Optimization

Carbetocin Acetate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of carbetocin (B549339) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carbetocin acetate in solution?

A1: The main degradation routes for this compound in solution are deamidation, oxidation, and racemization.[1][2][3][4]

  • Deamidation: This occurs at the amide side-chains of asparagine and glutamine, as well as at the C-terminal glycine (B1666218) amide.[2][3][4] Deamidation is notably influenced by pH, being favored at low pH (acid-catalyzed hydrolysis) and to a lesser extent at high pH (base-catalyzed hydrolysis).[2][3][4]

  • Oxidation: The thioether linkage in the carbetocin molecule is susceptible to oxidation.[2][3][4] This degradation pathway is accelerated with an increase in pH.[2][3][4]

  • Racemization: The asparagine residue can undergo racemization from the L-form to the D-form, which is a significant degradation pathway at a pH above approximately 6.[2][4] Potential racemization can also occur at the L-proline residue under acidic conditions.[5]

Q2: What are the optimal storage conditions for this compound to ensure stability?

A2: For long-term stability, this compound should be stored at -20°C, where it can remain stable for at least four years.[6][7] A heat-stable formulation has been developed that shows significant stability at higher temperatures.[2][3][8] This formulation, which includes L-methionine as an antioxidant and is buffered to a pH of 5.25-5.65, can be stored for at least 36 months at 30°C.[2][3][8][9] The standard refrigerated formulation should be stored at 2-8°C.[10]

Q3: How do temperature and light affect the stability of this compound solutions?

A3: Temperature significantly impacts the stability of this compound. A heat-stable formulation maintains ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[2][3][8] When stored in its primary container, the heat-stable carbetocin formulation is not sensitive to light.[2][3][8]

Q4: Is there a heat-stable formulation of this compound available?

A4: Yes, a heat-stable formulation has been developed. It consists of 0.1 mg/mL carbetocin in a sodium succinate (B1194679) buffer containing mannitol (B672) and methionine, with an optimal pH range of 5.25–5.65.[2][3][8] This formulation is designed to be stable even in regions where maintaining a consistent cold chain is challenging.[2][3][8]

Troubleshooting Guides

Problem 1: Rapid degradation of this compound is observed in my formulation during preliminary stability studies.

  • Possible Cause 1: Suboptimal pH of the formulation.

    • Troubleshooting: The stability of carbetocin is pH-dependent. The optimal pH for a stable formulation is approximately 5.45 (in a range of 5.25-5.65).[2][3][8] Deamidation is favored at low pH, while racemization of the asparagine residue is more prominent at a pH above 6.[2][3][4] Verify and adjust the pH of your formulation to be within the optimal range.

  • Possible Cause 2: Oxidation of the thioether linkage.

    • Troubleshooting: Oxidation is a key degradation pathway, especially at higher pH.[2][3][4] Consider incorporating an antioxidant, such as L-methionine (1 mg/mL), into your formulation, which has been shown to make degradation by oxidation negligible.[2][3]

  • Possible Cause 3: Inappropriate storage temperature.

    • Troubleshooting: Even for short-term studies, storage at elevated temperatures can accelerate degradation. For non-heat-stable formulations, ensure storage at 2-8°C.[10] For the heat-stable formulation, refer to the stability data for the expected shelf-life at different temperatures.[2][3][8]

Problem 2: Unidentified peaks are appearing in the HPLC chromatogram during stability analysis.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting: The unknown peaks are likely degradation products of carbetocin. To identify these, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1] This will help in generating the potential degradation products and determining their retention times relative to the parent peak.

  • Possible Cause 2: The analytical method is not stability-indicating.

    • Troubleshooting: Your current HPLC method may not be capable of separating all potential degradation products from the main carbetocin peak. A validated stability-indicating HPLC method is crucial. A C18 column with a gradient elution using a mobile phase of ammonium (B1175870) acetate in water and acetonitrile (B52724) is a good starting point.[1][2][3]

Data Presentation

Table 1: Stability of Heat-Stable this compound Formulation

TemperatureDurationPurity
30°C3 years≥95%
40°C6 months≥95%
50°C3 months≥95%
60°C1 month≥95%
Data sourced from Malm et al. (2018).[2][3][8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate carbetocin from its potential degradation products.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[1]

  • Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.3 g of ammonium acetate in 1000 mL of water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 60°C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.[1]

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.[1][5]

  • a) Acid Hydrolysis:

    • Prepare a solution of carbetocin in 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the sample by the stability-indicating HPLC method.[1]

  • b) Base Hydrolysis:

    • Prepare a solution of carbetocin in 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze the sample by the stability-indicating HPLC method.[1]

  • c) Oxidative Degradation:

    • Prepare a solution of carbetocin in a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by the stability-indicating HPLC method.[1]

  • d) Thermal Degradation:

    • Store a solid sample of carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by the stability-indicating HPLC method.[1]

  • e) Photostability:

    • Expose a solution of carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).

    • Analyze the sample by the stability-indicating HPLC method and compare it to a sample stored in the dark.[1]

Visualizations

Carbetocin Carbetocin Deamidation Deamidation Carbetocin->Deamidation Low pH (Acid Hydrolysis) High pH (Base Hydrolysis) Oxidation Oxidation Carbetocin->Oxidation Increased pH Racemization Racemization Carbetocin->Racemization pH > 6 (Asparagine) Acidic Conditions (Proline)

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Prepare Carbetocin Solution Prepare Carbetocin Solution Stress Application Stress Application Prepare Carbetocin Solution->Stress Application Neutralization (if applicable) Neutralization (if applicable) Stress Application->Neutralization (if applicable) Acid/Base HPLC Analysis HPLC Analysis Stress Application->HPLC Analysis Oxidation/Thermal/Photo Neutralization (if applicable)->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check for Oxidants Check for Oxidants Check pH->Check for Oxidants Optimal Adjust pH Adjust pH Check pH->Adjust pH Outside 5.25-5.65 Review Storage Temp Review Storage Temp Check for Oxidants->Review Storage Temp None Add Antioxidant Add Antioxidant Check for Oxidants->Add Antioxidant Suspected Modify Storage Modify Storage Review Storage Temp->Modify Storage Inappropriate

References

Technical Support Center: Carbetocin Acetate Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and handling Carbetocin (B549339) acetate (B1210297) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Carbetocin acetate and how should it be stored?

This compound is a long-acting synthetic analogue of oxytocin (B344502), a hormone that plays a crucial role in uterine contraction.[1][2][3] It functions as an agonist for the oxytocin receptor.[4][5][6][7] this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[4][8]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound exhibits different solubility levels in various solvents. For preparing stock solutions, organic solvents are generally more effective. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) at approximately 30 mg/mL.[4][6][8] Some sources indicate solubility in DMSO can be as high as 65 mg/mL or even >100 mg/mL, where sonication and warming to 60°C may be necessary.[5][9][10] It is also soluble in water, with a solubility of about 10 mg/mL, which can be aided by ultrasonication and warming.[5][9] For biological experiments, it is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 to approximately 5 mg/mL.[4][6][8]

Q3: My this compound solution appears cloudy or has precipitates. What could be the cause and how can I fix it?

Cloudiness or precipitation can occur due to several reasons:

  • Solubility Limit Exceeded: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and consider diluting your solution.

  • Low Temperature: If you are working with an aqueous solution that was refrigerated, the compound may have precipitated out. Gentle warming and vortexing can help redissolve it.

  • Incorrect pH: The pH of the aqueous buffer can influence solubility. A heat-stable formulation of Carbetocin has been developed in a sodium succinate (B1194679) buffer at a pH of approximately 5.45.[11][12]

  • Degradation: Although stable as a solid, Carbetocin in solution can degrade over time, especially in aqueous buffers. It is recommended to prepare fresh aqueous solutions daily.[4]

Q4: How stable is this compound in solution?

Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For stock solutions in organic solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested, with the container sealed and protected from moisture and light.[7][9] A heat-stable formulation has been developed that shows ≥95% purity for at least 3 years at 30°C.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder won't dissolve - Inappropriate solvent- Concentration too high- Insufficient mixing- Switch to a recommended organic solvent like DMSO or ethanol for stock solutions.- Try gentle warming (up to 60°C) and sonication to aid dissolution.[9]- Ensure the concentration is within the solubility limits (see table below).
Precipitate forms after initial dissolution - Temperature change (cooling)- Solvent evaporation- pH shift in aqueous buffer- Gently warm the solution while vortexing.- If making dilutions in aqueous buffer from a stock, ensure the final concentration of the organic solvent is low to prevent physiological effects.[4]- For aqueous solutions, verify and adjust the pH if necessary.
Inconsistent experimental results - Solution degradation- Improper storage- Inaccurate concentration- Prepare fresh aqueous solutions daily.[4]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]- Store stock solutions properly at -20°C or -80°C.[4][7]- Verify the concentration of your stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~30 mg/mL, 65 mg/mL, >100 mg/mL[4][5][6][10]
Dimethylformamide (DMF)~30 mg/mL[4][6]
Ethanol~30 mg/mL[4][6][8]
Water10 mg/mL (with warming and sonication)[5][9]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[4][6][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the solid does not completely dissolve, gently warm the solution to 60°C and/or sonicate for short intervals until the solid is fully dissolved.[9]

  • Once dissolved, allow the solution to return to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[7][9]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the preparation of a 100 µM aqueous working solution from a 10 mg/mL DMSO stock solution.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Calculate the volume of the DMSO stock solution needed. The molecular weight of this compound is approximately 988.2 g/mol .[4][6][8]

    • 10 mg/mL = 10,000,000 ng/mL

    • (10,000,000 ng/mL) / (988.2 ng/nmol) ≈ 10119 µM

  • Perform a serial dilution. For example, to make a 100 µM working solution in 1 mL of PBS:

    • Take a small volume of the stock (e.g., 1 µL) and add it to a larger volume of PBS (e.g., 100.19 µL) to make an intermediate dilution.

    • From the intermediate dilution, take the appropriate volume and add it to the final volume of PBS to reach 100 µM.

  • Vortex the solution gently to mix.

  • Prepare this working solution fresh before each experiment and do not store it for more than one day.[4]

  • Ensure the final concentration of DMSO is minimal to avoid any physiological effects in the experiment.[4]

Mandatory Visualizations

Carbetocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carbetocin Carbetocin OXTR Oxytocin Receptor (OXTR) Carbetocin->OXTR Binds to G_protein Gq/11 Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Solubility_Workflow start Start: Obtain This compound (Crystalline Solid) weigh Weigh desired amount of powder start->weigh choose_solvent Choose Solvent weigh->choose_solvent organic Organic Solvent (e.g., DMSO, Ethanol) choose_solvent->organic Stock Solution aqueous Aqueous Buffer (e.g., PBS) choose_solvent->aqueous Working Solution add_solvent Add solvent to a specific concentration organic->add_solvent aqueous->add_solvent mix Vortex/Mix add_solvent->mix check_dissolution Completely Dissolved? mix->check_dissolution aid_dissolution Apply gentle heat (e.g., 60°C) and/or sonicate check_dissolution->aid_dissolution No solution_ready Stock/Working Solution Ready check_dissolution->solution_ready Yes troubleshoot Troubleshoot: - Dilute concentration - Check pH (aqueous) - Choose different solvent check_dissolution->troubleshoot Still not dissolved aid_dissolution->mix troubleshoot->choose_solvent

References

Navigating Carbetocin Acetate Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbetocin (B549339) acetate (B1210297), a long-acting oxytocin (B344502) analogue, is a critical tool in postpartum hemorrhage prevention and a subject of ongoing research for its potential neurological effects. However, like any complex peptide, experimental studies with Carbetocin acetate can yield unexpected results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your research, ensuring the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the storage, handling, and experimental use of this compound.

Compound Stability and Handling

Question: My this compound solution has been stored for a while. How can I be sure it's still active?

Answer: this compound stability is highly dependent on storage conditions. The main degradation routes are deamidation, oxidation, and racemization[1][2][3]. A heat-stable formulation has been developed to mitigate these issues[2][3].

  • Check Storage Conditions: The non-heat-stable formulation requires refrigeration between 2-8°C[1]. The heat-stable formulation should be stored below 30°C and protected from light[1]. Freezing does not negatively impact the heat-stable formulation[2][3].

  • pH is Critical: The optimal pH for Carbetocin stability is around 5.45[2][3]. Low pH can lead to deamidation, while a pH above 6 can cause racemization[1][2].

  • Visual Inspection: While not a definitive test, any visible precipitation or discoloration of the solution is an indicator of degradation or contamination.

  • Analytical Verification: The most reliable way to confirm the integrity of your this compound is through analytical methods like High-Performance Liquid Chromatography (HPLC) to assess its purity and identify potential degradation products[4].

Question: I'm observing lower than expected potency in my in vivo/in vitro experiments. Could this be a compound stability issue?

Answer: Yes, decreased potency is a common consequence of this compound degradation. As mentioned, deamidation, oxidation, and racemization can alter the peptide's structure and its ability to bind to its receptor[2]. It is crucial to use a validated stability-indicating HPLC method to check the purity of your compound stock.

Receptor Binding Assays

Question: I am seeing high non-specific binding in my this compound receptor binding assay. What could be the cause?

Answer: High non-specific binding in peptide receptor binding assays can be a significant issue. Here are several factors to consider:

  • Inadequate Blocking: Ensure that the filter plates and all solutions are adequately treated with a blocking agent like bovine serum albumin (BSA) or polyethylenimine to prevent the peptide from sticking to surfaces[5].

  • Suboptimal Washing: Insufficient washing of the filters after incubation can leave unbound radiolabeled ligand behind, contributing to high background. Conversely, overly harsh washing can dissociate specifically bound ligand. Optimize the number of washes and the composition of the wash buffer[5].

  • Ligand Concentration: Using too high a concentration of radiolabeled ligand can increase non-specific binding. Ensure you are using a concentration at or below the Kd for the receptor.

  • Protease Degradation: Peptides are susceptible to degradation by proteases present in tissue homogenates. The inclusion of protease inhibitors in your binding buffer is essential.

Question: My competitive binding assay with this compound is not showing the expected displacement curve. Why might this be?

Answer: An anomalous displacement curve can point to several issues:

  • Compound Degradation: As discussed, ensure the integrity of your this compound stock.

  • Receptor Specificity: Carbetocin is known to have a high affinity for the oxytocin receptor (OXTR)[6][7]. However, it can also interact with vasopressin receptors (V1aR and V1bR), albeit with lower affinity, where it may act as an antagonist[7][8][9]. If your experimental system expresses multiple receptor types, you may observe a complex binding profile. Consider using cell lines with specific receptor expression or selective antagonists to dissect the binding events.

  • Assay Conditions: Factors like incubation time, temperature, and pH can significantly impact binding kinetics. Ensure these are optimized for your specific system.

Cell-Based Signaling Assays

Question: I am not observing the expected Gq-mediated calcium mobilization after applying this compound to my cells expressing the oxytocin receptor. What should I check?

Answer: Carbetocin is a selective agonist for the Gq pathway of the oxytocin receptor[8][9]. A lack of response could be due to:

  • Cell Health and Receptor Expression: Confirm the viability of your cells and the expression level of the oxytocin receptor. Low receptor density can lead to a weak or undetectable signal.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Ensure cells are not pre-exposed to other oxytocin receptor agonists. Interestingly, Carbetocin has been shown to induce β-arrestin-independent internalization of the oxytocin receptor without promoting its recycling[8][9]. This unique property could influence signaling dynamics in longer-term experiments.

  • Assay Components: Verify the functionality of your calcium indicators and the overall assay setup using a known agonist for a different Gq-coupled receptor expressed in your cells.

  • Compound Integrity: Confirm the concentration and purity of your this compound solution.

Question: I am seeing unexpected antagonist-like activity from this compound in my experiments. Is this possible?

Answer: While Carbetocin is primarily an agonist at the oxytocin receptor, it can act as a competitive antagonist at vasopressin V1a and V1b receptors[8][9]. If your cellular system expresses these receptors, the net effect of Carbetocin application could appear as antagonism, depending on the downstream readout. Additionally, some metabolites of Carbetocin have been shown to be pure antagonists at the oxytocin receptor[7]. The presence of these metabolites due to degradation could also contribute to unexpected antagonistic effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's stability and receptor binding affinities.

Table 1: Stability of Heat-Stable Carbetocin Formulation

Storage ConditionDurationPotency Maintained
30°C / 75% RH3 years≥95%
40°C / 75% RH6 months≥95%
50°C3 months≥95%
60°C1 month≥95%

Data sourced from Malm et al. (2018)[2][3].

Table 2: Receptor Binding Affinities (Ki)

ReceptorCarbetocinOxytocin
Oxytocin Receptor (human)7.1 nM~1 nM
Oxytocin Receptor (rat)1.96 nMNot Reported
Vasopressin V1a Receptor (rat)7.24 nMNot Reported
Vasopressin V2 Receptor (rat)61.3 nMNot Reported

Data compiled from MedChemExpress and Engstrøm et al. (2003)[6][7]. Note that affinities can vary depending on the species and experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Carbetocin

This method is designed to separate Carbetocin from its potential degradation products.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.3 g of ammonium (B1175870) acetate in 1000 mL of water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to elute Carbetocin and its impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare samples of the this compound solution under investigation.

  • Run the standards and samples through the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the this compound and quantify any degradation products by comparing peak areas to the standard curve.

Protocol 2: Forced Degradation Study for Carbetocin

This protocol is used to identify potential degradation products and validate the stability-indicating nature of an HPLC method.

  • Acid Hydrolysis:

    • Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the sample by the stability-indicating HPLC method[4].

  • Base Hydrolysis:

    • Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze the sample by the stability-indicating HPLC method[4].

  • Oxidative Degradation:

    • Prepare a solution of Carbetocin in a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by the stability-indicating HPLC method[4].

Visualizations

This compound Signaling Pathway

Carbetocin_Signaling cluster_cell Cell Membrane CAR Carbetocin OXTR OXTR CAR->OXTR Agonist V1R V1aR / V1bR CAR->V1R Antagonist OXY Oxytocin OXY->OXTR Agonist AVP Vasopressin AVP->V1R Agonist Gq Gq OXTR->Gq Activates Internalization Receptor Internalization (β-arrestin independent) OXTR->Internalization Induces PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response Troubleshooting_Workflow Start Unexpected Low Bioactivity of this compound Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound HPLC Perform HPLC Analysis Check_Compound->HPLC Degraded Degradation Detected? HPLC->Degraded New_Aliquot Use a fresh, validated aliquot. Re-evaluate storage conditions. Degraded->New_Aliquot Yes Check_Assay Step 2: Evaluate Assay System Degraded->Check_Assay No Controls Are positive/negative controls working? Check_Assay->Controls Troubleshoot_Assay Troubleshoot assay components: - Cell health - Receptor expression - Reagent concentrations Controls->Troubleshoot_Assay No Check_Specificity Step 3: Consider Receptor Specificity Controls->Check_Specificity Yes Off_Target Could off-target effects (e.g., at V1R) explain the results? Check_Specificity->Off_Target Redesign Redesign experiment using selective antagonists or receptor-specific cell lines. Off_Target->Redesign Yes Consult Consult literature for similar unexpected findings. Off_Target->Consult No

References

Technical Support Center: Optimizing Carbetocin Acetate Dosage for Uterine Atony Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Carbetocin (B549339) acetate (B1210297). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at optimizing its dosage for the prevention of uterine atony.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the established mechanism of action for Carbetocin acetate in preventing uterine atony?

A1: this compound is a synthetic analogue of oxytocin (B344502) and acts as an agonist at oxytocin receptors (OXTR) on the myometrial smooth muscle cells.[1] The binding of Carbetocin to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.[1] Specifically, it activates the Gq protein pathway, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration leads to the contraction of uterine smooth muscle fibers, thereby preventing uterine atony.[2]

Q2: What is the standard recommended dosage of this compound for the prevention of postpartum hemorrhage (PPH)?

A2: The standard recommended dose of this compound is a single 100 µg injection administered intravenously (IV) or intramuscularly (IM) immediately after delivery of the infant.[3]

Q3: What are the known contraindications for the use of this compound?

A3: this compound is contraindicated in patients with a known hypersensitivity to Carbetocin or oxytocin. It should not be used during pregnancy before the delivery of the infant. Caution is advised in patients with cardiovascular disease, and its use in women with severe pre-eclampsia is still under investigation, though some studies suggest it may be a safe alternative to oxytocin in this population.[4][5]

Q4: What are the common side effects associated with this compound administration?

A4: Common side effects include nausea, vomiting, abdominal pain, headache, flushing, and a feeling of warmth.[6] Hypotension and tachycardia have also been reported.[7]

Experimental Design & Protocols

Q5: How can I prepare a stable this compound solution for my experiments?

A5: A heat-stable formulation of Carbetocin (0.1 mg/mL) has been developed in a sodium succinate (B1194679) buffer with mannitol (B672) and methionine at an optimal pH of 5.45 (range 5.25–5.65).[7][8] For research purposes, this compound can be dissolved in sterile, pyrogen-free saline. The stability of the solution is pH-dependent, with the primary degradation pathways being deamidation, oxidation, and racemization.[9] It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for long-term stability.

Q6: What are the key parameters to measure when assessing the efficacy of different Carbetocin dosages in an in vitro uterine contractility assay?

A6: Key parameters to measure in an in vitro organ bath setup include the amplitude (force) of contraction, the frequency of contractions, and the duration of each contraction.[10] The area under the curve (AUC) can also be calculated to represent the total contractile activity.

Q7: How is uterine tone assessed clinically, and how can this be translated to a research setting?

A7: Clinically, uterine tone is often assessed by manual palpation of the uterine fundus. For research purposes, a more objective measure is needed. A validated 0 to 10 numeric rating scale (NRS) has been used, where 0 represents a completely flaccid uterus and 10 represents a firmly contracted one.[11][12] This scoring can be performed at set time points after drug administration.

Q8: What are the standard methods for quantifying blood loss in clinical and preclinical studies?

A8: Quantitative blood loss (QBL) is more accurate than visual estimation.[13] Common methods include:

  • Gravimetric method: Weighing of all blood-soaked materials (e.g., sponges, pads) and subtracting the known dry weight.[14]

  • Volumetric method: Using calibrated collection drapes or containers to measure the volume of blood loss directly.[14] In animal models, blood can be collected from the uterine vessels or the vaginal opening and measured using similar principles.[15]

Troubleshooting Guides

In Vitro Experiments
IssuePotential Cause(s)Recommended Solution(s)
No spontaneous uterine tissue contractions Tissue hypoxia during collection/transport. Inadequate equilibration time. Depleted energy stores in the tissue.Ensure rapid transport of tissue in cold, oxygenated physiological salt solution (PSS). Allow for an equilibration period of at least 60-90 minutes in the organ bath. Ensure the PSS contains glucose as an energy source.[10]
High variability in response to Carbetocin Differences in receptor expression between tissue donors. Desensitization of oxytocin receptors. Inconsistent tissue strip preparation.Use tissue from a standardized source if possible. Allow for a sufficient washout period between drug applications to prevent tachyphylaxis. Ensure tissue strips are of a consistent size and orientation.[10]
Drug precipitation in the organ bath Poor solubility of Carbetocin or vehicle components in the PSS.Ensure the final concentration of any organic solvents (e.g., DMSO) used to dissolve Carbetocin is low (typically <0.1%) and does not affect tissue contractility. Prepare fresh drug dilutions for each experiment.
Clinical Studies
IssuePotential Cause(s)Recommended Solution(s)
Failure to achieve adequate uterine tone with standard Carbetocin dose Pre-existing uterine atony risk factors (e.g., multiple gestation, prolonged labor). Oxytocin receptor desensitization due to prior oxytocin exposure. Underlying medical conditions (e.g., severe pre-eclampsia may require a higher dose).[4][16]Consider patient stratification based on risk factors for uterine atony. In cases of known prior oxytocin use, a higher dose of Carbetocin or an alternative uterotonic may be necessary. For patients with pre-eclampsia, dose-finding studies suggest a higher ED90 may be required.[16]
Significant hypotensive response to Carbetocin Rapid intravenous injection. Patient's cardiovascular status.Administer the intravenous bolus of Carbetocin slowly over at least one minute. Ensure adequate pre-hydration of the patient. Closely monitor blood pressure, especially in patients with known cardiovascular conditions.[7]
Inaccurate quantification of blood loss Reliance on visual estimation. Contamination of blood with amniotic fluid or irrigation fluids.Implement standardized protocols for quantitative blood loss measurement (gravimetric or volumetric). Use calibrated collection drapes and account for the volume of any other fluids.[13]

Data Presentation

Table 1: Comparison of Carbetocin and Oxytocin for the Prevention of Uterine Atony

Outcome MeasureCarbetocin (100 µg IV)Oxytocin (Various IV Regimens)Reference(s)
Need for Additional Uterotonic Agents Lower incidenceHigher incidence[3]
Estimated Blood Loss Similar or slightly reduced-[3]
Incidence of Nausea and Vomiting Similar or slightly lowerSimilar or slightly higher[7]
Incidence of Hypotension SimilarSimilar[7]
Duration of Action Longer (single dose)Shorter (often requires infusion)[1]

Table 2: Dose-Finding Studies for Intravenous Carbetocin in Elective Cesarean Delivery

Study PopulationED90 (Effective Dose in 90% of Patients)95% Confidence IntervalReference(s)
Low-risk patients14.8 µg13.7 to 15.8 µg[17][18]
Patients with severe pre-eclampsia96 µg59 to 114 µg[16]
Patients without pre-eclampsia68 µg46 to 76 µg[16]
Patients with labor arrest121 µg111 to 130 µg[6]

Experimental Protocols

Protocol 1: In Vitro Uterine Contractility Assay
  • Tissue Preparation: Obtain fresh myometrial tissue biopsies. Immediately place the tissue in cold, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution). Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.

  • Mounting: Mount the tissue strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of approximately 2 g, with regular washes of fresh PSS every 15-20 minutes.

  • Drug Administration: Once stable spontaneous contractions are observed, add this compound at the desired concentrations to the organ bath in a cumulative or non-cumulative manner.

  • Data Acquisition: Record the contractile activity (force, frequency, duration) using a data acquisition system.

  • Analysis: Analyze the data to determine the dose-response relationship for Carbetocin on uterine contractility.

Protocol 2: Assessment of Uterine Tone and Blood Loss in a Clinical Trial
  • Patient Recruitment: Recruit eligible patients undergoing cesarean delivery and obtain informed consent.

  • Randomization: Randomly assign patients to receive different doses of this compound or a comparator (e.g., oxytocin).

  • Drug Administration: Administer the assigned drug as a slow intravenous injection over 1 minute immediately after the delivery of the infant.

  • Uterine Tone Assessment: The obstetrician assesses uterine tone by palpating the uterine fundus at 2, 5, and 10 minutes post-administration using a 0-10 Numeric Rating Scale.[11][12]

  • Quantitative Blood Loss Measurement:

    • Place a calibrated under-buttocks drape prior to delivery.

    • After placental delivery, collect all blood and fluid in the drape for a specified period (e.g., 1-2 hours).

    • Weigh all blood-soaked swabs and pads.

    • Calculate the total blood loss by summing the volume in the drape and the weight of the soaked materials (1 g ≈ 1 mL of blood), accounting for the weight of dry materials and any irrigation fluids used.[13]

  • Data Collection: Record all uterine tone scores, quantitative blood loss measurements, and the need for any additional uterotonic interventions.

  • Adverse Event Monitoring: Monitor and record any adverse events experienced by the patient.

Mandatory Visualizations

Carbetocin_Signaling_Pathway Carbetocin Carbetocin acetate OXTR Oxytocin Receptor (GPCR) Carbetocin->OXTR Gq Gq protein OXTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ release SR->Ca Contraction Myometrial Contraction Ca->Contraction leads to PKC->Contraction contributes to

Caption: this compound signaling pathway in myometrial cells.

Experimental_Workflow_Dosage_Optimization Start Start: Patient Recruitment (e.g., Elective Cesarean Section) Randomization Randomization to Dosage Groups Start->Randomization DrugAdmin Carbetocin Administration (Slow IV injection post-delivery) Randomization->DrugAdmin UterineTone Assess Uterine Tone (e.g., 0-10 NRS at 2, 5, 10 min) DrugAdmin->UterineTone BloodLoss Quantify Blood Loss (Gravimetric/Volumetric) DrugAdmin->BloodLoss DataCollection Data Collection: - Uterine Tone Scores - QBL - Need for additional uterotonics - Adverse Events UterineTone->DataCollection BloodLoss->DataCollection Analysis Statistical Analysis (Dose-response relationship) DataCollection->Analysis End End: Determine Optimal Effective Dose Analysis->End

Caption: Clinical trial workflow for Carbetocin dosage optimization.

Troubleshooting_Logic Start Inadequate Uterine Tone Post-Carbetocin CheckDose Is the dose appropriate for the patient's risk profile? Start->CheckDose CheckAdmin Was the drug administered correctly (route and timing)? CheckDose->CheckAdmin Yes ConsiderDoseIncrease Consider dose escalation in high-risk patients (e.g., pre-eclampsia) CheckDose->ConsiderDoseIncrease No CheckPriorOxy History of prolonged oxytocin exposure? CheckAdmin->CheckPriorOxy Yes ReAdminister Ensure correct administration protocol is followed CheckAdmin->ReAdminister No AlternativeUterotonic Administer alternative uterotonic agent CheckPriorOxy->AlternativeUterotonic Yes RuleOutOther Rule out other causes of bleeding (e.g., trauma, retained placenta) CheckPriorOxy->RuleOutOther No RuleOutOther->AlternativeUterotonic

Caption: Troubleshooting guide for inadequate response to Carbetocin.

References

Technical Support Center: Carbetocin Acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carbetocin (B549339) acetate (B1210297) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for Carbetocin acetate in solution?

This compound in solution is susceptible to three main degradation pathways:

  • Deamidation: This involves the hydrolysis of the amide side chains of asparagine and glutamine residues, as well as the C-terminal glycine (B1666218) amide. This process is catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: The thioether bond in Carbetocin is prone to oxidation, a reaction that is accelerated at higher pH levels.[1][2][3]

  • Racemization: This is the conversion of the L-asparagine residue to its D-isomer, which is a significant degradation route.[1][2] Under acidic conditions, the L-proline residue may also undergo racemization, while alkaline conditions can lead to racemization of the L-serine residue.[4]

2. What is the optimal pH for the stability of this compound in solution?

The optimal pH for this compound stability in an aqueous solution is approximately 5.45.[1][2][3] A heat-stable formulation has been successfully developed using a sodium succinate (B1194679) buffer with a pH range of 5.25–5.65.[1][5][6] This is notably higher than the optimal pH for oxytocin, a related peptide, which is typically formulated at a more acidic pH of 3.5-4.0.[1]

3. How does temperature affect the stability of this compound solutions?

A specially designed heat-stable formulation of Carbetocin has demonstrated remarkable thermal stability.[1][5][7] The stability of this formulation at various temperatures is summarized in the table below.

TemperatureDurationPurity Maintained
30°CAt least 3 years≥95%
40°C6 months≥95%
50°C3 months≥95%
60°C1 month≥95%

Data from Malm et al. (2018)[1]

4. Are there any recommended excipients to enhance the stability of this compound in solution?

Yes, specific excipients have been shown to significantly improve the stability of this compound in solution. A successful heat-stable formulation includes:[1][5][6]

  • An antioxidant: L-methionine (at a concentration of 1 mg/mL) is used to prevent oxidative degradation.[1]

  • A buffering agent: 10 mM succinic acid is used to maintain the optimal pH.[1]

  • A tonicity-adjusting agent: D-mannitol (at a concentration of 47 mg/mL) is included in the formulation.[1]

5. What are the recommended storage conditions for this compound solutions?

For long-term stability, it is recommended to store this compound solutions at controlled temperatures. The heat-stable formulation can be stored at temperatures up to 30°C.[3] For powdered this compound, storage at -20°C is recommended for up to 3 years.[8] Once in solution, it is advised to store at -80°C for up to one year.[8] It is also crucial to protect the solution from light.[3][9] The heat-stable formulation has been shown to be insensitive to freezing and light when stored in its primary container.[1][5][7]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid loss of potency in solution Improper pH: The pH of the solution may be outside the optimal range of 5.25-5.65, leading to accelerated deamidation or oxidation.Verify the pH of your buffer system and adjust as necessary. Use a well-characterized buffer like sodium succinate.
Oxidation: The solution may be exposed to oxidizing agents or dissolved oxygen, especially at a higher pH.Prepare solutions using degassed solvents. Consider adding an antioxidant like L-methionine to the formulation.
High Temperature: Storage at elevated temperatures will accelerate degradation.Store solutions at the recommended temperature. For the heat-stable formulation, do not exceed 30°C for long-term storage.
Appearance of unknown peaks in HPLC analysis Degradation Products: The new peaks likely correspond to deamidation, oxidation, or racemization products.Perform a forced degradation study to tentatively identify the degradation products. Compare the retention times with those of known impurities if available.
Precipitation of the peptide from solution Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system.Review the solubility data for this compound in your solvent. Sonication may be recommended to aid dissolution in some solvents like DMSO.[8]
pH Shift: A significant change in the pH of the solution could affect the solubility of the peptide.Re-verify the pH of the solution and the buffering capacity of your system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution based on the principles of the heat-stable formulation.

Materials:

  • This compound powder

  • Succinic acid

  • L-methionine

  • D-mannitol

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Water for Injection (or equivalent high-purity water)

Procedure:

  • Prepare the Buffer:

    • Dissolve 1.18 g of succinic acid, 1.0 g of L-methionine, and 47 g of D-mannitol in approximately 900 mL of water.

    • Adjust the pH of the solution to 5.45 with a sodium hydroxide solution.

    • Add water to a final volume of 1000 mL.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound to achieve a final concentration of 0.1 mg/mL.

    • Add the this compound to the prepared buffer.

    • Gently mix until the peptide is completely dissolved.

  • Sterile Filtration:

    • Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Store the solution in a tightly sealed container, protected from light, at a temperature not exceeding 30°C.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and to assess the stability-indicating properties of an analytical method. The aim is to achieve 5-20% degradation.[4]

a) Acidic Hydrolysis:

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24-48 hours.[2]

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Analyze the sample using a stability-indicating HPLC method.

b) Basic Hydrolysis:

  • Prepare a solution of this compound in 0.1 M sodium hydroxide.

  • Incubate the solution at 40°C for 8-24 hours.[2]

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Analyze the sample by HPLC.

c) Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours.[2]

  • Analyze the sample by HPLC.

d) Thermal Degradation:

  • Store a solid sample of this compound at 80°C for 7 days.[2]

  • Dissolve the sample in a suitable solvent.

  • Analyze the sample by HPLC.

e) Photostability:

  • Expose a solution of this compound to a light source according to ICH Q1B guidelines.[2]

  • Analyze the sample by HPLC and compare it to a sample stored in the dark.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Carbetocin This compound in Solution Deamidation Deamidation Products Carbetocin->Deamidation Oxidation Oxidation Products Carbetocin->Oxidation Racemization Racemization Products Carbetocin->Racemization Acid Low pH Acid->Deamidation catalyzes Base High pH Base->Deamidation catalyzes Base->Oxidation accelerates Oxidants Oxidizing Agents Oxidants->Oxidation induces Heat Elevated Temperature Heat->Deamidation accelerates Heat->Racemization accelerates

Caption: Major degradation pathways of this compound in solution.

cluster_workflow Troubleshooting Workflow for Carbetocin Solution Instability Start Instability Observed (e.g., potency loss, new peaks) Check_pH Is pH within 5.25 - 5.65? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer (e.g., succinate) Check_pH->Adjust_pH No Check_Oxidation Is the solution protected from oxidation? Check_pH->Check_Oxidation Yes Adjust_pH->Check_pH Add_Antioxidant Add antioxidant (e.g., L-methionine) and use degassed solvents Check_Oxidation->Add_Antioxidant No Check_Temp Is the storage temperature appropriate? Check_Oxidation->Check_Temp Yes Add_Antioxidant->Check_Oxidation Adjust_Temp Store at recommended temperature (e.g., ≤30°C) Check_Temp->Adjust_Temp No Reanalyze Re-analyze Solution Stability Check_Temp->Reanalyze Yes Adjust_Temp->Check_Temp

Caption: A logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Forced Degradation Studies of Carbetocin Injection Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Carbetocin (B549339) injection products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Carbetocin in solution?

A1: The main degradation routes for Carbetocin in solution are deamidation, oxidation, and racemization.[1][2] Deamidation of the amide side-chains of asparagine and glutamine, as well as the amidated glycine (B1666218) C-terminus, is favored by low pH (acid-catalyzed hydrolysis) and to a lesser extent by high pH (direct base hydrolysis).[1][2] The thioether linkage in the molecule is susceptible to oxidation, which is accelerated by increasing pH.[1][3]

Q2: What is the optimal pH for a stable Carbetocin formulation?

A2: A heat-stable formulation of Carbetocin has been developed in a sodium succinate (B1194679) buffer with an optimal pH range of 5.25–5.65.[1][2] This is notably higher than the typical pH range for oxytocin (B344502) formulations (pH 3.5–4.0), a difference attributed to structural variations between the two molecules.[1][2] The optimal pH of approximately 5.5 minimizes the sum of degradation pathways.[1][3]

Q3: What analytical methods are recommended for analyzing Carbetocin and its degradation products?

A3: A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method with UV detection at 220 nm is a well-established method for the simultaneous analysis of Carbetocin and its related impurities.[4][5] A two-dimensional liquid chromatography-mass spectrometry technology can be used for the tentative identification of the structures of degradation products.[4]

Q4: How stable is the heat-stable formulation of Carbetocin under accelerated conditions?

A4: The heat-stable Carbetocin formulation demonstrates significant stability. The potency of Carbetocin remains at or above 95% of its initial value for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1] In accelerated stability studies following ICH guidelines at 40°C and 75% relative humidity for 6 months, the potency also remained ≥95% with impurity levels not exceeding 1.5%.[1]

Q5: Is the heat-stable Carbetocin formulation sensitive to light or freezing?

A5: The heat-stable Carbetocin formulation is not sensitive to freezing or light when stored in its primary container.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase composition, or gradient.- Ensure the use of a suitable C18 column.[2] - Optimize the mobile phase composition and gradient elution program to achieve better separation of Carbetocin and its degradation products.[2] - Adjust the column temperature; a temperature of 60°C has been used successfully.[2]
Inconsistent degradation levels in stress studies. Variation in stress conditions (temperature, pH, reagent concentration).- Precisely control the temperature, pH, and concentration of stress agents (acid, base, oxidizing agent). - Ensure uniform exposure of the sample to the stress condition.
No significant degradation observed under stress conditions. Stress conditions are too mild.- Increase the duration of exposure, temperature, or concentration of the stressor. The goal is to achieve 5-20% degradation.[2][6]
Complete degradation of Carbetocin. Stress conditions are too harsh.- Reduce the duration of exposure, temperature, or concentration of the stressor.
Identification of unknown peaks in the chromatogram. Formation of unexpected degradation products.- Utilize techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass-to-charge ratio and fragmentation pattern of the unknown impurities for structural elucidation.[4]

Quantitative Data Summary

Table 1: Stability of Heat-Stable Carbetocin Formulation at Various Temperatures

Storage TemperatureDurationPotency Retention
30°C3 years≥95%
40°C6 months≥95%
50°C3 months≥95%
60°C1 month≥95%
Data sourced from Malm et al. (2018)[1]

Table 2: Degradation of Carbetocin Under Forced Hydrolytic Conditions

ConditionDegradation (%)
Acidic Stress5.8%
Alkaline Stress18.9%
Data represents selective hydrolytic instability.[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Carbetocin

This method is designed to separate Carbetocin from its potential degradation products.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: YMC-pack C18 column or equivalent (e.g., Waters XBridge C18, 3 x 150 mm, 3.5 µm).[1][4]

  • Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer (pH 6.5)—acetonitrile (80:20, v/v).[4]

  • Mobile Phase B: Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (72:28, v/v).[4]

  • Gradient Elution: A gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: 60°C.[2]

  • Detection Wavelength: 220 nm.[2][4]

  • Injection Volume: 20 µL.[2]

Protocol 2: Forced Degradation Study for Carbetocin

The objective of forced degradation studies is to generate degradation products to establish the stability-indicating nature of the analytical method. The aim is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[2][6]

a) Acid Hydrolysis:

  • Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.[2]

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[2]

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.[2]

  • Analyze the sample using the stability-indicating HPLC method.[2]

b) Base Hydrolysis:

  • Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.[2]

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).[2]

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.[2]

  • Analyze the sample by the stability-indicating HPLC method.[2]

c) Oxidative Degradation:

  • Prepare a solution of Carbetocin in 3% hydrogen peroxide.[2]

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).[2]

  • Analyze the sample by the stability-indicating HPLC method.[2]

d) Thermal Degradation:

  • Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).[2]

  • Dissolve the sample in a suitable solvent.[2]

  • Analyze the sample by the stability-indicating HPLC method.[2]

e) Photostability:

  • Expose a solution of Carbetocin to a light source with a specified output according to ICH Q1B guidelines.[2]

  • Analyze the sample by the stability-indicating HPLC method alongside a control sample protected from light.[2]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Sample Carbetocin Injection Product Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks Data Data Analysis & Quantification HPLC->Data

Caption: Experimental workflow for forced degradation studies of Carbetocin.

Degradation_Pathways cluster_degradation Primary Degradation Routes Carbetocin Carbetocin Deamidation Deamidation Products Carbetocin->Deamidation Low or High pH Oxidation Oxidation Products Carbetocin->Oxidation Oxidizing Agent / High pH Racemization Racemization Products Carbetocin->Racemization

Caption: Logical relationships of Carbetocin's main degradation pathways.

References

Technical Support Center: pH Optimization for Heat-Stable Carbetocin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the pH of heat-stable Carbetocin (B549339) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a heat-stable Carbetocin formulation?

A1: The optimal pH for a heat-stable Carbetocin formulation is 5.45, with a recommended formulation range of pH 5.25 to 5.65.[1][2][3] This pH minimizes the sum of all degradation pathways.[4]

Q2: What are the primary degradation pathways for Carbetocin in an aqueous solution?

A2: The main degradation routes for Carbetocin are deamidation, oxidation of the thioether linkage, and racemization of the asparagine residue from the L-form to the D-form.[4][5] Racemization becomes a significant degradation pathway at a pH above approximately 6.[4]

Q3: What are the typical components of a heat-stable Carbetocin formulation?

A3: A well-defined heat-stable formulation consists of 0.1 mg/mL Carbetocin, a buffer agent like 10 mM succinic acid, an isotonicity agent such as 47 mg/mL D-mannitol, and an antioxidant like 1 mg/mL L-methionine to prevent oxidation.[1][2][4] Sodium hydroxide (B78521) is typically used for final pH adjustment.[4]

Q4: How does the optimal pH for Carbetocin compare to that of Oxytocin?

A4: The optimal pH for heat-stable Carbetocin (around 5.5) is significantly higher than the typical pH range for Oxytocin formulations, which is pH 3.5–4.0.[1][5] This difference is due to the structural variations between the two molecules.[1]

Q5: How stable is the optimized Carbetocin formulation at elevated temperatures?

A5: At the optimal pH of 5.45, the formulation is highly stable. It maintains at least 95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1][2][3]

Troubleshooting Guide

Problem: My HPLC analysis shows a significant increase in total impurities after accelerated stability testing at 40°C.

Possible Cause Suggested Solution
Suboptimal pH Verify that the formulation's pH is within the optimal range of 5.25-5.65. A pH outside this range, particularly above 6.0, can accelerate degradation pathways like racemization.[4]
Oxidation Ensure an effective antioxidant, such as L-methionine (typically at 1 mg/mL), is included in the formulation.[4] If oxidation is still observed, confirm the antioxidant's purity and concentration.
Buffer Issues Confirm the concentration and identity of the buffer components. Use a suitable buffer like sodium succinate, which is effective in the target pH range.[1]

Problem: I am observing the formation of a specific impurity peak corresponding to [D-Asn5]carbetocin (racemization).

Possible Cause Suggested Solution
High Formulation pH This specific degradation product is characteristic of instability at pH values above 6.0.[4] Re-evaluate and carefully adjust the formulation pH to the 5.25-5.65 range.

Problem: The solution appears cloudy or shows precipitation over time.

Possible Cause Suggested Solution
pH Shift / Instability A significant shift in pH during storage can lead to peptide aggregation or precipitation. Re-measure the pH of the stored samples.
Solubility Issues While Carbetocin is soluble under these conditions, ensure all excipients are fully dissolved and that the correct concentrations are used.

Quantitative Data on pH-Dependent Stability

The following table summarizes the stability of a Carbetocin formulation (0.1 mg/mL) after 12 months of storage at 40°C and 75% relative humidity across a range of pH values.

Formulation pHTotal Impurities (%)Purity (%)
4.0~8.0~92.0
4.5~5.5~94.5
5.2 ~4.0 ~96.0
5.45 (Optimal) <4.0 >96.0
6.1~5.0~95.0
6.5~7.0~93.0
7.0~9.5~90.5
Data is interpolated and summarized from findings reported in the Journal of Peptide Science.[1][5]

Experimental Protocols

Protocol 1: pH Screening for Carbetocin Formulation Stability

Objective: To determine the optimal pH for Carbetocin stability by evaluating the formation of degradation products under accelerated conditions.

Materials:

  • Carbetocin Active Pharmaceutical Ingredient (API)

  • Succinic Acid

  • D-Mannitol

  • L-Methionine

  • Sodium Hydroxide (NaOH), 1 M solution

  • Water for Injection (WFI)

  • Calibrated pH meter

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system with UV detector

Methodology:

  • Buffer Preparation: Prepare a stock solution containing 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine in WFI.

  • Carbetocin Dissolution: Dissolve Carbetocin API in the buffer solution to a final concentration of 0.1 mg/mL.

  • pH Adjustment:

    • Aliquot the bulk solution into separate vessels for each target pH.

    • Slowly titrate each aliquot with 1 M NaOH to reach the target pH values for the screen (e.g., 4.0, 4.5, 5.2, 5.5, 6.1, 6.5, 7.0).[1]

    • Allow the solution to equilibrate before making a final pH measurement.

  • Sterile Filtration and Filling: Filter each pH-adjusted solution through a 0.22 µm sterile filter and aseptically fill into appropriate vials.

  • Stability Study Initiation:

    • Place the vials into a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).[1]

    • Pull samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column, detection at 220 nm).[6]

    • Quantify the peak corresponding to Carbetocin and all impurity peaks.

    • Calculate the percentage of total impurities and the remaining purity of Carbetocin at each time point for each pH.

  • Data Evaluation: Plot the percentage of total impurities versus pH to identify the pH at which degradation is minimized. This "U-shaped" curve will reveal the optimal pH.[5]

Visualized Workflows and Relationships

G cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis & Evaluation cluster_result Outcome prep_buffer Prepare Buffer (Succinic Acid, Mannitol, Methionine) dissolve_api Dissolve Carbetocin API (0.1 mg/mL) prep_buffer->dissolve_api ph_adjust Adjust pH with NaOH (Screening Range: 4.0 - 7.0) dissolve_api->ph_adjust fill_vials Sterile Filter and Fill Vials ph_adjust->fill_vials storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) fill_vials->storage sampling Pull Samples at Time Points (T=0, 1, 3, 6 months) storage->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc quantify Quantify Impurities & Purity hplc->quantify evaluate Plot Impurities vs. pH quantify->evaluate optimum Identify Optimal pH (5.25 - 5.65) evaluate->optimum

Caption: Workflow for pH Optimization Screening of Carbetocin.

G cluster_conditions Environmental Conditions cluster_pathways Degradation Pathways cluster_outcome Formulation State acidic Low pH (< 5.0) deamidation Deamidation acidic->deamidation Increases unstable Unstable Formulation acidic->unstable optimal Optimal pH (5.25 - 5.65) stable Stable Formulation optimal->stable basic High pH (> 6.0) basic->deamidation Increases racemization Racemization ([D-Asn5]carbetocin) basic->racemization Significantly Increases basic->unstable deamidation->unstable racemization->unstable oxidation Oxidation (Sulfoxides) oxidation->unstable Mitigated by Methionine

Caption: Relationship between pH and Carbetocin Degradation Pathways.

References

Minimizing side effects of Carbetocin in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbetocin (B549339) in experimental models. The focus is on minimizing side effects and ensuring the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is Carbetocin and how does it differ from Oxytocin (B344502)?

Carbetocin is a long-acting, synthetic analogue of the neuropeptide hormone oxytocin.[1] While both bind to and activate oxytocin receptors (OXTR), Carbetocin exhibits a more selective binding profile.[1][2] It primarily activates the OXTR/Gq signaling pathway and, unlike oxytocin, does not significantly activate vasopressin receptors (V1aR and V1bR), at which it may even act as an antagonist.[3] This selectivity may contribute to a different side effect profile.[2] Carbetocin also has a longer half-life than oxytocin.[4][5]

Q2: What are the most common side effects observed with Carbetocin in experimental models?

While much of the detailed side-effect data comes from clinical trials in humans, animal studies report a range of observations. In rats, high doses (10 mg/kg) have been associated with lethargy, hunched posture, bristling, shortness of breath, and motor incoordination.[6] However, lower, more therapeutically relevant doses are generally well-tolerated.[4] In preclinical behavioral studies in rats, Carbetocin was observed to have a slight increasing effect on exploratory activity, which differs from the reduction seen with oxytocin.[7][8] In studies with sows, administration of Carbetocin was associated with an increase in the number of stillborn piglets and reduced colostrum yield.[9] Cardiovascular effects, particularly hypotension, are a key consideration, as seen in human studies.[10][11][12]

Q3: How can I minimize the risk of hypotension in my animal model?

Hypotension is a known side effect associated with oxytocin receptor agonists, including Carbetocin.[12][13] To mitigate this risk, consider the following:

  • Dose Optimization: The hypotensive effects can be dose-dependent.[13] Conduct a dose-response study to determine the lowest effective dose for your experimental endpoint. Studies in humans suggest that lower doses of Carbetocin (e.g., 20 μg) can be as effective as higher doses (100 μg) with a reduced incidence of hypotension.[14]

  • Administration Rate: Administer Carbetocin as a slow bolus injection rather than a rapid push. In clinical settings, administration over one minute is recommended.[15]

  • Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate during and after administration, especially during initial dose-finding experiments.

  • Fluid Support: Ensure the animal is adequately hydrated, as this can help to maintain blood pressure.

Q4: Are there species-specific differences in the response to Carbetocin?

Yes, pharmacokinetic and pharmacodynamic responses to Carbetocin can vary between species. For example, the half-life of Carbetocin after intravenous administration is approximately 17.2 minutes in horses, while in non-pregnant women, it is around 40 minutes.[4][16][17] In rats, Carbetocin has been shown to have a longer-lasting uterotonic effect compared to oxytocin.[18] It is crucial to consult literature specific to your chosen animal model or conduct preliminary studies to establish the appropriate dosage and expected response.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Unexpected Behavioral Changes (e.g., altered exploratory activity) Carbetocin has central effects and can modulate behavior.[7][8] The observed effects may differ from those of oxytocin.[19]- Establish a baseline behavioral profile for your animals before drug administration.- Include a vehicle-only control group to account for handling and injection stress.- Titrate the dose to find a window that achieves the desired peripheral effect with minimal central nervous system side effects.
Reduced Pup Survival or Neonatal Vigor (in parturition studies) High doses or improper timing of administration can lead to overly strong or prolonged uterine contractions, potentially causing fetal distress.[15] Studies in sows have linked Carbetocin administration to a higher percentage of stillborn piglets and reduced colostrum intake by newborns.[9][20]- Administer Carbetocin only after the delivery of the first fetus/pup to avoid interfering with the initial stages of labor.[9]- Carefully monitor the duration and intensity of contractions.- Consider co-interventions to support neonates, such as supplemental feeding if colostrum intake appears compromised.[20]
Variable Uterine Response The expression of oxytocin receptors in the uterus is highly dependent on the endocrine state (e.g., stage of the estrous cycle, pregnancy).[6] The non-pregnant uterus has very low receptor levels.- Confirm the reproductive stage of the animal model to ensure adequate oxytocin receptor expression for your experiment.- If a lack of response is observed, do not repeat the dose of Carbetocin. Consider alternative uterotonic agents if necessary.[15]
Signs of Water Intoxication (Antidiuretic Effect) Although considered to have less affinity for vasopressin receptors than oxytocin, Carbetocin may still exert an antidiuretic effect, particularly at higher doses.[15]- Monitor fluid intake and urine output, especially in longer-term studies.- Be cautious with fluid loading in animals receiving Carbetocin.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Carbetocin in Different Species

SpeciesRoute of AdministrationDoseHalf-life (t½)Reference(s)
Human (non-pregnant female)Intravenous0.4 mg41 ± 11.9 min[16][17][21]
Human (non-pregnant female)Intravenous0.8 mg42.7 ± 10.6 min[16][17][21]
HorseIntravenous0.175 mg17.2 min[4]
SowN/A600 µg~85 - 100 min[22]

Table 2: Receptor Binding & Functional Potency

ParameterCarbetocinOxytocinNotesReference(s)
Binding Affinity (Ki) at OXTR ~10-fold lower than OxytocinHighCarbetocin has a Ki of 7.1 nM for the oxytocin receptor.[1][23]
Functional Potency (EC50) for Gq activation Higher than OxytocinLowerConsistent with its lower binding affinity.[1]
Maximal Contractile Effect (Uterus) ~50% lower than OxytocinHigherCarbetocin acts as a partial agonist.[24]
Vasopressin Receptor (V1aR, V1bR) Activation No significant activation; acts as an antagonistActivatesA key differentiator in selectivity.[1][3]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Behavioral Effects in Rats

  • Animal Model: Male Wistar rats.[7]

  • Drug Administration: Carbetocin or Oxytocin administered intraperitoneally (i.p.) 60 minutes before behavioral testing. Doses for Carbetocin can range from 0.1-3.0 mg/kg, and for Oxytocin from 0.05-1.0 mg/kg.[8]

  • Experimental Setup: A circular open-field arena (e.g., 150 cm diameter).[7]

  • Data Collection: Use an automated tracking system (e.g., AnyMaze software) to record behavioral parameters such as horizontal activity (distance moved), vertical activity (rearing), and grooming time.[7][8]

  • Procedure:

    • Acclimatize rats to the testing room for at least 60 minutes before the experiment.

    • Administer the assigned treatment (Carbetocin, Oxytocin, or saline control) via i.p. injection.

    • After a 60-minute pre-treatment period, place the rat in the center of the open-field arena.

    • Record behavior for a defined period (e.g., 5-10 minutes).

    • To assess the duration of action, re-test the animals on subsequent days without additional drug administration.[7]

Signaling Pathways & Visualizations

Carbetocin primarily exerts its effects by acting as an agonist at the G-protein coupled oxytocin receptor (OXTR). Its high selectivity is a key feature of its mechanism.

Carbetocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_vaso Vasopressin Receptors OXTR Oxytocin Receptor (OXTR) Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Stimulates Carbetocin Carbetocin Carbetocin->OXTR High Selectivity Agonist V1aR V1aR / V1bR Carbetocin->V1aR Antagonist / No Activation Oxytocin Oxytocin Oxytocin->OXTR Agonist Oxytocin->V1aR Agonist Vasopressin Vasopressin Vasopressin->V1aR Agonist Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Contributes to

Caption: Carbetocin's selective signaling pathway. (Within 100 characters)

Troubleshooting_Workflow Start Experiment Start: Administer Carbetocin Monitor Monitor Animal for Adverse Effects Start->Monitor NoSideEffects No Side Effects Observed Monitor->NoSideEffects No SideEffects Side Effects Observed (e.g., Hypotension, Distress) Monitor->SideEffects Yes Proceed Proceed with Experimental Protocol NoSideEffects->Proceed End Experiment Complete Proceed->End AssessSeverity Assess Severity SideEffects->AssessSeverity Mild Mild/Transient AssessSeverity->Mild Mild Severe Severe/Persistent AssessSeverity->Severe Severe AdjustProtocol Adjust Protocol: - Lower Dose - Slow Administration Rate Mild->AdjustProtocol Intervene Provide Supportive Care (e.g., Fluids, Vasopressors) Severe->Intervene AdjustProtocol->Start Retry Experiment ReEvaluate Re-evaluate Protocol Consider Alternative Model Intervene->ReEvaluate

Caption: Troubleshooting workflow for Carbetocin administration. (Within 100 characters)

References

Technical Support Center: Analysis of Carbetocin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Carbetocin (B549339) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the analysis of Carbetocin and its impurities?

The primary challenges in the analysis of Carbetocin, a synthetic analogue of oxytocin, stem from its peptide nature, making it susceptible to various degradation pathways.[1][2] Key difficulties include:

  • Separation of Structurally Similar Impurities: Distinguishing Carbetocin from its degradation products and synthesis-related impurities, which often have very similar chemical structures.[3][4]

  • Method Sensitivity and Specificity: Developing analytical methods, typically HPLC, that are sensitive enough to detect and quantify impurities at low levels without interference from the main component or excipients.[3][5]

  • Stability of the Molecule: Carbetocin can degrade under various conditions such as acidic or basic pH, oxidation, heat, and light, leading to the formation of multiple degradation products.[1][6][7]

  • Lack of Official Pharmacopoeial Monographs: The absence of standardized methods in some pharmacopoeias necessitates the in-house development and validation of analytical procedures.[8]

Q2: What are the major impurities of Carbetocin?

Impurities in Carbetocin can originate from the manufacturing process or from degradation.[7] Common impurities include:

  • Synthesis-Related Impurities: These are byproducts formed during the solid-phase peptide synthesis of Carbetocin.[4]

  • Degradation Products: These arise from the chemical decomposition of Carbetocin. Key degradation pathways include deamidation, oxidation, and racemization.[6] Some identified degradation products include various isomers and oxidized forms of Carbetocin.[1][3][9][][11]

Q3: What is a suitable analytical technique for the analysis of Carbetocin and its impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for the analysis of Carbetocin and its impurities.[3][7][12] A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products.[3][6] Mass Spectrometry (LC-MS) is also used for the identification and characterization of impurities.[4][7][13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Carbetocin.

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column contamination or degradation.- Sample overload.- Adjust the mobile phase pH to be within the optimal range for Carbetocin (pH 5.25–5.65 has been shown to be optimal for a stable formulation).[6][15]- Flush the column with a strong solvent or replace the guard column.[16]- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in column temperature.- Changes in mobile phase composition.- Leaks in the HPLC system.- Use a column oven to maintain a constant temperature (e.g., 60°C).[5][6][12]- Prepare fresh mobile phase and ensure proper mixing.[16]- Check for loose fittings and pump seals.[16]
Poor Resolution Between Carbetocin and Impurities - Suboptimal mobile phase gradient.- Inappropriate column chemistry.- Flow rate is too high or too low.- Optimize the gradient elution program.[6]- Ensure the use of a suitable C18 column.[5][6][12]- Adjust the flow rate (a common flow rate is 1.0 mL/min).[5][6]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program between injections.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase.- Flush the system with a clean solvent.- Replace the detector lamp if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Carbetocin

This method is designed to separate Carbetocin from its potential impurities and degradation products.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detection
Column C18 bonded silica (B1680970) gel column (e.g., 125 mm x 4 mm, 5 µm)[12]
Mobile Phase A 0.3 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure separation.[6]
Flow Rate 1.0 - 1.2 mL/min[5][12]
Column Temperature 60°C[5][6][12]
Detection Wavelength 220 nm[5][6][12]
Injection Volume 20 µL[5]
Protocol 2: Forced Degradation Study for Carbetocin

Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method by generating potential degradation products.[6] The goal is to achieve 5-20% degradation of the drug substance.[2][6]

  • Acid Hydrolysis: Incubate a solution of Carbetocin in 0.1 M hydrochloric acid at 60°C for 24-48 hours. Neutralize the solution before analysis.[6]

  • Base Hydrolysis: Incubate a solution of Carbetocin in 0.1 M sodium hydroxide (B78521) at room temperature or 40°C for 8-24 hours. Neutralize the solution before analysis.[6]

  • Oxidative Degradation: Treat a solution of Carbetocin with 3% hydrogen peroxide at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose a solid sample of Carbetocin to high temperatures (e.g., 80°C) for an extended period (e.g., 7 days).[6]

  • Photostability: Expose a solution of Carbetocin to a light source according to ICH Q1B guidelines.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample Carbetocin Sample (Bulk Drug or Formulation) Dissolution Dissolve in appropriate solvent Sample->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) HPLC_System HPLC System Dissolution->HPLC_System Inject Forced_Degradation->HPLC_System Inject Degraded Samples C18_Column C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution UV_Detection UV Detection (220 nm) C18_Column->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration & Analysis Chromatogram->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification

Caption: Workflow for the HPLC analysis of Carbetocin and its impurities.

Troubleshooting_Logic Start Analytical Issue Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Inconsistent_RT Inconsistent Retention Times? Poor_Peak_Shape->Inconsistent_RT No Sol_Peak_Shape Adjust Mobile Phase pH Clean/Replace Column Reduce Sample Load Poor_Peak_Shape->Sol_Peak_Shape Yes Poor_Resolution Poor Resolution? Inconsistent_RT->Poor_Resolution No Sol_RT Control Column Temp Prepare Fresh Mobile Phase Check for Leaks Inconsistent_RT->Sol_RT Yes Sol_Resolution Optimize Gradient Verify Column Type Adjust Flow Rate Poor_Resolution->Sol_Resolution Yes End Issue Resolved Poor_Resolution->End No Sol_Peak_Shape->End Sol_RT->End Sol_Resolution->End

Caption: Troubleshooting logic for common HPLC issues in Carbetocin analysis.

References

Carbetocin Formulation Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of Carbetocin (B549339) formulations for research purposes. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Stability

Q1: What is the optimal pH for ensuring the stability of Carbetocin in aqueous solutions?

The optimal pH for Carbetocin stability in an aqueous solution is approximately 5.5.[1][2][3] A heat-stable formulation has been successfully developed using a sodium succinate (B1194679) buffer to maintain a pH range of 5.25–5.65.[1][3][4] This is notably higher than the typical pH range of 3.5-4.0 for oxytocin (B344502) formulations, a difference attributed to structural variations between the two molecules.[1][4]

Q2: What are the primary degradation pathways for Carbetocin that I should be aware of in my experiments?

The main degradation routes for Carbetocin in solution are deamidation, oxidation, and racemization.[1][4]

  • Deamidation: This occurs at the amide side-chains of asparagine and glutamine, as well as the amidated glycine (B1666218) C-terminus. Deamidation is more likely to occur at a low pH (acid-catalyzed hydrolysis) and, to a lesser extent, at a high pH (direct base hydrolysis).[4]

  • Oxidation: The thioether linkage in Carbetocin's structure is susceptible to oxidation, a process that is accelerated by an increasing pH.[4]

  • Racemization: The asparagine residue can convert from its L-form to the D-form, which is a significant degradation pathway at a pH above approximately 6.[4]

Q3: My Carbetocin formulation is showing unexpected degradation. What are the likely causes and how can I troubleshoot this?

Unexpected degradation can stem from several factors. Here’s a checklist to help you troubleshoot:

  • Incorrect pH: Verify the pH of your formulation. Deviations from the optimal pH of around 5.5 can accelerate deamidation or racemization.[1][4]

  • Oxidative Stress: If you suspect oxidation, ensure you have included an antioxidant in your formulation. L-methionine (at a concentration of around 1 mg/mL) has been shown to be effective in preventing significant oxidation.[1][5] Also, consider purging your solutions and the headspace of your vials with an inert gas like nitrogen to minimize oxygen exposure.

  • Inappropriate Storage Temperature: While heat-stable formulations exist, high temperatures will still accelerate degradation. Ensure your storage conditions align with established stability data (see Table 1). For non-stabilized formulations, refrigeration at 2-8°C is recommended.[6][7]

  • Light Exposure: Protect your formulation from light by using amber vials or by storing it in the dark.[1][5]

  • Contamination: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.

Q4: Are there any specific excipients that are recommended for stabilizing Carbetocin formulations?

Yes, a proven heat-stable formulation consists of:

  • Buffer: 10 mM succinic acid to maintain the optimal pH.[1]

  • Isotonicity Agent: 47 mg/mL D-mannitol.[1]

  • Antioxidant: 1 mg/mL L-methionine to protect against oxidative degradation.[1]

  • pH Adjustment: Sodium hydroxide (B78521) to adjust the final pH to between 5.25 and 5.65.[1]

Analytical & Experimental Protocols

Q5: I am observing unexpected peaks or peak broadening in my HPLC analysis. What could be the issue?

This could be due to a variety of reasons:

  • Degradation Products: The new peaks may represent degradation products of Carbetocin. Refer to the forced degradation studies to identify potential degradants.

  • Column Issues: Ensure your HPLC column is not degraded and is appropriate for peptide analysis (e.g., a C18 column).[4]

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of Carbetocin and its degradation products, influencing retention times and peak shape. Ensure consistency in mobile phase preparation.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the mobile phase or an appropriate solvent before injection.

Q6: Can you provide a starting point for a stability-indicating HPLC method for Carbetocin?

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of your formulation. Below is a protocol based on established methods.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Carbetocin

This method is designed to separate Carbetocin from its potential degradation products.

Chromatographic Conditions:

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detection
Column C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm)[4]
Mobile Phase A 0.3 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution A gradient program should be optimized to ensure the separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 60°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Protocol 2: Forced Degradation Study for Carbetocin

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the drug substance.

  • a) Acid Hydrolysis:

    • Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the sample using the stability-indicating HPLC method.[2]

  • b) Base Hydrolysis:

    • Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze the sample by the stability-indicating HPLC method.[2]

  • c) Oxidative Degradation:

    • Prepare a solution of Carbetocin in a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by the stability-indicating HPLC method.[2]

  • d) Thermal Degradation:

    • Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by the stability-indicating HPLC method.[2]

  • e) Photostability:

    • Expose a solution of Carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).

    • Keep a control sample in the dark.

    • Analyze both samples by the stability-indicating HPLC method.

Data Presentation

Table 1: Stability of Heat-Stable Carbetocin Formulation

This table summarizes the stability of a heat-stable Carbetocin formulation (0.1 mg/mL Carbetocin, 10 mM succinic acid, 47 mg/mL D-mannitol, 1 mg/mL L-methionine, pH 5.25-5.65) under various storage conditions.

Storage ConditionDurationRemaining Potency
30°C / 75% RH3 years≥95%[1][3]
40°C / 75% RH6 months≥95%[1][3]
50°C3 months≥95%[1]
60°C1 month≥95%[1]

Data sourced from Malm et al. (2018).

Visualization

Oxytocin Receptor Signaling Pathway

Carbetocin is an analogue of oxytocin and exerts its effects by binding to oxytocin receptors.[8][9] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to uterine muscle contraction.[8][10][11]

OxytocinReceptorSignaling Carbetocin Carbetocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Gq_protein Gq Protein OTR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Contraction Uterine Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Carbetocin's mechanism of action via the oxytocin receptor signaling pathway.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a Carbetocin formulation.

StabilityWorkflow Formulation Prepare Carbetocin Formulation Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Deg Stability_Study Place on Stability (Defined Temp/Humidity) Formulation->Stability_Study HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Deg->HPLC_Analysis Method Development Sampling Sample at Timepoints Stability_Study->Sampling Sampling->HPLC_Analysis Data_Analysis Data Analysis (Assay, Impurities) HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

A generalized workflow for conducting Carbetocin stability studies.

References

Validation & Comparative

A Preclinical Head-to-Head: Carbetocin Acetate Versus Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of uterotonic agents, oxytocin (B344502) has long been the gold standard. However, its synthetic analog, carbetocin (B549339) acetate (B1210297), presents a compelling alternative with a distinct preclinical profile. This guide provides an objective comparison of carbetocin acetate and oxytocin based on available preclinical data, offering insights into their receptor interactions, signaling pathways, and pharmacodynamic properties to inform future research and development.

At the Receptor: Binding Affinities and Selectivity

The initial interaction with the oxytocin receptor (OTR) is a critical determinant of a drug's uterotonic potential. Preclinical studies have delineated the binding affinities of both carbetocin and oxytocin, providing a quantitative basis for comparison.

ParameterThis compoundOxytocinReference
Binding Affinity (Ki) for human OTR ~7 nM~0.71 nM[1]
Receptor Selectivity High selectivity for OTR over vasopressin V1a and V1b receptors.[1]Binds to and activates both OTR and vasopressin V1a and V1b receptors.
Receptor Binding Domains Similar to oxytocin, involving the extracellular N-terminus and extracellular loops E2 and E3 of the OTR.Involves the extracellular N-terminus and extracellular loops E2 and E3 of the OTR.

Intracellular Signaling: A Divergence in Pathways

Upon binding to the OTR, a cascade of intracellular events is initiated. Notably, carbetocin and oxytocin exhibit different signaling profiles, which may underlie their distinct in vivo effects. Oxytocin activates multiple G-protein subtypes, including Gq and Gi, and robustly recruits β-arrestin.[1] In contrast, carbetocin demonstrates a strong bias towards the Gq pathway and does not significantly recruit β-arrestin.[1] This biased agonism is a key differentiator between the two compounds.

Oxytocin Signaling Pathway

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates Gi Gi Protein OTR->Gi Activates beta_arrestin β-Arrestin OTR->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction Internalization Receptor Internalization & Recycling beta_arrestin->Internalization

Caption: Oxytocin's signaling cascade.

This compound Signaling Pathway

Carbetocin This compound OTR Oxytocin Receptor (OTR) Carbetocin->OTR Binds Gq Gq Protein OTR->Gq Selectively Activates Internalization Receptor Internalization (No Recycling) OTR->Internalization β-Arrestin Independent PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction

Caption: Carbetocin's biased signaling.

Functional Outcomes: Potency and Duration of Action

The differences in receptor binding and signaling translate to distinct functional profiles in preclinical models.

ParameterThis compoundOxytocinReference
In Vitro Potency (EC50 for Gq activation) 48.8 ± 16.09 nM9.7 ± 4.43 nM[1]
In Vitro Efficacy (Myometrial Contraction) Partial agonist with a lower maximal effect compared to oxytocin in some studies.Full agonist.
In Vivo Half-life (Horses) 17.2 min6.8 min
Duration of Action Longer-acting due to its increased metabolic stability.Shorter duration of action.

Experimental Protocols

Radioligand Binding Assay

A standardized radioligand binding assay is employed to determine the binding affinity (Ki) of carbetocin and oxytocin for the OTR.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cells expressing OTR Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate membranes with radiolabeled oxytocin and varying concentrations of carbetocin or unlabeled oxytocin Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Measurement Measure bound radioactivity Washing->Measurement Competition_Curve Generate competition curve Measurement->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for receptor binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the oxytocin receptor. This typically involves homogenization followed by centrifugation to isolate the membrane fraction.[2]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor (carbetocin or oxytocin).[2]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Isolated Organ Bath for Uterotonic Activity

The functional consequence of receptor binding and signaling is assessed by measuring the contractile response of uterine tissue in an isolated organ bath.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from rats, often in a specific hormonal state (e.g., estrus-primed).[3] The tissue is suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of carbetocin or oxytocin to the organ bath.

  • Data Analysis: The contractile responses are measured, and concentration-response curves are plotted to determine the potency (EC50) and maximal efficacy (Emax) of each compound.

Conclusion

Preclinical data reveal that while both this compound and oxytocin are effective uterotonic agents, they operate through distinct pharmacological mechanisms. Carbetocin's biased agonism at the OTR, favoring the Gq signaling pathway without significant β-arrestin recruitment, along with its longer half-life, distinguishes it from oxytocin. These differences may have significant implications for their clinical efficacy and side-effect profiles. For researchers and drug development professionals, a thorough understanding of these preclinical nuances is paramount for the rational design and development of novel uterotonic therapies.

References

A Comparative Analysis of Carbetocin and Other Uterotonic Agents for Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, making the efficacy and safety of uterotonic agents a critical area of research. This guide provides a detailed comparative analysis of Carbetocin (B549339) against other commonly used uterotonics: Oxytocin (B344502), Ergometrine, and Misoprostol. The information is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and development.

Executive Summary

Carbetocin, a long-acting synthetic analogue of oxytocin, has demonstrated significant advantages in the prevention of postpartum hemorrhage, particularly in terms of reducing the need for additional uterotonic interventions and, in some cases, lowering blood loss compared to traditional agents.[1][2][3][4] While its efficacy is well-documented, considerations regarding side effect profiles and specific clinical scenarios are crucial for informed drug development and clinical application. This guide delves into the nuanced differences between these critical medications.

Pharmacological Overview

Uterotonic agents induce uterine contractions and are essential in the active management of the third stage of labor to prevent PPH.[5] Their mechanisms, onset, and duration of action, however, vary significantly.

FeatureCarbetocinOxytocinErgometrineMisoprostol
Mechanism of Action Selective agonist of oxytocin receptors.[5][6]Agonist of oxytocin receptors.[7]Acts on serotonin (B10506) and alpha-adrenergic receptors.[8]Synthetic analogue of prostaglandin (B15479496) E1.[9]
Route of Administration Intravenous (IV) or Intramuscular (IM)IV or IMIM or IVOral, Sublingual, or Rectal
Onset of Action ~1-2 minutes (IV)[10]Rapid (IV)2-7 minutes (IM)Varies by route (10-15 minutes oral)
Duration of Action ~60 minutes (IV), ~120 minutes (IM)[5]Short half-life (4-10 minutes)[10]≥3 hours (IM)Varies by route
Heat Stability Heat-stable formulation available.[11]Requires cold chain.[11]Unstable in heat.Heat-stable.[9]

Comparative Efficacy

The clinical efficacy of uterotonic agents is primarily assessed by their ability to reduce postpartum blood loss and the necessity for additional uterotonic treatments.

Carbetocin vs. Oxytocin

Numerous studies have compared Carbetocin to Oxytocin, the long-standing gold standard. A significant advantage of Carbetocin is its longer duration of action, often necessitating only a single dose.[5]

Quantitative Efficacy Data: Carbetocin vs. Oxytocin

Outcome Measure Carbetocin Oxytocin Key Findings & Citations
Mean Blood Loss (ml) 348 592 Carbetocin group had significantly lower blood loss.[12]
430.68 552.6 Statistically significant difference in bleeding volume.
Need for Additional Uterotonics 4.7% - 8% 10.1% - 82% Significantly fewer patients in the Carbetocin group required additional uterotonics.[12][13]
0% 71.5% No patients in the Carbetocin group required additional uterotonics in one study of obese nulliparous women.
Incidence of PPH (>500ml) Lower Higher Carbetocin was associated with a lower incidence of PPH.[12]
Change in Hemoglobin (g/dl) -0.98 -1.42 Significantly smaller drop in hemoglobin in the Carbetocin group.[12]

| | -1.01 | -2.05 | Meaningful difference in hemoglobin drops. |

Note: Results can vary based on the patient population and clinical setting.

Carbetocin vs. Ergometrine

Ergometrine is a potent uterotonic but its use can be limited by its side effect profile, particularly its hypertensive effects.

Quantitative Efficacy Data: Carbetocin vs. Ergometrine

Outcome Measure Carbetocin Ergometrine Key Findings & Citations
Mean Blood Loss (ml) Statistically lower Higher Carbetocin resulted in statistically less blood loss.[14]
Need for Additional Uterotonics 14% 42% Significantly more women in the Ergometrine group required additional uterotonics.

| Side Effects | Fewer | More frequent (nausea, vomiting, hypertension) | Carbetocin is associated with fewer adverse effects.[15] |

Carbetocin vs. Misoprostol

Misoprostol offers the advantage of being heat-stable and can be administered via multiple non-injectable routes, making it valuable in resource-limited settings. However, its efficacy and side effect profile differ from Carbetocin.

Quantitative Efficacy Data: Carbetocin vs. Misoprostol

Outcome Measure Carbetocin Misoprostol Key Findings & Citations
Mean Blood Loss (ml) 365.53 404.68 Blood loss was significantly lower in the Carbetocin group.[16]
Need for Additional Uterotonics 0% - 12% 17% - 32% A significantly higher proportion of women in the Misoprostol group required additional uterotonics.[16][17]

| Side Effects | Lower incidence | Higher incidence (shivering, fever, diarrhea) | Carbetocin is associated with a more favorable side effect profile.[1][2][3] |

Safety and Side Effect Profiles

While generally well-tolerated, all uterotonic agents have potential side effects. The comparative incidence of these effects is a key factor in drug selection and development.

Comparative Side Effect Profiles

Side Effect Carbetocin Oxytocin Ergometrine Misoprostol
Nausea & Vomiting Less frequent More frequent than Carbetocin Common Common
Hypertension Minimal effect Minimal effect Can cause significant hypertension Not a primary side effect
Fever/Shivering Rare Rare Rare Common
Headache Reported Reported Reported Reported
Abdominal Pain Reported Reported Common (due to strong contractions) Common

| Diarrhea | Rare | Rare | Rare | Common |

Data compiled from multiple sources.[1][2][3][12][15][18]

Signaling Pathways

Understanding the molecular mechanisms of these agents is fundamental for the development of novel uterotonics with improved efficacy and safety profiles.

Carbetocin_Oxytocin_Pathway Carbetocin Carbetocin / Oxytocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to Gq_11 Gq/11 Protein OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Leads to PKC->Contraction Contributes to

Carbetocin/Oxytocin Signaling Pathway

Ergometrine_Pathway Ergometrine Ergometrine Alpha_Adrenergic α-Adrenergic Receptors Ergometrine->Alpha_Adrenergic Agonist Serotonin Serotonin (5-HT) Receptors Ergometrine->Serotonin Agonist Dopaminergic Dopaminergic Receptors Ergometrine->Dopaminergic Agonist Smooth_Muscle Uterine & Vascular Smooth Muscle Alpha_Adrenergic->Smooth_Muscle Serotonin->Smooth_Muscle Dopaminergic->Smooth_Muscle Ca_Influx Increased Intracellular Ca²⁺ Smooth_Muscle->Ca_Influx Vasoconstriction Vasoconstriction Smooth_Muscle->Vasoconstriction Contraction Sustained Contraction Ca_Influx->Contraction Misoprostol_Pathway Misoprostol Misoprostol (PGE1 Analogue) EP_Receptors Prostaglandin E Receptors (EP) Misoprostol->EP_Receptors Binds to Myometrial_Cells Myometrial Cells EP_Receptors->Myometrial_Cells AC Adenylyl Cyclase (AC) Myometrial_Cells->AC Modulates Ca_Influx ↑ Intracellular Ca²⁺ Myometrial_Cells->Ca_Influx cAMP ↓ cAMP AC->cAMP Contraction Uterine Contraction cAMP->Contraction Modulates Ca_Influx->Contraction Induces Experimental_Workflow cluster_pre Pre-Delivery cluster_delivery Delivery cluster_post Post-Delivery Monitoring cluster_analysis Data Analysis Informed_Consent Informed Consent & Patient Screening Randomization Randomization Informed_Consent->Randomization Baseline_Measurements Baseline Measurements (e.g., Hemoglobin) Randomization->Baseline_Measurements Drug_Administration Drug Administration (Post-delivery) Baseline_Measurements->Drug_Administration Blood_Loss_Measurement Quantitative Blood Loss Measurement Drug_Administration->Blood_Loss_Measurement Uterine_Tone_Assessment Uterine Tone Assessment Drug_Administration->Uterine_Tone_Assessment Adverse_Events Monitor for Adverse Events Drug_Administration->Adverse_Events Post_Delivery_Hb Post-Delivery Hemoglobin Measurement Drug_Administration->Post_Delivery_Hb Statistical_Analysis Statistical Analysis Blood_Loss_Measurement->Statistical_Analysis Additional_Uterotonics Record Need for Additional Uterotonics Uterine_Tone_Assessment->Additional_Uterotonics Additional_Uterotonics->Statistical_Analysis Adverse_Events->Statistical_Analysis Post_Delivery_Hb->Statistical_Analysis

References

Efficacy of Carbetocin compared to oxytocin in preventing PPH

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Carbetocin (B549339) and Oxytocin (B344502) for the Prophylaxis of Postpartum Hemorrhage

Introduction: The Challenge of Postpartum Hemorrhage

Postpartum hemorrhage (PPH) is a significant contributor to maternal morbidity and mortality worldwide, primarily caused by uterine atony—the failure of the uterus to contract sufficiently after childbirth. The active management of the third stage of labor, featuring the prophylactic administration of uterotonic agents, has been shown to reduce the incidence of PPH by approximately 50%.[1] For decades, oxytocin has been the standard uterotonic agent. However, its short half-life often necessitates a prolonged intravenous infusion to maintain uterine tone.[2] This has led to the development of analogues like Carbetocin, a long-acting synthetic oxytocin agonist, designed to provide a more sustained uterotonic effect from a single administration.[3][4]

This guide provides a detailed comparison of the efficacy, safety, and mechanisms of Carbetocin and Oxytocin, supported by data from systematic reviews and meta-analyses of randomized controlled trials (RCTs) to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The Oxytocin Receptor Signaling Pathway

Both Carbetocin and Oxytocin exert their effects by acting as agonists on the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR) found on the smooth muscle cells of the uterus (myometrium).[5] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[5][6]

Carbetocin is structurally similar to oxytocin but has a much longer half-life of about 40 minutes, which is 4 to 10 times longer than that of oxytocin.[1][4][7] This extended duration of action is the primary pharmacological distinction.

The binding of either agonist to the OTR initiates a signaling cascade that leads to forceful and rhythmic uterine contractions:

  • Activation of Gq/11: The agonist-receptor complex activates the Gαq/11 subunit of the G-protein.

  • Phospholipase C (PLC) Stimulation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, Gαq/11 activation also opens voltage-gated Ca2+ channels in the cell membrane, allowing an influx of extracellular Ca2+.[8][9]

  • Activation of Myosin Light-Chain Kinase (MLCK): The elevated cytosolic Ca2+ binds to calmodulin. This Ca2+-calmodulin complex then activates MLCK.

  • Muscle Contraction: Activated MLCK phosphorylates the myosin light chains in the myometrial cells, initiating cross-bridge cycling with actin filaments and resulting in muscle contraction.[8]

  • Prostaglandin Production: The OTR signaling cascade also activates the MAPK pathway, which increases the activity of cytosolic phospholipase A2 (cPLA2), leading to the production of prostaglandins (B1171923) that further enhance uterine contractions.[8][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum OTR Oxytocin Receptor (GPCR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates CaStore Ca2+ Release IP3->CaStore Stimulates CaM Ca2+-Calmodulin Complex MLCK Myosin Light-Chain Kinase (MLCK) CaM->MLCK Activates MyosinP Myosin Phosphorylation MLCK->MyosinP Catalyzes Contraction Uterine Contraction MyosinP->Contraction CaStore->CaM Forms Drug Carbetocin or Oxytocin Drug->OTR Binds to

Caption: Oxytocin receptor signaling pathway for uterine contraction.

Comparative Experimental Protocol

The data presented in this guide are derived from numerous randomized controlled trials (RCTs), the methodologies of which are summarized in various meta-analyses. A representative experimental protocol for comparing Carbetocin and Oxytocin is detailed below.

3.1 Study Design A multi-center, randomized, double-blind, active-control trial.

3.2 Participant Selection

  • Inclusion Criteria: Parturients scheduled for either elective cesarean section or singleton vaginal delivery at term, with or without risk factors for PPH.

  • Exclusion Criteria: Known allergy to either drug, significant cardiovascular, renal, or hepatic disease, and conditions contraindicating the use of uterotonic agents.

3.3 Randomization and Blinding Participants are randomly assigned to either the Carbetocin or Oxytocin group using a computer-generated sequence. To ensure blinding, the study drugs are prepared in identical syringes by a pharmacist not involved in patient care. Clinicians, data collectors, and patients remain unaware of the treatment allocation.

3.4 Intervention

  • Carbetocin Group: Immediately following the delivery of the infant, a single intravenous (IV) bolus of 100 µg of Carbetocin is administered over one minute.

  • Oxytocin Group: Immediately following delivery, a slow IV bolus of 5 IU of Oxytocin is administered, followed by a continuous infusion of 20-40 IU of Oxytocin in 1000 mL of crystalloid solution over several hours.[2][4]

3.5 Outcome Measures

  • Primary Outcome: The need for additional uterotonic agents (e.g., ergometrine, prostaglandins) due to inadequate uterine tone or excessive bleeding.

  • Secondary Outcomes:

    • Incidence of PPH, defined as estimated blood loss (EBL) ≥500 mL and severe PPH as EBL ≥1000 mL.

    • Mean EBL, often measured via gravimetric methods (weighing of surgical swabs and drapes).

    • Change in pre- and post-delivery hemoglobin levels.[10]

    • Need for blood transfusion.

    • Incidence of adverse effects (e.g., nausea, vomiting, headache, hemodynamic changes).[7][11]

G cluster_intervention Double-Blind Intervention (Post-Delivery) Start Patient Recruitment (Term Pregnancy) Consent Informed Consent & Eligibility Screening Start->Consent Random Randomization Consent->Random GroupA Group A: 100 µg Carbetocin IV Bolus Random->GroupA Arm 1 GroupB Group B: Oxytocin IV Bolus + Infusion Random->GroupB Arm 2 Monitor Outcome Assessment: - Need for additional uterotonics - Blood loss measurement - Adverse event monitoring GroupA->Monitor GroupB->Monitor Analysis Data Analysis (Comparison of Outcomes) Monitor->Analysis

Caption: A typical experimental workflow for a comparative RCT.

Quantitative Data Summary: Efficacy and Safety

The following tables summarize the findings from meta-analyses comparing Carbetocin and Oxytocin. The data is presented separately for cesarean and vaginal deliveries, as efficacy can vary by mode of delivery.

Efficacy in Cesarean Delivery

In patients undergoing cesarean delivery, particularly those at high risk for PPH, Carbetocin demonstrates superior efficacy in several key outcomes.

Outcome MeasureNo. of Studies (Patients)Result (Carbetocin vs. Oxytocin)95% Confidence Interval (CI)p-valueCitation
Need for Additional Uterotonics 14 (3154)OR: 0.530.39 to 0.72< 0.001[10]
Need for Additional Uterotonics (High-Risk) 12 (2663)OR: 0.170.07 to 0.37< 0.001[12]
Incidence of PPH >500 mL (High-Risk) 8 (1787)OR: 0.520.36 to 0.77< 0.001[2][12]
Need for Blood Transfusion 9 (1936)OR: 0.570.34 to 0.970.04[10]
Mean Blood Loss (High-Risk) 11 (2497)MD: -111.07 mL-189.34 to -32.80 mL0.005[2][12]
Post-op Hemoglobin Drop (High-Risk) 8 (1646)MD: -0.46 g/dL-0.79 to -0.14 g/dL0.03[2][12]

OR = Odds Ratio; MD = Mean Difference. An OR < 1.0 favors Carbetocin.

Efficacy in Vaginal Delivery

In the largest meta-analyses of women undergoing vaginal delivery, Carbetocin was found to be as effective and safe as Oxytocin, with no statistically significant differences in primary outcomes.

Outcome MeasureNo. of Studies (Patients)Result (Carbetocin vs. Oxytocin)95% Confidence Interval (CI)p-valueCitation
Incidence of PPH >500 mL 5 (30,314)RR: 0.520.24 to 1.150.11[1][11]
Incidence of PPH >1000 mL -No significant difference--[11][13]
Need for Additional Uterotonics -No significant difference--[11][13]
Need for Blood Transfusion -No significant difference--[11][13]

RR = Relative Risk. An RR < 1.0 favors Carbetocin.

Comparative Safety Profile

Both drugs are generally well-tolerated. Meta-analyses have found no significant differences in the incidence of most adverse effects such as nausea, vomiting, flushing, and dizziness between the two groups for both delivery types.[11][14] One analysis noted that for cesarean section patients, Carbetocin was associated with a lower incidence of headache (OR = 0.72).[14] Both drugs can cause hypotension, though some studies suggest that the hemodynamic profile of Carbetocin may be more stable than that of oxytocin.[4][7]

Discussion and Conclusion

The available evidence from multiple systematic reviews and meta-analyses indicates that Carbetocin is a viable and, in some settings, superior alternative to Oxytocin for the prevention of PPH.

For cesarean deliveries , particularly in women with risk factors for hemorrhage, Carbetocin is associated with a significant reduction in the need for additional uterotonic agents, a lower incidence of PPH >500 mL, reduced overall blood loss, and a decreased need for blood transfusions when compared to oxytocin.[2][10][12] The clinical implication is that a single 100 µg dose of Carbetocin can be more effective than a standard oxytocin infusion protocol in this population.[4]

For vaginal deliveries , Carbetocin has been shown to be as effective as oxytocin.[1][11][13] While there is no clear superiority in efficacy, the single-dose administration of Carbetocin offers a practical advantage over a continuous oxytocin infusion, simplifying the active management of the third stage of labor.

References

Carbetocin Demonstrates a More Stable Hemodynamic Profile Than Oxytocin in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that Carbetocin (B549339) generally offers enhanced hemodynamic stability compared to Oxytocin (B344502) when used for the prevention of postpartum hemorrhage, particularly during cesarean sections. Multiple studies have shown that Oxytocin is associated with more significant transient drops in blood pressure and compensatory increases in heart rate immediately following administration.

Carbetocin, a long-acting synthetic analogue of Oxytocin, has been the subject of numerous studies to evaluate its efficacy and safety profile against the traditional use of Oxytocin. A key area of investigation has been the hemodynamic effects of these two uterotonic agents, as sudden changes in blood pressure and heart rate can be critical, especially in patients with cardiovascular comorbidities or those under regional anesthesia.

Comparative Hemodynamic Effects

Research consistently demonstrates that intravenous administration of Oxytocin can lead to more pronounced hemodynamic fluctuations compared to Carbetocin. A study involving 70 pregnant women undergoing cesarean section revealed that the group receiving Oxytocin experienced a significant decrease in systolic blood pressure at one and two minutes post-administration, a change not observed in the Carbetocin group.[1] Furthermore, diastolic and mean arterial pressure, as well as heart rate, showed significantly greater variability in the Oxytocin group.[1]

Another randomized, double-blind controlled trial involving 80 women with preeclampsia undergoing elective cesarean section under spinal anesthesia reported similar findings.[2][3] In this study, the Oxytocin group exhibited a significantly greater increase in heart rate and a more substantial decrease in systolic and mean blood pressure at various time points within the first 15 minutes after drug administration compared to the Carbetocin group.[2] While both drugs caused a reduction in blood pressure and an increase in heart rate from baseline, the effects were less pronounced and recovery to baseline values was quicker in patients who received Carbetocin.[2]

Interestingly, some studies have reported statistically indistinguishable hemodynamic effects between the two drugs, with both causing a maximal effect of increased heart rate and decreased systolic blood pressure at approximately 30-40 seconds post-injection.[4] However, even in these studies, the recovery phase differed, with Oxytocin-treated patients sometimes displaying a slight rebound bradycardia.[4] A study on patients with stenotic valvular heart disease found that while both drugs had equivalent hemodynamic effects, Carbetocin showed superior uterotonic efficacy, with significantly fewer patients in the Carbetocin group requiring rescue uterotonics.[5][6]

The vasodilatory properties of both drugs are considered the primary cause of these hemodynamic changes.[7][8] However, the longer half-life of Carbetocin is thought to contribute to a more sustained and stable uterotonic effect, potentially mitigating the abrupt hemodynamic shifts seen with the rapid onset and shorter duration of action of Oxytocin.[9]

Quantitative Data Summary

The following table summarizes the key hemodynamic changes observed in comparative studies between Carbetocin and Oxytocin.

Hemodynamic ParameterCarbetocinOxytocinStudy Population & DosageSource
Systolic Blood Pressure (SBP) No significant decreaseSignificant decrease at 1 & 2 min70 pregnant women in cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[1]
Less decreaseSignificantly more decrease at 1, 5, & 15 min80 preeclamptic women in cesarean section; 100 µg Carbetocin vs Oxytocin[2]
-22.98 ± 2.75 mmHg decrease-26.80 ± 2.82 mmHg decrease56 women in elective cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[4]
Diastolic Blood Pressure (DBP) Smaller range of variationSignificant decrease at 1 & 2 min, followed by an increase70 pregnant women in cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[1]
Mean Arterial Pressure (MAP) No significant changesSignificant decrease at 1 & 2 min70 pregnant women in cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[1]
Less decreaseSignificantly more decrease at 1 min80 preeclamptic women in cesarean section; 100 µg Carbetocin vs Oxytocin[2]
Heart Rate (HR) Statistically significant increase at 1 minStatistically significant increase at 1 min, lasting longer70 pregnant women in cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[1]
Less increaseSignificantly more increase at 1 min80 preeclamptic women in cesarean section; 100 µg Carbetocin vs Oxytocin[2]
+14.20 ± 2.45 bpm increase+17.98 ± 2.53 bpm increase56 women in elective cesarean section; 100 µg Carbetocin vs 5 IU Oxytocin[4]

Experimental Protocols

The methodologies employed in the cited studies share common elements, ensuring a basis for comparison.

Study Design: The majority of studies were prospective, randomized, and often double-blinded controlled trials.

Participants: The study populations typically consisted of pregnant women undergoing elective or emergency cesarean sections under spinal or subarachnoid block anesthesia.[1][2][4][10] Some studies specifically focused on high-risk populations, such as women with preeclampsia or those at high risk for postpartum hemorrhage.[2][3][9]

Intervention:

  • Carbetocin Group: Typically received a single intravenous bolus of 100 µg of Carbetocin.[1][2][4][9]

  • Oxytocin Group: Received an intravenous bolus of Oxytocin, with doses varying across studies (e.g., 3 IU, 5 IU, or 10 IU), often followed by an infusion.[1][2][9][10]

Hemodynamic Monitoring: Non-invasive methods were predominantly used to measure blood pressure and heart rate at predefined intervals before and after drug administration. These intervals were typically more frequent in the initial minutes following the injection (e.g., every 15 seconds for the first 5 minutes, then at 1, 5, 10, and 15 minutes).[2][4][10] Some studies utilized more advanced monitoring systems like the Task Force® Monitor 3040i for detailed hemodynamic parameter measurement.[4]

Signaling Pathways and Experimental Workflow

The uterotonic effects of both Carbetocin and Oxytocin are mediated through their binding to Oxytocin receptors in the myometrium, leading to an increase in intracellular calcium and subsequent uterine contractions. The differing pharmacokinetic profiles of the two drugs, particularly the longer half-life of Carbetocin, are responsible for the observed differences in their clinical effects.

Signaling_Pathway cluster_drug Uterotonic Agents cluster_receptor Cellular Interaction cluster_downstream Intracellular Signaling Cascade Carbetocin Carbetocin OTR Oxytocin Receptor (Myometrium) Carbetocin->OTR Binds with high affinity (Longer half-life) Oxytocin Oxytocin Oxytocin->OTR Binds with high affinity (Shorter half-life) PLC Phospholipase C Activation OTR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Uterine Contraction Ca_release->Contraction Experimental_Workflow cluster_setup Pre-Intervention cluster_intervention Intervention cluster_post Post-Intervention Patient_Recruitment Patient Recruitment (e.g., Elective CS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Monitoring Baseline Hemodynamic Monitoring (BP, HR) Informed_Consent->Baseline_Monitoring Randomization Randomization Baseline_Monitoring->Randomization Carbetocin_Admin Carbetocin Administration (e.g., 100 µg IV) Randomization->Carbetocin_Admin Group A Oxytocin_Admin Oxytocin Administration (e.g., 5 IU IV) Randomization->Oxytocin_Admin Group B Post_Admin_Monitoring Post-Administration Hemodynamic Monitoring (Frequent Intervals) Carbetocin_Admin->Post_Admin_Monitoring Oxytocin_Admin->Post_Admin_Monitoring Data_Collection Data Collection (BP, HR, Side Effects) Post_Admin_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

References

Reproducibility of Carbetocin's uterotonic effects in studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the uterotonic effects of carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), with other uterotonic agents. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in evaluating its application and reproducibility.

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the uterotonic effects of carbetocin and oxytocin.

Table 1: Preclinical Comparison of Carbetocin and Oxytocin

ParameterCarbetocinOxytocinSpecies/TissueReference
Oxytocin Receptor Binding Affinity (Ki) 7.1 nM~0.7 nMHuman/Rat[1][2]
EC50 for Uterine Contraction 48.0 ± 8.20 nM5.62 ± 1.22 nMRat (isolated myometrial strips)[3]
Maximal Contractile Effect ~50% of Oxytocin's max effect100%Rat (isolated myometrial strips)[3]
Half-life ~40 minutes4-10 minutesHuman[4][5]

Table 2: Clinical Efficacy in Preventing Postpartum Hemorrhage (PPH) - Cesarean Delivery

OutcomeCarbetocinOxytocinNotesReference
Need for Additional Uterotonics Significantly LowerHigherMeta-analysis results[6][7]
Blood Loss ≥500 mL Reduced IncidenceHigher IncidenceMeta-analysis of randomized controlled trials[8]
Blood Transfusion Reduced NeedHigher NeedMeta-analysis results[8]
Uterine Massage Requirement Reduced NeedHigher NeedMultiple clinical trials[6]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are descriptions of key experimental protocols used to assess the uterotonic effects of carbetocin.

In Vitro Uterine Contraction Assay (Isolated Organ Bath)

This protocol is fundamental for determining the direct effect of uterotonic agents on uterine muscle tissue.

  • Tissue Preparation: Myometrial strips are obtained from either animal models (e.g., rats) or human biopsies during cesarean sections. The tissue is dissected into longitudinal or circular strips of a standardized size.[3][9]

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]

  • Tension Application: One end of the tissue strip is fixed, while the other is connected to an isometric force transducer to record contractile activity. An initial tension is applied to the tissue.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath, during which spontaneous contractions may occur.

  • Drug Administration: Carbetocin or a comparator drug (e.g., oxytocin) is added to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

  • Data Acquisition: The force and frequency of contractions are recorded continuously. Parameters such as the amplitude of contraction, frequency of contractions, and the area under the curve are analyzed to quantify the uterotonic effect.[10]

In Vivo Uterotonic Activity Assessment (Animal Models)

Animal models are employed to understand the physiological effects of carbetocin in a whole-organism context.

  • Animal Model: Anesthetized animal models, such as rats or sows, are commonly used.[11][12]

  • Surgical Preparation: A laparotomy is performed to expose the uterus. A catheter may be inserted into the uterine horn to measure intrauterine pressure, or strain gauges can be attached to the uterine surface to measure muscle contractions.

  • Drug Administration: Carbetocin or a control substance is administered intravenously or intramuscularly.

  • Data Recording: Uterine contractions are recorded over a set period. Parameters measured include the frequency, duration, and amplitude of contractions.

  • Blood Sampling: Blood samples may be collected at various time points to determine the pharmacokinetic profile of the drug.

III. Visualizing Mechanisms and Workflows

Signaling Pathway of Carbetocin

Carbetocin exerts its uterotonic effect through the same signaling pathway as endogenous oxytocin. It binds to the oxytocin receptor, a G-protein coupled receptor, initiating a cascade that leads to myometrial contraction.[13]

Carbetocin_Signaling_Pathway cluster_cell Myometrial Cell Carbetocin Carbetocin OTR Oxytocin Receptor (GPCR) Carbetocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_ER Ca²⁺ Ca_cyto Increased Intracellular Ca²⁺ Ca_ER->Ca_cyto Release of Contraction Myometrial Contraction Ca_cyto->Contraction Leads to

Carbetocin's signaling cascade in myometrial cells.
Experimental Workflow for In Vitro Uterine Contraction Assay

The following diagram illustrates the typical workflow for assessing the uterotonic effects of a compound using an isolated organ bath setup.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Myometrial Tissue (Animal or Human) Dissection Dissect into Strips Tissue->Dissection Mounting Mount in Organ Bath (Physiological Solution, 37°C) Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate and Record Baseline Activity Transducer->Equilibration Drug_Admin Administer Carbetocin/ Comparator Equilibration->Drug_Admin Recording Record Contractile Force and Frequency Drug_Admin->Recording Dose_Response Generate Dose-Response Curves Recording->Dose_Response Comparison Compare EC50 and Maximal Effect Dose_Response->Comparison

Workflow for in vitro uterotonic effect assessment.

IV. Conclusion

The reproducibility of carbetocin's uterotonic effects is well-documented in both preclinical and clinical settings. While its binding affinity for the oxytocin receptor is lower than that of oxytocin, and it acts as a partial agonist in vitro, its longer half-life translates to a sustained uterotonic effect in vivo. This prolonged action is clinically significant, leading to a reduced need for additional uterotonic agents and lower rates of postpartum hemorrhage, particularly following cesarean delivery. The experimental protocols outlined provide a basis for the continued investigation and reproducible assessment of carbetocin and novel uterotonic compounds.

References

Carbetocin at the Oxytocin Receptor: A Comparative Guide to its Partial Agonist/Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is primarily utilized in clinical settings to prevent postpartum hemorrhage.[1] Its molecular interactions with the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), present a complex pharmacological profile that differs significantly from the endogenous ligand, oxytocin.[1] This guide provides an objective comparison of Carbetocin's performance against other key oxytocin receptor ligands, supported by experimental data and detailed methodologies, to elucidate its distinct characteristics as a partial agonist and antagonist.

Receptor Binding and Functional Selectivity: A Comparative Overview

Carbetocin exhibits a distinct receptor selectivity profile compared to oxytocin. While oxytocin binds to and activates both the oxytocin receptor and, to some extent, vasopressin V1a and V1b receptors, Carbetocin is highly selective for the human OXTR.[1][2] Notably, it does not significantly activate vasopressin receptors and can act as a competitive antagonist at these sites.[1][2]

At the oxytocin receptor, Carbetocin functions as a partial agonist, specifically activating the Gαq signaling pathway.[1][2] However, its maximal effect is substantially lower than that of oxytocin.[2][3] Studies on isolated myometrial strips have shown that the maximal contractile effect of Carbetocin is approximately 50% lower than that of oxytocin.[3] This partial agonism is coupled with antagonistic properties; Carbetocin can inhibit the effects of oxytocin.[3]

In contrast, Atosiban is a competitive antagonist at the oxytocin receptor, used clinically to halt premature labor by inhibiting uterine contractions.[4][5]

Quantitative Comparison of Receptor Ligands

The following table summarizes the key pharmacodynamic parameters for Carbetocin, Oxytocin, and Atosiban at the human oxytocin and vasopressin receptors.

ParameterCarbetocinOxytocinAtosibanReceptorReference
Binding Affinity (Ki) ~7.1 nM~0.71 nM397 nM (human)hOXTR[2][6][7]
7.24 nM--V1aR[3]
61.3 nM--V2R[3]
Functional Potency (EC50) 48.8 nM (Gq activation)9.7 nM (Gq activation)-hOXTR[2]
48.0 nM (myometrial contraction)5.62 nM (myometrial contraction)-Myometrial OXTR[3]
Efficacy (Emax) ~45-50% of Oxytocin100% (Full Agonist)-hOXTR (Gq)[2][3]
Antagonist Potency (pA2) 8.21--Myometrial OXTR[3]
Antagonist Potency (IC50) --5 nMMyometrial Cells

Signaling Pathways and Molecular Mechanisms

The binding of an agonist to the oxytocin receptor typically initiates a signaling cascade via the Gαq subunit, leading to myometrial contraction. Carbetocin's unique properties stem from its differential engagement of downstream signaling components compared to oxytocin.

Canonical Oxytocin Receptor Gq Signaling Pathway

The diagram below illustrates the primary signaling pathway activated by oxytocin. Binding of the agonist leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in smooth muscle contraction. Carbetocin activates this same pathway but elicits a submaximal response due to its partial agonist nature.[1][3]

Gq_Signaling cluster_membrane Plasma Membrane OXTR Oxytocin Receptor (OXTR) G_protein Gq Protein (α, β, γ) OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ligand Oxytocin (Full Agonist) Carbetocin (Partial Agonist) Ligand->OXTR Binds Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Stimulates Response Cellular Response (e.g., Myometrial Contraction) Ca_release->Response Leads to

Caption: Canonical Gq signaling pathway of the oxytocin receptor.
Differential Receptor Internalization and Recycling

A key distinction between Carbetocin and Oxytocin lies in their regulation of receptor trafficking. Oxytocin promotes the recruitment of β-arrestin, leading to receptor internalization and subsequent recycling back to the plasma membrane. In contrast, Carbetocin induces OXTR internalization through a β-arrestin-independent pathway and does not promote receptor recycling.[2] This could contribute to its prolonged duration of action.

Receptor_Trafficking cluster_oxytocin Oxytocin Pathway cluster_carbetocin Carbetocin Pathway OT Oxytocin OT_OXTR OXTR OT->OT_OXTR Arrestin β-Arrestin Recruitment OT_OXTR->Arrestin Internalization_OT Internalization Arrestin->Internalization_OT Recycling Recycling Internalization_OT->Recycling Recycling->OT_OXTR Re-sensitization CBT Carbetocin CBT_OXTR OXTR CBT->CBT_OXTR No_Arrestin No β-Arrestin Recruitment CBT_OXTR->No_Arrestin Internalization_CBT Internalization CBT_OXTR->Internalization_CBT β-Arrestin Independent No_Recycling No Recycling Internalization_CBT->No_Recycling Workflow A Compound Synthesis & Purification B Radioligand Binding Assay (Determine Ki) A->B C Functional Assays (Ca²⁺ Mobilization, IP Accumulation) B->C D Determine Potency (EC50) & Efficacy (Emax) C->D E Antagonist Mode Assay (Determine pA2/IC50) C->E F Downstream Analysis (e.g., β-Arrestin, Internalization) D->F E->F G Data Analysis & Pharmacological Profile F->G

References

Navigating Anesthetic Interactions: A Comparative Guide to Carbetocin's Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the interplay between therapeutic agents and anesthetic protocols is paramount for the robust preclinical evaluation of new drug candidates. This guide provides a comparative analysis of the effects of Carbetocin, a long-acting oxytocin (B344502) analogue, under different anesthetic conditions in animal models, drawing upon key experimental data to elucidate these critical interactions.

Carbetocin is a uterotonic agent used to prevent postpartum hemorrhage. Its efficacy is dependent on its interaction with the oxytocin receptor, a G-protein coupled receptor that mediates uterine contractions. However, the choice of anesthesia during preclinical studies can significantly influence the physiological response to Carbetocin, potentially confounding experimental outcomes. This guide synthesizes available data to provide a clearer understanding of these effects.

Comparative Efficacy of Carbetocin Under Different Anesthetic Regimens

Clinical and preclinical evidence suggests that the type of anesthesia administered can modulate the uterotonic and hemodynamic effects of Carbetocin. Inhalant and certain intravenous anesthetics have been shown to attenuate uterine contractility, which can impact the perceived efficacy of Carbetocin.

A significant clinical study in humans undergoing cesarean section provides valuable insights into the differential effects of general versus regional anesthesia on Carbetocin's performance. Parturients under general anesthesia (GA) exhibited a slower response to Carbetocin and greater intraoperative blood loss compared to those who received a subarachnoid block (SAB)[1][2][3]. While this is a clinical study, its findings are supported by preclinical in-vitro data from animal models and are crucial for designing informative animal studies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study of Carbetocin administered under general anesthesia versus subarachnoid block in a clinical setting, which can inform the design and interpretation of animal model experiments[1][2][3].

ParameterGeneral Anesthesia (GA)Subarachnoid Block (SAB)p-value
Uterine Tone at 2 min FirmStrong-
Mean Blood Loss (mL) 470.89 ± 35.70250.44 ± 50.59<0.0001
Ephedrine (B3423809) Consumption (mg) 11.25 ± 2.496.25 ± 2.05<0.0001
Mean Systolic BP Significantly LowerHigher0.006
Mean Diastolic BP Significantly LowerHigher0.002
Mean Arterial Pressure Significantly LowerHigher0.003

Experimental Protocols

In-Vivo Comparison of Carbetocin under General Anesthesia vs. Subarachnoid Block (Human Clinical Study)
  • Study Design: A study involving 478 women undergoing elective cesarean section were divided into two groups: General Anesthesia (GA, n=33) and Subarachnoid Block (SAB, n=445)[1][2][3].

  • Anesthesia Protocol:

    • General Anesthesia: Induction with propofol (B549288), muscle relaxation with suxamethonium, and maintenance with isoflurane[1].

    • Subarachnoid Block: Administration of a local anesthetic into the subarachnoid space.

  • Carbetocin Administration: A single intravenous dose of 100 µg of Carbetocin was administered to all participants after the delivery of the fetus[1][2][3].

  • Outcome Measures:

    • Uterine Tone: Manually assessed by the obstetrician at 2 and 5 minutes post-administration[1].

    • Blood Loss: Estimated intraoperatively[1][2][3].

    • Hemodynamics: Blood pressure and heart rate were monitored throughout the procedure[2].

    • Vasopressor Requirement: The amount of ephedrine administered to manage hypotension was recorded[1][2][3].

In-Vitro Analysis of Anesthetic Effects on Uterine Contraction (Pregnant Rat Model)
  • Tissue Preparation: Longitudinal smooth muscle strips were obtained from the uterine horns of late-term pregnant Wistar rats[4][5].

  • Experimental Setup: Uterine strips were mounted in a temperature-controlled organ bath containing Krebs solution. The contractile force of the muscle strips was measured isometrically[5].

  • Experimental Protocol:

    • Uterine strips were stimulated with oxytocin (20 nM) to induce contractions[4][5].

    • Once stable contractions were achieved, various concentrations of anesthetic agents (e.g., sevoflurane, isoflurane (B1672236), propofol) were introduced into the organ bath[4][5].

    • Changes in the force and frequency of uterine contractions were recorded and analyzed[5].

  • Mechanism of Action Studies:

    • Intracellular calcium concentrations ([Ca2+]i) were measured using fluorescent indicators to assess the effect of anesthetics on calcium signaling[4].

    • Patch-clamp techniques were used to measure the activity of voltage-dependent Ca2+ channels (VDCCs)[4].

    • Western blot analysis was performed to quantify the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), a key regulator of myofilament calcium sensitivity[5].

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathway, the proposed interaction with anesthetic agents, and a typical experimental workflow.

Carbetocin_Signaling_Pathway cluster_cell Myometrial Cell CBT Carbetocin OTR Oxytocin Receptor (OTR) CBT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release CaM Calmodulin (CaM) Ca->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin

Carbetocin signaling pathway in myometrial cells.

Anesthetic_Interaction cluster_pathway Carbetocin-Induced Contraction Pathway cluster_anesthetics Anesthetic Agents CBT Carbetocin OTR Oxytocin Receptor CBT->OTR PLC PLC Activation OTR->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction VDCC Voltage-Dependent Ca²⁺ Channels (VDCC) Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Ca_Influx->Contraction Volatile Volatile Anesthetics (Isoflurane, Sevoflurane) Volatile->VDCC Inhibit Propofol Propofol Propofol->IP3 Inhibit Propofol->VDCC Inhibit

Proposed mechanism of anesthetic interference.

Experimental_Workflow A 1. Isolate Uterine Tissue from Pregnant Animal B 2. Mount Tissue Strips in Organ Bath A->B C 3. Equilibrate Tissue B->C D 4. Induce Contractions with Oxytocin/Carbetocin C->D E 5. Introduce Anesthetic Agent (Test Group) or Vehicle (Control) D->E F 6. Record and Analyze Contractile Force and Frequency E->F

Workflow for in-vitro uterotonic drug testing.

Discussion of Findings and Implications for Research

The available evidence strongly suggests that both inhalant and intravenous anesthetic agents can attenuate the uterotonic effects of Carbetocin. The clinical data from the human study, which shows reduced efficacy of Carbetocin under general anesthesia with isoflurane, is mechanistically supported by in-vitro studies in rats demonstrating that volatile anesthetics inhibit oxytocin-induced uterine contractions[1][4]. This inhibition is likely mediated, at least in part, by a decrease in intracellular calcium concentration resulting from the inhibition of voltage-dependent calcium channels[4].

Similarly, propofol has been shown to inhibit oxytocin-induced uterine smooth muscle contraction in pregnant rats in a dose-dependent manner[5]. The mechanism for this is also linked to a reduction in intracellular calcium, but through the inhibition of both IP3 production and voltage-dependent calcium channel activity.

For researchers conducting preclinical evaluations of uterotonic drugs like Carbetocin, these findings have several important implications:

  • Choice of Anesthesia: The selection of anesthetic agent can significantly impact the observed uterotonic response. The use of inhalant anesthetics or propofol may lead to an underestimation of a drug's true efficacy.

  • Dose-Response Studies: When conducting dose-response studies, it is crucial to consider the potential for anesthetic agents to shift the dose-response curve.

  • Interpretation of Results: When comparing results across different studies, it is essential to take into account the anesthetic protocols used.

  • Translational Relevance: While regional anesthesia is common in the clinical setting of cesarean sections, general anesthesia is also utilized. Therefore, understanding how drugs perform under general anesthesia in animal models is translationally relevant.

Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Carbetocin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of pharmaceutical compounds like Carbetocin acetate (B1210297) are paramount to ensuring laboratory safety and environmental protection. Carbetocin acetate, a synthetic analogue of oxytocin, requires careful management throughout its lifecycle, from use to final disposal, due to its biological activity and potential hazards.[1] Adherence to established protocols is not just a matter of best practice but a legal and ethical obligation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as harmful if it comes into contact with the skin or is inhaled, may cause an allergic skin reaction, and is suspected of damaging an unborn child.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Respiratory Protection: An approved mask with a particle filter (type P3) should be used during all open handling of the substance.[1]

  • Hand Protection: Wear protective gloves.[1][2]

  • Eye and Face Protection: Use safety goggles or a face shield.[1][2]

  • Skin Protection: Wear impervious clothing to prevent skin contact.[2]

In the event of accidental exposure, immediate first aid is critical. For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3] If inhaled, move the individual to fresh air.[1][3] For eye contact, flush with water or physiological saline.[1] In case of ingestion, rinse the mouth with water and seek immediate medical attention without inducing vomiting.[2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of this compound, like all pharmaceutical waste, is governed by a complex set of regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The cornerstone of hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[4]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste pharmaceuticals are subject to strict "cradle-to-grave" management, ensuring proper handling from generation to disposal. A key regulation is the EPA's Subpart P of 40 CFR part 266, which provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[5]

A critical aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the sewer.[6] This practice is a significant source of water contamination.[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with local, state, and national legislation.[1] The following is a generalized, step-by-step guide based on best practices for pharmaceutical waste management.

  • Segregation: At the point of generation, separate this compound waste from other waste streams. This includes unused or expired vials, contaminated materials (e.g., syringes, gloves, labware), and solutions.

  • Containerization: Place the segregated waste into designated, properly labeled, leak-proof containers. For hazardous pharmaceutical waste, black containers are often used.

  • Labeling: Clearly label the waste container with its contents ("Hazardous Pharmaceutical Waste," "Incineration Only") and the accumulation start date, as required by regulations.[7]

  • Storage: Store the waste containers in a secure, designated area away from patient care and public access areas. Storage time limits are dictated by the facility's hazardous waste generator status under RCRA.

  • Professional Disposal: Arrange for the collection, transport, and disposal of the waste by a licensed and certified hazardous waste management company.[8] These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulations.

  • Treatment: The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[7] This process destroys the active pharmaceutical ingredient.

  • Documentation: Maintain meticulous records of all waste generated, stored, and sent for disposal. This includes manifests from the waste disposal company, which track the waste from your facility to its final destination.

Summary of Key Disposal Information

AspectGuideline
Waste Classification Must be evaluated as potentially hazardous pharmaceutical waste according to RCRA criteria.
Primary Disposal Method Incineration through a licensed professional waste disposal company.[7][8]
PPE Mandatory: includes respiratory, eye, face, and skin protection.[1][2]
Spill Management Sweep up solid material, place in a suitable container, and flush the area with water.[1] Do not empty into drains.[1]
Environmental Precautions Do not discharge into drains or the environment.[1][2]

Disposal Workflow

The logical flow of the disposal process, from initial handling to final disposition, is critical for ensuring safety and compliance.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Pathway cluster_spill Spill & Emergency Response A Don Appropriate PPE (Gloves, Goggles, Respirator) B Handle this compound in a Ventilated Area A->B C Identify Waste: Unused product, contaminated items B->C Generates Waste D Segregate into Designated Hazardous Waste Container C->D E Securely Seal and Label Container ('Hazardous Pharmaceutical Waste') F Store in a Secure, Designated Accumulation Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Transport to a Permitted Treatment Facility G->H J Maintain Complete Disposal Documentation (Manifests) G->J Provides Documentation I Final Disposal via High-Temperature Incineration H->I I->J K Evacuate and Ventilate Area L Contain Spill K->L M Collect Spill Material (Sweep solid, absorb liquid) L->M N Place in Hazardous Waste Container M->N O Clean and Decontaminate Spill Area N->O

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carbetocin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Carbetocin acetate (B1210297), a synthetic oxytocin (B344502) analogue. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and prevent potential exposure. Carbetocin acetate is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of damaging the unborn child.[1] It may also cause an allergic skin reaction.[1]

I. Personal Protective Equipment (PPE) and Hazard Mitigation

Personnel handling this compound must use the following personal protective equipment to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against accidental splashes and dust particles.
Skin Protection Chemical impermeable gloves.[2] Fire/flame resistant and impervious clothing.[2]Prevents skin contact, which can be harmful and cause allergic reactions.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2]Avoids inhalation of dust, which is a primary route of exposure and can be harmful.[1]

Hazard Summary:

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[3]
Acute Toxicity (Dermal/Inhalation) Category 4H312+H332: Harmful in contact with skin or if inhaled.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1]
Reproductive Toxicity Category 2H361d: Suspected of damaging the unborn child.[1]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.[3]
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[3]

II. Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the mandatory procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.

  • Locate and verify the functionality of the nearest eye-wash station and safety shower.

  • Prepare a designated and clearly labeled workspace for handling this compound.

2. Donning of Personal Protective Equipment (PPE):

  • Wear a lab coat, followed by impervious clothing.

  • Put on chemical impermeable gloves.

  • Wear tightly fitting safety goggles.

  • If there is a risk of dust formation or if handling larger quantities, use a full-face respirator.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash skin thoroughly after handling.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Some formulations may require storage at room temperature, below 30°C, and protection from light.[4]

5. Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Use personal protective equipment as outlined in Section I.

  • Avoid dust generation and spreading.[1]

  • Ventilate the area of the leak or spill.[1]

  • Sweep up the spilled material and place it in a suitable, labeled container for disposal.[1]

  • Flush the spill area with plenty of water.[1]

III. Emergency and First-Aid Protocols

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do not induce vomiting.[1]
In Case of Skin Contact Remove contaminated clothing and wash skin with plenty of water and mild soap.[1] If skin irritation or rash occurs, get medical help.[2]
In Case of Eye Contact Remove any contact lenses and flush eyes immediately with large amounts of water, holding eyelids open.[1][3] If irritation persists, seek medical advice.[1]
If Inhaled Move the affected person to fresh air and keep them at rest.[1] If needed, seek medical advice.[1]

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3] Disposal should be in accordance with local, state, or national legislation.[1] This may involve passing the waste to a licensed chemical disposal company.[1]

  • Environmental Precautions: Avoid release to the environment.[3] Do not empty into drains.[1]

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal cluster_emergency Emergency Procedures A Verify Emergency Equipment (Eyewash, Shower) B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Weigh and Prepare This compound C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Post-Experiment J Spill or Exposure Occurs E->J Potential Hazard G Store Unused Material Properly F->G H Segregate Waste (Contaminated PPE, etc.) F->H I Dispose via Approved Waste Management H->I K Follow First-Aid Measures J->K L Report Incident K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.